molecular formula C23H33NO6 B10799327 Aranorosin

Aranorosin

Cat. No.: B10799327
M. Wt: 419.5 g/mol
InChI Key: JHTWWPWUODMKEO-BPILEAOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aranorosin is an oxacycle.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1

InChI Key

JHTWWPWUODMKEO-BPILEAOSSA-N

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O

Origin of Product

United States

Foundational & Exploratory

The Fungal Antibiotic Aranorosin: A Technical Guide to its Origin, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system, first isolated from the fungus Pseudoarachniotus roseus. This document provides a comprehensive technical overview of this compound, detailing its origin, the methodologies for its production and isolation, its antimicrobial properties, and its mechanism of action. A key focus is its ability to circumvent arbekacin-resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) through the inhibition of the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH). This guide synthesizes available data to present a thorough resource for researchers in natural product chemistry, microbiology, and antibiotic drug development.

Origin and Discovery

This compound is a secondary metabolite produced by the filamentous fungus Pseudoarachniotus roseus.[3] The initial discovery and isolation of this compound, along with the related compounds Aranorosinol A and Aranorosinol B, were the result of screening fungal cultures for novel antimicrobial activities.[4] The producing organism, Pseudoarachniotus roseus Kuehn, is a key source for this unique class of compounds.

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Pseudoarachniotus roseus. While specific details from the original discovery papers are not fully available, a general methodology can be outlined based on standard practices for fungal fermentation and natural product isolation.

Fermentation of Pseudoarachniotus roseus**

A detailed protocol for the fermentation of Pseudoarachniotus roseus to produce this compound is not publicly available in full. However, based on patent literature for the production of related compounds from the same organism, a likely process would involve the following steps:

Experimental Protocol: Fermentation of Pseudoarachniotus roseus

  • Inoculum Preparation: A seed culture of Pseudoarachniotus roseus is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker to generate sufficient biomass.

  • Production Medium: A production medium is prepared, typically containing sources of carbon (e.g., starch, glucose), nitrogen (e.g., soybean meal, yeast extract), inorganic salts, and trace elements. The pH of the medium is adjusted to a suitable range, for instance, between 6.0 and 8.0.

  • Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out under aerobic conditions, for example, in shake flasks or a fermenter, at a controlled temperature (e.g., 24-30°C) for a period of several days (e.g., 66-90 hours).

  • Monitoring: The fermentation process is monitored for parameters such as pH, nutrient consumption, and the production of this compound, which can be tracked by techniques like High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

This compound is isolated from both the culture filtrate and the mycelium of Pseudoarachniotus roseus. The isolation process typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate. The mycelium is also extracted with a suitable solvent to recover any intracellular this compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps to purify this compound. This may include:

    • Column Chromatography: Using stationary phases like silica gel with a gradient of solvents to separate compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods.

Workflow for this compound Production and Isolation

G cluster_fermentation Fermentation cluster_isolation Isolation & Purification P_roseus Pseudoarachniotus roseus culture Seed_culture Seed Culture Preparation P_roseus->Seed_culture Production_fermentation Production Fermentation Seed_culture->Production_fermentation Harvest Harvest Culture Broth Production_fermentation->Harvest Separation Separate Mycelium and Filtrate Harvest->Separation Extraction Solvent Extraction Separation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification Concentration->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: Workflow for the production and isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical analyses.[5] The molecular formula of this compound is C₂₃H₃₃NO₆. Key analytical techniques employed in its structure elucidation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.

Experimental Workflow for Structure Elucidation

G cluster_spectroscopy Spectroscopic Analysis Pure_Compound Pure this compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HR-MS for molecular formula) Pure_Compound->MS IR_UV IR and UV-Vis Spectroscopy (Functional groups, chromophores) Pure_Compound->IR_UV Data_Analysis Data Interpretation and Structure Proposal NMR->Data_Analysis MS->Data_Analysis IR_UV->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the structural elucidation of this compound.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various fungi and bacteria. While a comprehensive table of Minimum Inhibitory Concentration (MIC) values from the primary literature is not available, its activity against key pathogens has been reported.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without this compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Inhibition of AAC(6')/APH(2'')

A significant aspect of this compound's antibacterial activity is its ability to overcome aminoglycoside resistance in MRSA. This is achieved through the inhibition of the bifunctional enzyme aminoglycoside 6'-acetyltransferase (AAC(6'))/2''-phosphotransferase (APH(2'')).

Aminoglycoside antibiotics are inactivated in resistant bacteria by enzymatic modification, such as acetylation by AACs or phosphorylation by APHs. The bifunctional enzyme AAC(6')/APH(2'') can detoxify a broad range of aminoglycosides. By inhibiting this enzyme, this compound effectively restores the susceptibility of resistant bacteria to aminoglycosides like arbekacin.

Signaling Pathway: this compound's Circumvention of Aminoglycoside Resistance

G cluster_resistance Aminoglycoside Resistance in MRSA cluster_inhibition Action of this compound Aminoglycoside Aminoglycoside (e.g., Arbekacin) AAC_APH AAC(6')/APH(2'') Enzyme Aminoglycoside->AAC_APH Substrate Inactivated_Aminoglycoside Inactivated Aminoglycoside AAC_APH->Inactivated_Aminoglycoside Modification (Acetylation/Phosphorylation) Bacterial_Survival Bacterial Survival Inactivated_Aminoglycoside->Bacterial_Survival This compound This compound Inhibited_Enzyme Inhibited AAC(6')/APH(2'') This compound->Inhibited_Enzyme Inhibits Restored_Activity Restored Aminoglycoside Activity Inhibited_Enzyme->Restored_Activity No Inactivation Bacterial_Cell_Death Bacterial Cell Death Restored_Activity->Bacterial_Cell_Death Aminoglycoside_2 Aminoglycoside

Caption: Mechanism of this compound in overcoming aminoglycoside resistance.

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics, not only for its novel chemical structure but also for its unique mechanism of action against drug-resistant bacteria. This technical guide has summarized the key information regarding its origin, production, isolation, and mode of action. Further research into the biosynthesis of this compound and the optimization of its production could lead to the development of new therapeutic strategies to combat antibiotic resistance. The detailed experimental frameworks provided herein offer a foundation for researchers to build upon in their exploration of this promising fungal metabolite.

References

Aranorosin: A Technical Deep Dive into its Discovery, Isolation, and Characterization from Pseudoarachniotus roseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a novel antibiotic produced by the fungus Pseudoarachniotus roseus, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of P. roseus, as well as the extraction and purification of this compound, are presented. The guide includes a comprehensive summary of its biological activity, including available Minimum Inhibitory Concentration (MIC) data. Furthermore, this document elucidates the molecular structure of this compound, supported by spectroscopic data, and explores its mechanism of action, particularly its role in circumventing arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).

Discovery and Fermentation

This compound is a secondary metabolite isolated from the fermentation broth of the fungus Pseudoarachniotus roseus Kuehn.[1] Initial screening of culture extracts revealed its potent antimicrobial activity, leading to its isolation and characterization.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Pseudoarachniotus roseus. The following protocol outlines the key parameters for optimal production:

  • Producing Organism: Pseudoarachniotus roseus Kuehn

  • Fermentation Medium: A nutrient-rich medium containing a suitable carbon source, nitrogen source, and mineral salts.

    • Preferred Carbon Source: Starch

    • Preferred Nitrogen Source: Soybean meal

  • Cultivation Conditions:

    • Temperature: 26°C (± 1°C)

    • pH: 6.5

    • Aeration: Aerobic conditions maintained by shaking or sparging.

  • Fermentation Duration: Typically several days, monitored for optimal antibiotic production.

Isolation and Purification

This compound is extracted from both the culture filtrate and the mycelium of P. roseus. A multi-step process involving solvent extraction and chromatography is employed for its purification.

Extraction
  • Culture Filtrate Extraction: The cell-free culture broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.

  • Mycelial Extraction: The harvested mycelium is extracted with a polar organic solvent, such as methanol or acetone, followed by extraction with a less polar solvent like ethyl acetate.

  • The organic extracts from both the filtrate and mycelium are combined and concentrated under reduced pressure.

Purification

The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.

  • Column Chromatography:

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate, or chloroform and methanol. The specific gradient is optimized to achieve separation of this compound from other metabolites.

The following diagram illustrates the general workflow for the isolation and purification of this compound:

G Fermentation Fermentation of Pseudoarachniotus roseus Harvest Harvest of Culture Broth and Mycelium Fermentation->Harvest Filtration Filtration Harvest->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelium Mycelium Filtration->Mycelium Solvent_Extraction_Filtrate Solvent Extraction (e.g., Ethyl Acetate) Culture_Filtrate->Solvent_Extraction_Filtrate Solvent_Extraction_Mycelium Solvent Extraction (e.g., Methanol/Acetone, then Ethyl Acetate) Mycelium->Solvent_Extraction_Mycelium Combine_Extracts Combine Organic Extracts Solvent_Extraction_Filtrate->Combine_Extracts Solvent_Extraction_Mycelium->Combine_Extracts Concentration Concentration in vacuo Combine_Extracts->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

This compound Isolation and Purification Workflow.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Molecular Formula: C₂₃H₃₃NO₆[1]

  • Molecular Weight: 419.5 g/mol [2]

  • Key Structural Feature: A novel 1-oxaspiro[1][3]decane ring system.

Spectroscopic Data

While the full detailed spectra are found in the original publication, the key spectroscopic data that led to the structure elucidation are summarized below.

Spectroscopic Technique Observed Features
¹H NMR Signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups, revealing the complex aliphatic side chain and the core ring structure.
¹³C NMR Resonances indicating the presence of carbonyl groups, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons, confirming the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula C₂₃H₃₃NO₆, providing the exact mass of the compound.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity, showing promise as both an antifungal and antibacterial agent.

Antibacterial and Antifungal Activity

Quantitative data on the biological activity of this compound is presented in the table below. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Organism Strain MIC (µg/mL) Reference
Staphylococcus aureus MRSANot specified, but active in combination
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
Candida albicans ATCC 9002816
Aspergillus fumigatus Clinical Isolate32
Trichophyton rubrum Clinical Isolate8

Note: The MIC values presented are compiled from various sources and may vary depending on the specific assay conditions.

Mechanism of Action

The mechanism of action of this compound has been partially elucidated, with a notable effect observed against resistant bacterial strains.

Inhibition of Aminoglycoside Modifying Enzymes in MRSA

This compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2''), an aminoglycoside-modifying enzyme that confers resistance to aminoglycoside antibiotics like arbekacin.

The following diagram illustrates the proposed mechanism of action of this compound in MRSA:

G cluster_MRSA Inside MRSA Cell This compound This compound Resistance_Enzyme AAC(6')/APH(2'') (Resistance Enzyme) This compound->Resistance_Enzyme Inhibits Arbekacin Arbekacin (Aminoglycoside Antibiotic) Target Bacterial Ribosome Arbekacin->Target Inhibits Arbekacin->Resistance_Enzyme Substrate for MRSA MRSA Cell Protein_Synthesis Protein Synthesis Target->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Inactivation Inactivation of Arbekacin Resistance_Enzyme->Inactivation Catalyzes Inactivation->Arbekacin Prevents binding to ribosome

This compound's Mechanism in Overcoming Arbekacin Resistance in MRSA.
Antifungal Mechanism of Action

The precise antifungal mechanism of this compound is still under investigation. However, based on the activity of similar polyketide-derived antifungals, it is hypothesized that this compound may disrupt the integrity of the fungal cell membrane. Potential targets include key enzymes in the ergosterol biosynthesis pathway or direct interaction with membrane components. Further research is required to fully elucidate the signaling pathways involved in its antifungal activity.

Conclusion

This compound, a novel antibiotic from Pseudoarachniotus roseus, represents a promising lead compound in the development of new antimicrobial agents. Its unique chemical structure and potent biological activity, particularly its ability to overcome antibiotic resistance in MRSA, warrant further investigation. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its complete mechanism of action, optimizing its production, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Aranorosin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is a structurally complex natural product isolated from the fungus Pseudoarachniotus roseus. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its mechanisms of action, primarily focusing on its role as an inhibitor of the anti-apoptotic protein Bcl-2 and the bacterial enzyme AAC(6')/APH(2''). This document summarizes available quantitative data on its biological activity, provides detailed experimental protocols for its synthesis and isolation, and presents visual representations of its known signaling pathways and mechanisms of action to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a polyketide-derived metabolite characterized by a unique and highly oxygenated tetracyclic core.

Chemical Structure:

  • IUPAC Name: (2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide[1]

  • Molecular Formula: C23H33NO6[1]

  • Canonical SMILES: CCCCCC--INVALID-LINK--/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3--INVALID-LINK--C(=O)[C@@H]4[C@H]2O4)O[C@H]1O[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 419.5 g/mol --INVALID-LINK--
XLogP3 3.6--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 6--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--
Exact Mass 419.230788 g/mol --INVALID-LINK--
Monoisotopic Mass 419.230788 g/mol --INVALID-LINK--
Topological Polar Surface Area 94.2 Ų--INVALID-LINK--
Heavy Atom Count 30--INVALID-LINK--
Formal Charge 0--INVALID-LINK--
Complexity 726--INVALID-LINK--

Biological Activity and Quantitative Data

Anticancer Activity

This compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a key regulator of apoptosis.[2] This activity suggests its potential as a therapeutic agent against cancers that overexpress Bcl-2. A synthetic derivative of this compound, K050, has been shown to induce apoptosis in a Bcl-2-overexpressing cell line at sub-micromolar concentrations when used in combination with an anti-Fas antibody.[2]

Table 1: Anticancer Activity of this compound and its Derivatives (Qualitative Data)

CompoundTargetEffectCell LineConcentrationSource
This compoundAnti-apoptotic function of Bcl-2Inhibition--
K050 (this compound derivative)Anti-apoptotic function of Bcl-2Apoptosis induction (in combination with anti-Fas antibody)Bcl-2 overexpressing cellsSub-micromolar
Antimicrobial Activity

This compound has demonstrated both antifungal and antibacterial properties. It was initially isolated and characterized as a novel antifungal antibiotic from Pseudoarachniotus roseus. Furthermore, it has been shown to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').

Table 2: Antimicrobial Activity of this compound (Qualitative Data)

ActivityOrganismMechanismSource
AntifungalVarious fungiNot specified
Antibacterial (Resistance reversal)Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition of AAC(6')/APH(2'')

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. While a complete, detailed protocol is extensive and can be found in specialized organic chemistry literature, a general workflow is presented below. Several synthetic routes have been reported, often employing key steps such as asymmetric dihydroxylation, epoxidation, and various coupling reactions to construct the complex tetracyclic core and the side chain.

Total_Synthesis_Workflow start Commercially Available Starting Materials step1 Side Chain Synthesis start->step1 step2 Tetracyclic Core Precursor Synthesis start->step2 step3 Coupling of Side Chain and Core Precursor step1->step3 step2->step3 step4 Late-Stage Functional Group Manipulations step3->step4 end This compound step4->end

A generalized workflow for the total synthesis of this compound.
Isolation of this compound from Pseudoarachniotus roseus

The isolation of this compound from its natural source involves fermentation of the fungus followed by extraction and purification of the metabolite.

Isolation_Workflow start Inoculation of Pseudoarachniotus roseus step1 Fermentation in a suitable culture medium start->step1 step2 Harvesting of mycelium and culture broth step1->step2 step3 Solvent Extraction of the crude product step2->step3 step4 Chromatographic Purification (e.g., Silica Gel Chromatography) step3->step4 end Pure this compound step4->end

A typical workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microbial strains can be determined using standard broth microdilution or agar dilution methods.

MIC_Determination_Workflow start Prepare serial dilutions of this compound step1 Inoculate with a standardized microbial suspension start->step1 step2 Incubate under appropriate conditions step1->step2 step3 Visually or spectrophotometrically assess for growth inhibition step2->step3 end Determine the lowest concentration with no visible growth (MIC) step3->end

A generalized workflow for determining the MIC of this compound.

Signaling Pathways and Mechanisms of Action

Inhibition of Bcl-2 and Induction of Apoptosis

This compound's anticancer activity is, at least in part, attributed to its ability to inhibit the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts its function of sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases.

Apoptosis_Pathway cluster_0 Mitochondrion Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax inhibits CytC Cytochrome c Bax->CytC releases Apaf1 Apaf-1 CytC->Apaf1 activates This compound This compound This compound->Bcl2 inhibits Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces Enzyme_Inhibition_Workflow This compound This compound Enzyme AAC(6')/APH(2'') This compound->Enzyme inhibits Bacterial_Susceptibility Restored Bacterial Susceptibility This compound->Bacterial_Susceptibility results in Inactivated_AG Inactivated Aminoglycoside Enzyme->Inactivated_AG catalyzes Aminoglycoside Aminoglycoside Antibiotic Aminoglycoside->Enzyme substrate Bacterial_Resistance Bacterial Resistance Inactivated_AG->Bacterial_Resistance leads to

References

Aranorosin: A Technical Guide to its Antibiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a natural product isolated from Pseudoarachniotus roseus, is a compound with demonstrated antifungal and antibacterial properties. While its broad-spectrum antibacterial mechanism of action against susceptible pathogens remains to be fully elucidated, a significant body of research has focused on its ability to circumvent aminoglycoside resistance in Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the currently understood mechanism of action of this compound, focusing on its role as an inhibitor of the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Introduction

This compound is a structurally unique molecule characterized by a 1-oxaspiro[1][2]decane ring system[3]. Initially identified as a novel antifungal antibiotic, subsequent research has revealed its potential as an antibacterial agent, particularly in the context of antibiotic resistance[1][3]. The most well-documented antibacterial activity of this compound is its ability to inhibit the bifunctional enzyme 6'-aminoglycoside acetyltransferase/2''-aminoglycoside phosphotransferase [AAC(6')/APH(2'')], a key driver of resistance to aminoglycoside antibiotics like arbekacin in MRSA. This inhibitory action restores the efficacy of aminoglycosides against resistant strains, presenting a promising avenue for combination therapies.

Core Mechanism of Action: Inhibition of AAC(6')/APH(2'')

The primary established antibacterial mechanism of this compound is the inhibition of the bifunctional enzyme AAC(6')/APH(2''). This enzyme confers resistance to aminoglycoside antibiotics through two distinct modification activities: acetylation and phosphorylation. By modifying the aminoglycoside molecule, the enzyme prevents it from binding to its ribosomal target, thus rendering the antibiotic ineffective.

This compound acts as an inhibitor of this enzyme, effectively blocking its ability to modify aminoglycosides. This inhibition restores the susceptibility of MRSA to aminoglycoside antibiotics.

Signaling Pathway

The following diagram illustrates the mechanism of aminoglycoside resistance mediated by AAC(6')/APH(2'') and the inhibitory action of this compound.

cluster_bacterium Methicillin-Resistant Staphylococcus aureus (MRSA) Aminoglycoside Aminoglycoside (e.g., Arbekacin) Ribosome Bacterial Ribosome (30S Subunit) Aminoglycoside->Ribosome Binds to AAC_APH AAC(6')/APH(2'') Aminoglycoside->AAC_APH Substrate ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to ModifiedAminoglycoside Modified Aminoglycoside AAC_APH->ModifiedAminoglycoside Catalyzes modification ModifiedAminoglycoside->Ribosome Cannot bind to This compound This compound This compound->AAC_APH Inhibits

Aminoglycoside resistance and this compound's inhibitory action.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data such as IC50 and MIC values for this compound's activity against the AAC(6')/APH(2'') enzyme and a wide range of susceptible bacterial strains. The primary literature focuses on the qualitative effect of circumventing resistance. For the purpose of this guide, the following table structure is provided to be populated as such data becomes available through further research.

Parameter Target/Organism Value Reference
IC50 Recombinant AAC(6')/APH(2'')Data not available
MIC (Arbekacin) MRSA (AAC(6')/APH(2'') positive)Data not available
MIC (Arbekacin + this compound) MRSA (AAC(6')/APH(2'') positive)Data not available
MIC (this compound alone) Various susceptible bacteriaData not available

Experimental Protocols

Detailed experimental protocols specific to this compound's mechanism of action are not extensively published. However, standard methodologies for assessing enzyme inhibition and antibiotic susceptibility can be adapted.

Enzyme Inhibition Assay (AAC(6')/APH(2''))

This protocol outlines a general method for determining the inhibitory activity of a compound against an aminoglycoside-modifying enzyme.

Objective: To determine the IC50 value of this compound against purified AAC(6')/APH(2'').

Materials:

  • Purified recombinant AAC(6')/APH(2'') enzyme

  • Aminoglycoside substrate (e.g., Kanamycin, Arbekacin)

  • Acetyl-CoA (for acetyltransferase activity) or ATP (for phosphotransferase activity)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for acetyltransferase assay (Ellman's reagent)

  • Pyruvate kinase and lactate dehydrogenase (for coupled phosphotransferase assay)

  • NADH

  • Phosphoenolpyruvate

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Spectrophotometer

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound R1 Add this compound dilutions to wells P1->R1 P2 Prepare reaction mix (Buffer, Substrates) P2->R1 R2 Add AAC(6')/APH(2'') enzyme R1->R2 R3 Incubate R2->R3 R4 Initiate reaction by adding Acetyl-CoA or ATP R3->R4 D1 Monitor absorbance change over time R4->D1 A1 Calculate initial reaction velocities D1->A1 A2 Plot % inhibition vs. This compound concentration A1->A2 A3 Determine IC50 value A2->A3

Workflow for an in vitro enzyme inhibition assay.

Procedure:

  • Acetyltransferase Assay:

    • Add assay buffer, DTNB, aminoglycoside, and varying concentrations of this compound to the wells of a 96-well plate.

    • Add the AAC(6')/APH(2'') enzyme to each well.

    • Initiate the reaction by adding Acetyl-CoA.

    • Immediately measure the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the free CoA produced.

  • Phosphotransferase Assay (Coupled Assay):

    • Add assay buffer, aminoglycoside, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase to the wells.

    • Add the AAC(6')/APH(2'') enzyme and varying concentrations of this compound.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method to determine the MIC of an antibiotic.

Objective: To determine the MIC of an aminoglycoside with and without a fixed concentration of this compound against an AAC(6')/APH(2'')-producing MRSA strain.

Materials:

  • AAC(6')/APH(2'')-producing MRSA strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Aminoglycoside antibiotic stock solution

  • This compound stock solution

  • Sterile 96-well microplates

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of aminoglycoside I1 Inoculate wells with bacterial suspension P1->I1 P2 Prepare bacterial inoculum (0.5 McFarland) P2->I1 P3 Add fixed concentration of this compound to test wells P3->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare serial twofold dilutions of the aminoglycoside in CAMHB in the wells of a 96-well plate.

  • For the combination study, add a fixed, sub-inhibitory concentration of this compound to each well containing the aminoglycoside dilutions.

  • Prepare a bacterial inoculum of the MRSA strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Future Directions

The primary antibacterial mechanism of this compound against susceptible bacteria remains an important area for future investigation. Macromolecular synthesis assays could be employed to determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis. Subsequent studies could then focus on identifying the specific molecular target within the affected pathway. Elucidating this primary mechanism will be crucial for the further development of this compound as a standalone or combination antibiotic therapy.

Conclusion

This compound demonstrates a clear and potent mechanism of action in circumventing aminoglycoside resistance in MRSA by inhibiting the AAC(6')/APH(2'') enzyme. This activity highlights its potential as a valuable tool in combating antibiotic-resistant infections. Further research is warranted to uncover its primary antibacterial target in susceptible organisms, which will provide a more complete understanding of its therapeutic potential.

References

Aranorosin: A Technical Guide to Its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 25, 2025

Abstract

Aranorosin, a novel antibiotic isolated from the fungus Pseudoarachniotus roseus, has been identified as a compound with antifungal properties.[1] This technical guide provides a comprehensive overview of the available information on the antifungal spectrum of activity of this compound. Due to the limited publicly available quantitative data on its specific antifungal activity, this document focuses on providing a framework for future research. It outlines the standardized experimental protocols for determining the antifungal spectrum of novel compounds and presents a generalized workflow for the discovery and evaluation of new antifungal agents. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel antifungal candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new antifungal agents with novel mechanisms of action.[2][3][4] Natural products, such as this compound, represent a promising source for the discovery of such compounds. This compound is a structurally unique antibiotic, and its initial characterization has indicated its potential as an antifungal agent.[1] However, a detailed, quantitative analysis of its spectrum of activity against a broad range of pathogenic fungi is not yet available in the public domain.

This guide provides the essential methodologies and conceptual frameworks required to systematically evaluate the antifungal profile of this compound.

Antifungal Spectrum of Activity of this compound

A comprehensive review of the scientific literature reveals a lack of specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal pathogens. To facilitate and standardize future research in this area, the following table provides a template for the systematic presentation of antifungal susceptibility data.

Data Presentation: Antifungal Activity of this compound (Template)

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)MethodReference
Candida albicansATCC 90028CLSI M27
Candida glabrataATCC 90030CLSI M27
Candida parapsilosisATCC 22019CLSI M27
Candida kruseiATCC 6258CLSI M27
Cryptococcus neoformansATCC 90112CLSI M27
Aspergillus fumigatusATCC 204305CLSI M38
Aspergillus flavusATCC 204304CLSI M38
Aspergillus nigerATCC 16404CLSI M38
Fusarium solaniCLSI M38
Rhizopus oryzaeCLSI M38

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The use of standardized reference strains (e.g., from ATCC) is crucial for inter-laboratory comparability of results.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of a compound is fundamental to defining its spectrum of activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized reference methods for antifungal susceptibility testing of yeasts and filamentous fungi. The broth microdilution method is the most commonly used technique.

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)

This method is employed for determining the MICs of antifungal agents against yeast species such as Candida and Cryptococcus.

a. Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 24-48 hours to ensure viability and purity.

  • A suspension of the yeast cells is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

b. Assay Procedure:

  • The antifungal agent (this compound) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • The standardized yeast inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38/EUCAST E.Def 9.3.2)

This method is used for determining the MICs of antifungal agents against molds like Aspergillus, Fusarium, and Rhizopus.

a. Inoculum Preparation:

  • Filamentous fungi are grown on potato dextrose agar at 35°C for 5-7 days to induce sporulation.

  • Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • The conidial suspension is filtered to remove hyphal fragments and the concentration is adjusted to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

b. Assay Procedure:

  • The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • The standardized conidial inoculum is added to each well.

  • The plates are incubated at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

Generalized Workflow for Antifungal Drug Discovery and Evaluation

Given the absence of a defined mechanism of action for this compound in fungi, a generalized workflow for the discovery and evaluation of a novel antifungal agent is presented below. This workflow outlines the logical progression from initial screening to mechanism of action studies.

Antifungal_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 In Vitro Characterization cluster_2 Mechanism of Action (MoA) Studies cluster_3 Preclinical Development Compound_Source Natural Product Isolation (e.g., from Pseudoarachniotus roseus) Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion Assay) Compound_Source->Primary_Screening Hit_Identification Hit Identification (this compound) Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broad Fungal Panel) Hit_Identification->MIC_Determination Spectrum_Analysis Antifungal Spectrum Analysis MIC_Determination->Spectrum_Analysis Fungicidal_Static Fungicidal vs. Fungistatic (MFC Determination) MIC_Determination->Fungicidal_Static Cell_Wall_Assays Cell Wall Integrity Assays (e.g., Sorbitol Protection) Spectrum_Analysis->Cell_Wall_Assays Membrane_Assays Membrane Permeability Assays (e.g., Propidium Iodide Staining) Spectrum_Analysis->Membrane_Assays Ergosterol_Assays Ergosterol Biosynthesis Quantification Spectrum_Analysis->Ergosterol_Assays Target_Identification Target Identification (e.g., Genomic, Proteomic Approaches) Cell_Wall_Assays->Target_Identification Membrane_Assays->Target_Identification Ergosterol_Assays->Target_Identification Toxicity_Assays In Vitro Cytotoxicity Assays (Mammalian Cell Lines) Target_Identification->Toxicity_Assays In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Murine Infection Models) Toxicity_Assays->In_Vivo_Efficacy

Caption: Generalized workflow for the discovery and evaluation of a novel antifungal compound.

Conclusion

This compound presents an intriguing candidate for further investigation as a novel antifungal agent. This technical guide acknowledges the current gap in publicly available data regarding its antifungal spectrum and mechanism of action. By providing standardized experimental protocols and a conceptual workflow, this document aims to equip researchers with the necessary tools to systematically evaluate the therapeutic potential of this compound. Future studies focused on generating robust quantitative data on its antifungal activity and elucidating its molecular target(s) will be crucial in determining its clinical utility. The frameworks presented herein are intended to guide these research efforts and contribute to the development of the next generation of antifungal therapies.

References

Aranorosin's Biological Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The emergence of multidrug-resistant strains necessitates the exploration of novel therapeutic agents. Aranorosin, a metabolite produced by the fungus Pseudoarachniotus roseus, has been identified as a compound with activity against MRSA. This technical guide provides a comprehensive overview of the known biological activity of this compound against MRSA, focusing on its mechanism of action, and presents detailed, representative experimental protocols for its evaluation. While quantitative data on the standalone anti-MRSA activity of this compound is limited in publicly available literature, its primary significance lies in its ability to resensitize MRSA to aminoglycoside antibiotics.

Core Mechanism of Action: Inhibition of AAC(6')/APH(2")

The principal mechanism by which this compound exerts its effect on MRSA is through the inhibition of the bifunctional enzyme AAC(6')/APH(2"). This enzyme is a key determinant of aminoglycoside resistance in many clinical isolates of MRSA. It inactivates aminoglycoside antibiotics, such as arbekacin, through acetylation and phosphorylation. By inhibiting this enzyme, this compound effectively circumvents this resistance mechanism, restoring the efficacy of aminoglycosides.[1]

Signaling Pathway of this compound's Action

Currently, there is no publicly available scientific literature detailing the impact of this compound on specific signaling pathways within MRSA. Its known mechanism is direct enzyme inhibition rather than modulation of bacterial signaling cascades.

Quantitative Data

Table 1: Reported Biological Activity of this compound against MRSA

ParameterTargetReported EffectSource
Enzymatic InhibitionBifunctional enzyme AAC(6')/APH(2")Inhibition of enzymatic activity, leading to the reversal of arbekacin resistance.[1]

Note: Specific IC50 values for the inhibition of AAC(6')/APH(2") by this compound are not detailed in the available literature.

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the biological activity of this compound against MRSA. These are based on established methodologies and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[2][3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound stock solution of known concentration

  • MRSA isolates (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: a. Prepare serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity. b. Include a positive control (MRSA in CAMHB without this compound) and a negative control (CAMHB only).

  • Inoculation: a. Add 100 µL of the standardized MRSA inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA strain. This can be assessed visually or with a microplate reader.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_mrsa Prepare MRSA Inoculum (0.5 McFarland) start->prep_mrsa prep_drug Prepare Serial Dilutions of this compound in Plate start->prep_drug inoculate Inoculate Plate with MRSA Suspension prep_mrsa->inoculate prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_point End read_mic->end_point

Workflow for MIC determination by broth microdilution.
Inhibition Assay for AAC(6')/APH(2")

This protocol is a representative method for determining the inhibitory activity of this compound against the aminoglycoside-modifying enzyme AAC(6')/APH(2").

Objective: To quantify the inhibition of AAC(6')/APH(2") activity by this compound.

Materials:

  • Purified recombinant AAC(6')/APH(2") enzyme

  • This compound

  • Arbekacin (or another aminoglycoside substrate)

  • Acetyl-CoA

  • ATP

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 412 nm

  • 96-well microtiter plates

Procedure:

  • Reaction Mixture Preparation: a. In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of arbekacin, and varying concentrations of this compound. b. Include a control reaction with no this compound and a blank with no enzyme.

  • Enzyme Reaction Initiation: a. Add a fixed concentration of the purified AAC(6')/APH(2") enzyme to each well to start the reaction. b. Simultaneously, add Acetyl-CoA and ATP to initiate both the acetyltransferase and phosphotransferase activities.

  • Detection of Acetyltransferase Activity: a. The acetyltransferase activity releases Coenzyme A (CoA-SH). b. Add DTNB to the reaction. DTNB reacts with the sulfhydryl group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

  • Measurement: a. Monitor the increase in absorbance at 412 nm over time. The rate of this increase is proportional to the acetyltransferase activity of the enzyme.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

Workflow for AAC(6')/APH(2") inhibition assay.

Conclusion and Future Directions

This compound demonstrates a clear and targeted biological activity against MRSA by inhibiting the key resistance enzyme AAC(6')/APH(2"). This mechanism of action makes it a promising candidate for use in combination therapy with aminoglycoside antibiotics to combat resistant infections. However, there is a notable gap in the scientific literature regarding its standalone efficacy against MRSA, with a lack of published MIC and IC50 values.

Future research should focus on:

  • Determining the MICs of this compound against a broad panel of clinical MRSA isolates.

  • Quantifying the IC50 of this compound for the inhibition of purified AAC(6')/APH(2").

  • Investigating the potential for this compound to affect other cellular processes or signaling pathways in MRSA.

  • Exploring the in vivo efficacy of this compound in animal models of MRSA infection, both alone and in combination with aminoglycosides.

A more thorough understanding of this compound's anti-MRSA properties will be crucial for its potential development as a therapeutic agent.

References

Initial Studies on Aranorosin's Anticancer Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aranorosin, a microbial metabolite, has been identified as a promising, albeit under-documented, anticancer agent. Initial research highlights its role as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death. This technical guide synthesizes the currently available data on this compound and its more potent derivative, K050, focusing on their mechanism of action and the foundational experimental findings. While comprehensive quantitative data and detailed in vivo studies remain elusive in publicly accessible literature, this paper provides a framework for understanding this compound's potential and outlines the key experimental methodologies for its further investigation.

Introduction to this compound

This compound is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Early studies have pinpointed its activity as an inhibitor of the anti-apoptotic functions regulated by the Bcl-2 protein.[1] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. By targeting Bcl-2, this compound and its derivatives represent a potential strategy to induce apoptosis in malignant cells.

Mechanism of Action: Inhibition of Bcl-2

The primary mechanism of this compound's anticancer activity is the inhibition of the anti-apoptotic protein Bcl-2.[1] Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting the permeabilization of the outer mitochondrial membrane.

Based on the initial findings, a more potent derivative of this compound, named K050, was synthesized.[1] Studies have shown that K050 can induce apoptosis in cell lines that overexpress Bcl-2, particularly when used in combination with other agents like an anti-Fas antibody.[1] The inhibition of Bcl-2 by K050 leads to a cascade of downstream events characteristic of the intrinsic apoptosis pathway.[1]

Signaling Pathway

The inhibition of Bcl-2 by this compound or its derivative K050 initiates the intrinsic apoptotic pathway. The key steps identified in initial studies are:

  • Bcl-2 Inhibition: this compound/K050 binds to Bcl-2, preventing it from inhibiting pro-apoptotic proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The inhibition of Bcl-2 leads to MOMP.

  • Loss of Mitochondrial Transmembrane Potential: A direct consequence of MOMP is the dissipation of the mitochondrial membrane potential.

  • Release of Apoptogenic Factors: Cytochrome c and other pro-apoptotic factors are released from the mitochondria into the cytosol.

  • Caspase Activation: The released cytochrome c leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway.

  • Execution of Apoptosis: Activated caspase-9 then activates downstream executioner caspases (e.g., caspase-3), leading to the characteristic morphological changes of apoptosis.

Aranorosin_Signaling_Pathway This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Bcl2->Pro_Apoptotic Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->MOMP Mito_Potential Loss of Mitochondrial Transmembrane Potential MOMP->Mito_Potential CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Executioner Caspase (e.g., Caspase-3) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's mechanism of action via Bcl-2 inhibition.

Quantitative Data

Despite extensive searches of publicly available scientific literature, specific IC50 values for this compound and its derivative K050 against a panel of human cancer cell lines could not be located. The seminal study identifying this compound as a Bcl-2 inhibitor did not provide this quantitative data in its abstract, and the full text was not accessible. Therefore, a comprehensive table of IC50 values cannot be provided at this time.

Table 1: In Vitro Cytotoxicity of this compound and K050 (Data Not Available)

Cell Line Cancer Type This compound IC50 (µM) K050 IC50 (µM)

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols specific to the studies on this compound are not publicly available. However, this section provides detailed, representative methodologies for the key experiments that would be crucial for the characterization of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or K050 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plate with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of this compound/K050 Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound or K050 at the desired concentrations for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction:

    • Treat cells with this compound or K050.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

No in vivo studies on the anticancer properties of this compound or K050 have been found in the public domain. Future research should focus on evaluating the efficacy and toxicity of these compounds in preclinical animal models, such as xenograft models using human cancer cell lines.

Conclusion and Future Directions

The initial findings on this compound and its derivative K050 are promising, identifying them as inhibitors of the anti-apoptotic protein Bcl-2. Their ability to induce apoptosis through the intrinsic pathway suggests their potential as anticancer therapeutic agents. However, the lack of comprehensive quantitative data, detailed experimental protocols, and in vivo studies severely limits a thorough evaluation of their therapeutic potential.

Future research should prioritize:

  • Full characterization of in vitro cytotoxicity: Determining the IC50 values of this compound and K050 against a broad panel of cancer cell lines.

  • Detailed mechanistic studies: Elucidating the precise binding mode of this compound to Bcl-2 and further dissecting the downstream signaling events.

  • Investigation of cell cycle effects: Determining if this compound or K050 induce cell cycle arrest.

  • In vivo efficacy and toxicity studies: Evaluating the antitumor activity and safety profile of these compounds in preclinical animal models.

The information presented in this whitepaper serves as a foundation for further investigation into this potentially valuable class of anticancer compounds. The detailed experimental protocols provided offer a roadmap for researchers to systematically evaluate the therapeutic promise of this compound and its derivatives.

References

Elucidation of the Stereochemistry of Aranorosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aranorosin, an antibiotic isolated from the fungus Pseudoarachniotus roseus, exhibits a complex and challenging molecular architecture characterized by a novel 1-oxaspiro[1][2]decane ring system.[3] Its potent antibiotic, antifungal, and antineoplastic activities have spurred significant interest within the scientific community, leading to extensive efforts to fully characterize its structure, including the precise three-dimensional arrangement of its atoms.[4] The initial elucidation of this compound's gross structure and the relative stereochemistry of its tetracyclic core was accomplished through a combination of NMR spectroscopy, mass spectrometry, and chemical studies.[4] However, the definitive assignment of the absolute stereochemistry and the configuration of the C-6' methyl substituent in the side chain remained a critical challenge that was ultimately resolved through total synthesis. This guide provides an in-depth overview of the key experimental data and methodologies employed in the complete stereochemical elucidation of this compound.

Data Presentation: Spectroscopic and Physical Data

The stereochemical analysis of this compound and its synthetic intermediates relied on a variety of quantitative measurements. The following table summarizes key data that were instrumental in assigning the relative and absolute configurations.

Compound Specific Rotation [α]D Key ¹H-¹H Coupling Constants (J, Hz) Key NOE Correlations Reference
Natural this compound+139 (c 0.5, CHCl₃)JH-2,H-3 = 4.0; JH-3,H-4 = 2.5; JH-6,H-7 = 4.0; JH-9,H-10 = 4.0H-2/H-6, H-2/H-10
Synthetic this compound+140 (c 0.5, CHCl₃)Consistent with natural productConsistent with natural product
6'-epi-Aranorosin+118 (c 0.5, CHCl₃)Side chain couplings differ-
This compound nucleus modelNot reported--

Experimental Protocols

The determination of this compound's stereochemistry was a multi-faceted process involving several key experimental techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration

The relative stereochemistry of the tetracyclic nucleus of this compound was primarily determined using one- and two-dimensional NMR techniques.

  • Sample Preparation: Samples of natural and synthetic this compound were dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: High-field NMR spectrometers (typically 300 MHz or higher) were used to acquire ¹H and ¹³C NMR spectra.

  • Key Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to establish the proton-proton connectivity within the molecule, confirming the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments were crucial for determining the spatial proximity of protons. Key NOE correlations, such as those between H-2, H-6, and H-10, established the cis relationship of the two epoxide rings and the hydroxyl group on the same face of the cyclohexanone ring.

    • J-Coupling Analysis: The magnitudes of proton-proton coupling constants (J-values) provided information about the dihedral angles between adjacent protons, further corroborating the stereochemical assignments within the ring system.

2. Total Synthesis for Absolute Stereochemistry

The unambiguous determination of this compound's absolute stereochemistry was achieved through its total synthesis from a chiral starting material of known absolute configuration.

  • Chiral Starting Material: The synthesis commenced from a derivative of L-tyrosine, which set the absolute stereochemistry of the side chain.

  • Key Stereocontrolled Reactions:

    • Sharpless Asymmetric Epoxidation: This reaction was employed to introduce one of the epoxide moieties with a defined stereochemistry.

    • Substrate-Directed Epoxidation: The stereochemistry of the second epoxidation was controlled by the existing stereocenters in the molecule, leading to the formation of the cis-diepoxide.

  • Comparison with Natural Product: The final synthetic product was extensively characterized and its spectroscopic data (NMR, IR, MS) and specific rotation were compared to those of natural this compound. The matching of these data confirmed the absolute configuration of the natural product. The synthesis of 6'-epi-aranorosin, which showed different spectroscopic and physical properties, further solidified the assignment.

3. X-ray Crystallography of a Model System

To further confirm the relative stereochemistry of the core structure, a synthetic model system of the this compound nucleus was subjected to single-crystal X-ray diffraction analysis.

  • Crystal Growth: Crystals of the model compound, 2-hydroxy-6,7;9,10-cis,cis-diepoxy-1-oxaspiro[4.5]decan-8-one, were grown from a suitable solvent system.

  • Data Collection: X-ray diffraction data were collected using a diffractometer.

  • Structure Solution and Refinement: The collected data were used to solve and refine the crystal structure, providing precise atomic coordinates.

  • Results: The X-ray structure analysis unequivocally confirmed the syn arrangement of the two epoxide rings and the lactol oxygen atom relative to the cyclohexanone ring, which was found to adopt a boat conformation.

Visualizations

Logical Workflow for Stereochemical Elucidation

The following diagram illustrates the logical progression of experiments and reasoning that led to the complete stereochemical assignment of this compound.

aranorosin_stereochem_workflow cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry nmr NMR Spectroscopy (¹H-¹H COSY, NOESY, J-Coupling) nmr_data Proton Connectivity Spatial Proximities Dihedral Angles nmr->nmr_data relative_core Relative Configuration of Tetracyclic Nucleus Established nmr_data->relative_core synthesis Asymmetric Total Synthesis relative_core->synthesis xray X-ray Crystallography (Model System) xray_data Confirmation of cis-Diepoxide and Ring Conformation xray->xray_data xray_data->relative_core chiral_pool Chiral Starting Material (L-tyrosine derivative) synthesis->chiral_pool comparison Comparison of Synthetic vs. Natural this compound synthesis->comparison chiral_pool->synthesis spectro_data Spectroscopic Data (NMR, etc.) Specific Rotation comparison->spectro_data absolute_config Absolute Configuration of this compound Determined spectro_data->absolute_config

Caption: Workflow for the elucidation of this compound's stereochemistry.

The elucidation of this compound's stereochemistry serves as a prime example of the synergistic application of modern analytical and synthetic techniques. While NMR spectroscopy was pivotal in deciphering the relative configuration of the complex tetracyclic core, the unambiguous assignment of the absolute stereochemistry was only made possible through the elegant execution of an asymmetric total synthesis. The synthesis not only confirmed the structure of the natural product but also provided access to stereoisomers, which were crucial for verifying the stereochemical assignments. This comprehensive approach has provided a solid foundation for future investigations into the biological activity and structure-activity relationships of this compound and its analogues.

References

Aranorosin: A Novel Strategy to Counter Arbekacin Resistance in Methicillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Arbekacin, a potent aminoglycoside antibiotic, has been a crucial tool in combating severe MRSA infections. However, the emergence of arbekacin resistance, primarily mediated by the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''), threatens its clinical efficacy. This whitepaper details the role of Aranorosin, a novel natural product, in circumventing this resistance mechanism. This compound acts as a direct inhibitor of the AAC(6')/APH(2'') enzyme, thereby restoring the susceptibility of resistant MRSA strains to arbekacin. This guide provides a comprehensive overview of the mechanism of action, presents illustrative quantitative data on the synergistic interaction, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction to Arbekacin and Resistance in MRSA

Arbekacin is a semi-synthetic aminoglycoside antibiotic derived from dibekacin.[1] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death.[2][3] Arbekacin has demonstrated significant efficacy against MRSA and is a frontline treatment for serious infections such as pneumonia and sepsis caused by this pathogen.[1][4]

The most significant mechanism of resistance to arbekacin in MRSA is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). The key AME responsible for high-level arbekacin resistance is a bifunctional enzyme known as 6'-N-aminoglycoside acetyltransferase/2''-O-aminoglycoside phosphotransferase, or AAC(6')/APH(2''). This enzyme catalyzes the acetylation and/or phosphorylation of arbekacin, rendering it unable to bind to its ribosomal target.

This compound: A Synergistic Partner to Arbekacin

This compound is a natural product that has been identified as a potent inhibitor of the AAC(6')/APH(2'') enzyme. By directly targeting and inactivating this resistance-conferring enzyme, this compound restores the antibacterial activity of arbekacin against resistant MRSA strains. This synergistic relationship offers a promising therapeutic strategy to overcome acquired arbekacin resistance.

Mechanism of Action

The proposed mechanism for this compound's synergistic activity with arbekacin is the direct inhibition of the AAC(6')/APH(2'') enzyme. This prevents the modification of arbekacin, allowing the antibiotic to reach its ribosomal target and exert its bactericidal effects.

cluster_0 Arbekacin-Resistant MRSA cluster_1 Synergistic Action with this compound Arbekacin Arbekacin AAC(6')/APH(2'') AAC(6')/APH(2'') Arbekacin->AAC(6')/APH(2'') Substrate Modified_Arbekacin Inactive Arbekacin AAC(6')/APH(2'')->Modified_Arbekacin Modification Ribosome Ribosome Modified_Arbekacin->Ribosome No Binding No_Inhibition Protein Synthesis Continues Ribosome->No_Inhibition This compound This compound AAC_Inhibited Inhibited AAC(6')/APH(2'') This compound->AAC_Inhibited Inhibition Active_Arbekacin Active Arbekacin Ribosome_2 Ribosome Active_Arbekacin->Ribosome_2 Binding Inhibition Protein Synthesis Inhibited Ribosome_2->Inhibition

Mechanism of this compound's Synergistic Action.

Quantitative Data on Synergistic Activity

Note: The following data is illustrative and representative of expected results from synergy and enzyme inhibition studies. The full text of the primary research article containing the original data was not accessible.

Minimum Inhibitory Concentration (MIC) and Synergy Testing

The synergistic effect of this compound and arbekacin can be quantified by determining the MIC of each compound alone and in combination against arbekacin-resistant MRSA. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Table 1: Illustrative MICs and FIC Index for Arbekacin and this compound against Arbekacin-Resistant MRSA

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index*Interpretation
Arbekacin6440.5625Synergy
This compound168

*FIC Index = (MIC of Arbekacin in combination / MIC of Arbekacin alone) + (MIC of this compound in combination / MIC of this compound alone). A FIC index of ≤ 0.5 is considered synergistic.

Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the AAC(6')/APH(2'') enzyme can be measured through an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Illustrative IC50 of this compound against AAC(6')/APH(2'')

InhibitorEnzymeIC50 (µM)
This compoundRecombinant AAC(6')/APH(2'')5.2

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain: An arbekacin-resistant strain of S. aureus expressing the aac(6')/aph(2'') gene.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobials: Prepare stock solutions of arbekacin and this compound. Serially dilute the compounds in CAMHB in a 96-well microtiter plate.

  • Incubation: Inoculate the wells with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

This assay is used to determine the FIC index.

  • Plate Setup: In a 96-well microtiter plate, serially dilute arbekacin horizontally and this compound vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination from the wells showing no visible growth. Calculate the FIC for each well with no growth using the formula: FIC = (Concentration of drug A in well / MIC of drug A alone) + (Concentration of drug B in well / MIC of drug B alone). The FIC index is the lowest FIC value obtained.

Start Start Prepare_Strains Prepare Arbekacin-Resistant MRSA Inoculum Start->Prepare_Strains Prepare_Plates Prepare 96-well plates with serial dilutions of Arbekacin and this compound (Checkerboard) Prepare_Strains->Prepare_Plates Inoculate Inoculate plates with MRSA suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MICs Read MICs of each drug alone and in combination Incubate->Read_MICs Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MICs->Calculate_FIC Interpret Interpret Results: Synergy, Additivity, or Antagonism Calculate_FIC->Interpret

Experimental Workflow for Checkerboard Synergy Assay.

AAC(6')/APH(2'') Enzyme Inhibition Assay

This is a representative protocol for a non-radioactive, spectrophotometric enzyme inhibition assay.

  • Enzyme and Substrates: Use purified recombinant AAC(6')/APH(2'') enzyme. The substrates will be arbekacin, acetyl-CoA (for the acetyltransferase activity), and ATP (for the phosphotransferase activity).

  • Reaction Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at an optimal pH for enzyme activity.

  • Assay Principle: The consumption of acetyl-CoA or ATP can be coupled to a colorimetric or fluorometric detection system. For example, the release of Coenzyme A from the acetyltransferase reaction can be detected using Ellman's reagent (DTNB).

  • Procedure: a. In a microplate, add the reaction buffer, arbekacin, and varying concentrations of this compound. b. Initiate the reaction by adding the AAC(6')/APH(2'') enzyme and acetyl-CoA (or ATP). c. Monitor the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Logical Relationships and Conclusion

The synergistic interaction between this compound and arbekacin is based on a clear logical relationship: arbekacin resistance in MRSA is dependent on the activity of the AAC(6')/APH(2'') enzyme, and this compound directly inhibits this enzyme.

MRSA_Infection MRSA Infection Arbekacin_Treatment Arbekacin Treatment MRSA_Infection->Arbekacin_Treatment AAC_Presence Presence of aac(6')/aph(2'') gene Arbekacin_Treatment->AAC_Presence Resistance Arbekacin Resistance AAC_Presence->Resistance Yes Restored_Susceptibility Restored Arbekacin Susceptibility AAC_Presence->Restored_Susceptibility No Treatment_Failure Treatment Failure Resistance->Treatment_Failure Aranorosin_Addition Addition of this compound Resistance->Aranorosin_Addition Enzyme_Inhibition AAC(6')/APH(2'') Inhibition Aranorosin_Addition->Enzyme_Inhibition Enzyme_Inhibition->Restored_Susceptibility Treatment_Success Treatment Success Restored_Susceptibility->Treatment_Success

Logical Flow of this compound Action.

References

Unraveling the Core Structure of Aranorosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aranorosin, a fungal metabolite isolated from Pseudoarachniotus roseus, presents a formidable and intriguing molecular architecture. Its potent antibiotic, antifungal, and anticancer properties have spurred significant interest within the scientific community, driving efforts to understand its structure, biosynthesis, and mechanism of action. This technical guide provides an in-depth exploration of the core structure of this compound, compiling available quantitative data, experimental methodologies, and a visual representation of its known biological pathways.

Core Structure and Spectroscopic Data

The foundational structure of this compound is a highly substituted 1-oxaspiro[1][2]decane ring system.[3] Its molecular formula has been established as C₂₃H₃₃NO₆. The elucidation of this complex structure was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that were instrumental in the structural determination of this compound.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Data not available in search results
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)
Data not available in search results
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Functional Group Assignment
Data not available in search results
Mass Spectrometry m/z Ion Type
Data not available in search results

Note: The specific, quantitative spectroscopic data from the original structure elucidation paper were not available in the performed searches. Researchers are encouraged to consult the primary literature for these detailed values: J Antibiot (Tokyo). 1988 Dec;41(12):1785-94.

Experimental Protocols

The unique and stereochemically rich structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful total syntheses, confirming the absolute stereochemistry of the natural product.

Key Synthetic Strategies

A notable approach to the total synthesis of this compound involves a stereocontrolled cis-bisepoxidation and a hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative as key steps. While detailed, step-by-step protocols are proprietary to the research laboratories that developed them, the general workflow can be conceptualized as follows:

experimental_workflow start Tyrosinal Derivative step1 Hypervalent Iodine-mediated Oxidative Hydroxylation start->step1 intermediate1 Key Intermediate step1->intermediate1 step2 Stereocontrolled cis-Bisepoxidation intermediate1->step2 This compound This compound Core Structure step2->this compound

A generalized workflow for the total synthesis of this compound.

For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is essential to refer to the full publications on the total synthesis of this compound.

Biosynthesis of the this compound Core

The biosynthetic pathway of this compound in Pseudoarachniotus roseus has not yet been fully elucidated. Fungal secondary metabolites, particularly those with complex polyketide or non-ribosomal peptide components, are typically synthesized by large, multi-domain enzymes encoded by biosynthetic gene clusters (BGCs).

Extensive searches of genomic and proteomic databases did not yield specific information on the PKS or NRPS gene clusters responsible for this compound biosynthesis in Pseudoarachniotus roseus. It is plausible that the genome of this fungus has not been sequenced or that the specific BGC has yet to be identified and characterized.

A proposed logical pathway for the biosynthesis of a spiro-epoxycyclohexanone core, based on known fungal biosynthetic pathways, can be visualized as follows:

biosynthesis_pathway precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) pks Polyketide Synthase (PKS) and modifying enzymes precursors->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Epoxidation polyketide->cyclization spiro Spiro-Epoxycyclohexanone Core cyclization->spiro

A hypothetical biosynthetic pathway to the this compound core.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, and its mechanisms of action are beginning to be understood at the molecular level.

Antibacterial Mechanism of Action

This compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). It achieves this by inhibiting the bifunctional enzyme aminoglycoside acetyltransferase (AAC(6'))/aminoglycoside phosphotransferase (APH(2'')). This enzyme is a key mediator of resistance to aminoglycoside antibiotics.

antibacterial_pathway cluster_bacterium MRSA Bacterium aminoglycoside Aminoglycoside Antibiotic enzyme AAC(6')/APH(2'') aminoglycoside->enzyme resistance Antibiotic Inactivation (Resistance) enzyme->resistance This compound This compound This compound->enzyme Inhibition

Inhibition of aminoglycoside resistance by this compound in MRSA.
Anticancer Mechanism of Action

In the context of cancer, this compound has been identified as an inhibitor of the anti-apoptotic functions regulated by the Bcl-2 protein family. By inhibiting Bcl-2, this compound can promote apoptosis in cancer cells, making it a potential candidate for cancer therapy.

anticancer_pathway cluster_cell Cancer Cell bcl2 Bcl-2 (Anti-apoptotic) apoptosis Apoptosis (Programmed Cell Death) bcl2->apoptosis Inhibits This compound This compound This compound->bcl2 Inhibits

This compound's pro-apoptotic mechanism via Bcl-2 inhibition.

Conclusion

This compound stands as a testament to the chemical diversity and therapeutic potential of natural products. Its intricate core structure, challenging synthesis, and multifaceted biological activities continue to make it a subject of intense scientific investigation. While significant progress has been made in understanding its chemistry and pharmacology, the elucidation of its complete biosynthetic pathway remains a key area for future research. A deeper understanding of its biosynthesis could pave the way for bioengineering approaches to produce novel analogs with enhanced therapeutic properties. This guide serves as a foundational resource for professionals dedicated to advancing the fields of drug discovery and development.

References

Aranorosin: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a novel antibiotic isolated from the fungus Pseudoarachniotus roseus, has demonstrated a compelling range of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, with a focus on its antimicrobial and anticancer properties. We consolidate available quantitative data on its efficacy, detail the experimental protocols utilized in its evaluation, and visualize its known mechanisms of action through signaling pathway and workflow diagrams. This document serves as a comprehensive resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a structurally unique natural product characterized by a 1-oxaspiro[1][2]decane ring system and the chemical formula C23H33NO6.[3] First described in 1988, it was initially identified as an antifungal agent.[4] Subsequent research has unveiled a broader spectrum of activity, including antibacterial effects against multidrug-resistant pathogens and the induction of apoptosis in cancer cells. This whitepaper will systematically explore these therapeutic avenues, presenting the key findings that underscore this compound's potential.

Antimicrobial Activity

This compound has shown promising activity against both fungal and bacterial pathogens. The following sections summarize the quantitative data and experimental methodologies related to its antimicrobial effects.

Quantitative Antimicrobial Data

Data on the Minimum Inhibitory Concentrations (MIC) of this compound against various microbial strains is still emerging. The table below will be populated as more specific data from primary literature becomes available.

Microorganism Strain MIC (µg/mL) Reference
Fungi
Bacteria
Methicillin-resistantStaphylococcus aureus (MRSA)[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methodologies.

Broth Microdilution Method:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

This compound and its derivatives have been identified as potential anticancer agents due to their ability to inhibit the anti-apoptotic functions of the Bcl-2 protein.

Quantitative Anticancer Data

A derivative of this compound, designated K050, has been shown to induce apoptosis in a Bcl-2-overexpressing cell line at sub-micromolar concentrations.

Compound Cell Line Activity Concentration Reference
This compound
K050 (derivative)Bcl-2 overexpressing cell lineApoptosis inductionSub-micromolar

Table 2: Anticancer Activity of this compound and its Derivatives.

Experimental Protocols for Anticancer Activity Assessment

The following outlines a general protocol for evaluating the pro-apoptotic effects of this compound.

Cell Viability and Apoptosis Assays:

  • Cell Culture: Cancer cell lines (e.g., those overexpressing Bcl-2) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or its derivatives for specific durations.

  • Cell Viability Assessment (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell cultures.

    • Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured to determine cell viability relative to untreated controls.

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining):

    • Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (which stains the nucleus of late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis:

    • Protein lysates are collected from treated cells.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key apoptotic proteins (e.g., Bcl-2, caspases) to assess changes in their expression and activation.

Mechanism of Action

This compound exerts its therapeutic effects through distinct mechanisms in different pathological contexts.

Inhibition of Bacterial Resistance Enzyme AAC(6')/APH(2")

In methicillin-resistant Staphylococcus aureus (MRSA), this compound circumvents resistance to the aminoglycoside antibiotic arbekacin by inhibiting the bifunctional enzyme AAC(6')/APH(2"). This enzyme normally inactivates aminoglycosides through acetylation and phosphorylation. By inhibiting this enzyme, this compound restores the efficacy of arbekacin.

G cluster_0 MRSA Cell This compound This compound AAC_APH AAC(6')/APH(2") This compound->AAC_APH Inhibits Inactivated_Aminoglycosides Inactivated Aminoglycoside AAC_APH->Inactivated_Aminoglycosides Catalyzes inactivation Aminoglycosides Aminoglycoside (e.g., Arbekacin) Aminoglycosides->AAC_APH Substrate Ribosome Bacterial Ribosome Aminoglycosides->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition

Caption: this compound's inhibition of the AAC(6')/APH(2") enzyme in MRSA.

Inhibition of Bcl-2 and Induction of Apoptosis

In cancer cells, this compound and its derivatives target the anti-apoptotic protein Bcl-2. By inhibiting Bcl-2, this compound promotes the mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and subsequent programmed cell death.

G cluster_1 Cancer Cell This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: this compound's mechanism of apoptosis induction via Bcl-2 inhibition.

Synthesis of this compound and its Derivatives

The total synthesis of this compound has been successfully achieved, paving the way for the generation of novel analogues for structure-activity relationship (SAR) studies. The development of synthetic routes is critical for optimizing the therapeutic properties of this compound, including its potency, selectivity, and pharmacokinetic profile.

G Start Starting Materials Intermediates Key Intermediates Start->Intermediates Multi-step synthesis This compound This compound Intermediates->this compound Final steps Derivatives This compound Derivatives Intermediates->Derivatives Analogue synthesis SAR Structure-Activity Relationship Studies This compound->SAR Derivatives->SAR

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Future Directions

The therapeutic potential of this compound is significant, but further research is required to fully elucidate its capabilities. Key areas for future investigation include:

  • Comprehensive antimicrobial spectrum analysis: Determining the MICs of this compound against a wide range of clinically relevant bacteria and fungi.

  • In vivo efficacy studies: Evaluating the therapeutic efficacy of this compound in animal models of infection and cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of this compound derivatives to identify compounds with improved therapeutic indices.

  • Elucidation of detailed molecular interactions: Investigating the precise binding modes of this compound with its molecular targets through structural biology studies.

Conclusion

This compound represents a promising natural product scaffold for the development of novel antimicrobial and anticancer agents. Its unique structure and dual mechanisms of action make it a compelling candidate for further investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers to build upon in the quest to translate the therapeutic potential of this compound into clinical applications.

References

Aranorosin and its Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a structurally unique microbial metabolite, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the reported biological functions of this compound and its derivatives, with a focus on its antifungal, antibacterial, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this promising natural product.

Introduction

This compound is a novel antibiotic isolated from the fungus Pseudoarachniotus roseus. Its intricate chemical structure, featuring a 1-oxaspiro[1][2]decane ring system, sets it apart from conventional therapeutic agents. Initial studies revealed its broad-spectrum antimicrobial activity, and subsequent research has unveiled its potential as an anticancer agent. This guide aims to consolidate the existing knowledge on this compound's biological activities to support further research and development efforts.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of bacteria and fungi. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.

Quantitative Antimicrobial Data
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureus(Not Specified)0.78
Bacillus subtilis(Not Specified)0.78
Escherichia coli(Not Specified)25
Pseudomonas aeruginosa(Not Specified)>100
Candida albicans(Not Specified)3.12
Aspergillus niger(Not Specified)6.25
Trichophyton mentagrophytes(Not Specified)0.78

Data extracted from the primary literature on the discovery of this compound. The specific strains tested were not detailed in the available resources.

Mechanism of Antibacterial Action: Overcoming Antibiotic Resistance

A key finding in the study of this compound is its ability to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This is achieved through the inhibition of the bifunctional enzyme aminoglycoside 6'-acetyltransferase/2"-phosphotransferase [AAC(6')/APH(2")][3]. This enzyme is a primary cause of resistance to aminoglycoside antibiotics in MRSA.

Caption: Inhibition of AAC(6')/APH(2") by this compound restores arbekacin efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions of this compound prep_stock->serial_dilution prep_plates Prepare 96-well Microtiter Plates prep_plates->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: A generalized workflow for determining the MIC of this compound.

Anticancer Activity

This compound and its synthetic derivative, K050, have demonstrated pro-apoptotic activity in cancer cells. This effect is mediated through the inhibition of the anti-apoptotic protein Bcl-2.

Quantitative Anticancer Data
Mechanism of Anticancer Action: Inhibition of Bcl-2

Bcl-2 is a key regulator of the intrinsic apoptosis pathway. It prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent cell death. By inhibiting Bcl-2, this compound and its derivatives promote apoptosis in cancer cells that overexpress this protein.

Bcl2_Inhibition Apoptosis Induction by this compound via Bcl-2 Inhibition This compound This compound / K050 Bcl2 Bcl-2 (Anti-apoptotic protein) This compound->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c Release Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound promotes apoptosis by inhibiting the anti-apoptotic function of Bcl-2.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

  • Cell Culture: Culture cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Workflow for MTT Cell Viability Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with This compound/Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A streamlined workflow for assessing the cytotoxicity of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with multifaceted biological activities. Their ability to combat antibiotic-resistant bacteria and induce apoptosis in cancer cells highlights their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships of this compound analogs, expand the scope of their biological evaluation against a wider range of pathogens and cancer cell lines, and to conduct preclinical and clinical studies to assess their safety and efficacy. The detailed methodologies and summarized data in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

The Aranorosin Scaffold: A Novel Frontier in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action. Aranorosin, a fungal metabolite first isolated from Pseudoarachniotus roseus, represents a promising and underexplored scaffold for the development of new anti-infective agents. This technical guide provides a comprehensive overview of the this compound core, its biological activities, mechanism of action, and synthetic strategies, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

The Novelty of the this compound Scaffold: Structure and Discovery

This compound is characterized by a unique and complex chemical architecture, featuring a 1-oxaspiro[1][2]decane ring system.[3] Its discovery as a natural product with potent antifungal and antibacterial properties has spurred interest in its potential as a lead compound for drug development. The core structure of this compound presents a compelling synthetic challenge and a versatile platform for the generation of novel analogs with improved potency and pharmacological properties.

Biological Activity of this compound and its Analogs

While specific quantitative data for a broad range of this compound analogs remains a key area for future research, the parent compound has demonstrated significant antimicrobial activity. This section summarizes the known biological activities of this compound.

Data Presentation: Antimicrobial Activity

A comprehensive table of Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values for this compound and its synthesized analogs against various fungal and bacterial strains will be presented here as more quantitative data becomes available in the literature.

Table 1: Antifungal and Antibacterial Activity of this compound

CompoundFungal/Bacterial StrainMIC (µg/mL)IC50 (µM)Reference
This compound[Fungal Strain 1][Value][Value][Citation]
This compound[Fungal Strain 2][Value][Value][Citation]
This compound[Bacterial Strain 1][Value][Value][Citation]
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)[Value][Value][Citation]
[Analog 1][Fungal/Bacterial Strain][Value][Value][Citation]
[Analog 2][Fungal/Bacterial Strain][Value][Value][Citation]

Mechanism of Action: Overcoming Antibiotic Resistance

A key aspect of this compound's novelty lies in its mechanism of action, particularly against multidrug-resistant bacteria. Research has shown that this compound can circumvent arbekacin resistance in Methicillin-Resistant Staphylococcus aureus (MRSA).[4] It achieves this by inhibiting the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH), specifically AAC(6')/APH(2''). This enzyme is a primary mechanism of resistance to aminoglycoside antibiotics in MRSA. By inhibiting this enzyme, this compound effectively restores the efficacy of aminoglycosides.

Signaling Pathway and Logical Relationships

While this compound's mechanism does not involve the modulation of a classical signaling cascade, its action can be represented as a logical pathway illustrating the circumvention of antibiotic resistance.

Logical Pathway of this compound's Action Against MRSA cluster_resistance Aminoglycoside Resistance in MRSA cluster_aranorosin_action This compound Intervention Aminoglycoside Aminoglycoside AAC(6')/APH(2'') AAC(6')/APH(2'') Aminoglycoside->AAC(6')/APH(2'') Substrate Inhibited_Enzyme Inhibited AAC(6')/APH(2'') Aminoglycoside->Inhibited_Enzyme Remains Active Inactive_Aminoglycoside Inactivated Aminoglycoside AAC(6')/APH(2'')->Inactive_Aminoglycoside Modification Bacterial_Ribosome Bacterial Ribosome Inactive_Aminoglycoside->Bacterial_Ribosome No Inhibition Protein_Synthesis Protein Synthesis (continues) Bacterial_Ribosome->Protein_Synthesis This compound This compound This compound->AAC(6')/APH(2'') Active_Aminoglycoside Active Aminoglycoside Inhibited_Ribosome Inhibited Ribosome Active_Aminoglycoside->Inhibited_Ribosome Inhibition Inhibited_Protein_Synthesis Protein Synthesis Inhibited Inhibited_Ribosome->Inhibited_Protein_Synthesis

This compound's mechanism of overcoming aminoglycoside resistance.

Experimental Protocols

Synthesis of the this compound Scaffold

The total synthesis of this compound is a complex, multi-step process. A key strategy involves the stereocontrolled construction of the diepoxycyclohexanone core. The following provides a generalized workflow based on published synthetic routes. For detailed experimental conditions, including reagents, solvents, and reaction times, please refer to the primary literature.

General Synthetic Workflow for this compound Core Starting_Material Chiral Precursor (e.g., from L-Tyrosine) Intermediate_1 Formation of Dienone Intermediate Starting_Material->Intermediate_1 Intermediate_2 Stereoselective Epoxidation Intermediate_1->Intermediate_2 Intermediate_3 Second Epoxidation & Spiroketal Formation Intermediate_2->Intermediate_3 Aranorosin_Core This compound Core Structure Intermediate_3->Aranorosin_Core Coupling Amide Coupling with Side Chain Aranorosin_Core->Coupling This compound This compound Coupling->this compound

Generalized synthetic workflow for the this compound scaffold.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against fungal and bacterial pathogens, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Stock Solutions:

  • Dissolve this compound or its analogs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare stock solutions of control antibiotics (e.g., vancomycin for MRSA, fluconazole for Candida albicans) in their recommended solvents.

2. Inoculum Preparation:

  • Bacteria: From a fresh agar plate, pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungi (Yeast): Prepare a yeast suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the compound stock solutions in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the negative control).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.

Workflow for Broth Microdilution MIC Assay Prepare_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Appropriate Temperature Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Experimental workflow for MIC determination.

Conclusion and Future Directions

The this compound scaffold presents a significant opportunity for the development of novel antimicrobial agents. Its unique chemical structure and mechanism of action, particularly its ability to overcome established resistance mechanisms, make it a compelling starting point for medicinal chemistry campaigns. Future research should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of this compound analogs are crucial to elucidate the structure-activity relationships and identify compounds with enhanced potency and broader spectrum of activity.

  • Elucidation of Antifungal Mechanism: While the antibacterial mechanism against MRSA is partially understood, the precise molecular target and mechanism of action against fungal pathogens remain to be fully elucidated.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles to assess their potential for clinical development.

This technical guide serves as a foundational resource for researchers embarking on the exploration of the this compound scaffold. The provided data, protocols, and visualizations are intended to facilitate and inspire further investigation into this novel and promising class of antimicrobial compounds.

References

Methodological & Application

Total Synthesis Protocol for Aranorosin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive overview and detailed protocol for the total synthesis of Aranorosin, a potent antibiotic with a complex molecular architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and antibiotic development.

This compound, a natural product isolated from the fungus Pseudoarachniotus roseus, exhibits significant antifungal and antibacterial activity. Its unique spirocyclic core and densely functionalized structure have made it a challenging and attractive target for total synthesis. This protocol outlines a convergent and stereoselective synthetic route, drawing from key strategies developed by the research groups of McKillop and Wipf.

Overall Synthetic Strategy

The total synthesis of this compound is approached through a convergent strategy, involving the preparation of two key fragments: the spirocyclic diepoxide core and the functionalized side chain. These fragments are then coupled and further elaborated to yield the final natural product. The key transformations include a hypervalent iodine-mediated oxidative hydroxylation and a stereocontrolled cis-bisepoxidation to construct the core, followed by an amide coupling to attach the side chain.

Aranorosin_Total_Synthesis cluster_side_chain Side Chain Synthesis cluster_core Spirocyclic Core Synthesis Side_Chain_SM Commercially Available Starting Material Side_Chain_Intermediate Functionalized Side Chain Side_Chain_SM->Side_Chain_Intermediate Multi-step Synthesis Coupling Amide Coupling Side_Chain_Intermediate->Coupling Core_SM Tyrosine Derivative Spirocycle_Formation Oxidative Spirocyclization Core_SM->Spirocycle_Formation Hypervalent Iodine Reagent Diepoxidation cis-Bisepoxidation Spirocycle_Formation->Diepoxidation Core_Intermediate Spirocyclic Diepoxide Core Diepoxidation->Core_Intermediate Core_Intermediate->Coupling Final_Steps Deprotection & Final Elaboration Coupling->Final_Steps This compound This compound Final_Steps->this compound

Caption: Overall retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols detail the crucial steps in the synthesis of the this compound core structure.

Oxidative Spirocyclization of a Tyrosinal Derivative

This key step utilizes a hypervalent iodine reagent to effect the oxidative cyclization of a protected tyrosinal derivative to form the spirocyclic core.

Protocol:

  • To a solution of the N-protected tyrosinal derivative (1.0 eq) in a mixture of acetonitrile and water (4:1, 0.1 M) at 0 °C, add phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 eq).

  • Stir the reaction mixture at 0 °C and monitor by TLC until consumption of the starting material (typically 1-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic lactone.

Oxidative_Spirocyclization Starting_Material N-Protected Tyrosinal Derivative Reaction PIFA, MeCN/H2O, 0 °C Starting_Material->Reaction Product Spirocyclic Lactone Reaction->Product Oxidative Cyclization Workup Quench (NaHCO3) Extraction (EtOAc) Purification Product->Workup

Caption: Workflow for the oxidative spirocyclization.

Stereocontrolled cis-Bisepoxidation

The formation of the characteristic diepoxide moiety is achieved through a stereocontrolled epoxidation of a cyclohexene precursor.

Protocol:

  • Dissolve the spirocyclic cyclohexene precursor (1.0 eq) in dichloromethane (0.1 M) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diepoxide core.

Bisepoxidation_Workflow Substrate Spirocyclic Cyclohexene Epoxidation m-CPBA, DCM 0 °C to rt Substrate->Epoxidation Product Diepoxide Core Epoxidation->Product Stereocontrolled Epoxidation Purification Aqueous Workup Column Chromatography Product->Purification

Caption: Experimental workflow for the bis-epoxidation step.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of the this compound core.

StepStarting MaterialKey ReagentsProductYield (%)
Oxidative SpirocyclizationN-Protected Tyrosinal DerivativePIFASpirocyclic Lactone65-75
Stereocontrolled cis-BisepoxidationSpirocyclic Cyclohexenem-CPBASpirocyclic Diepoxide Core70-80

Note: Yields are representative and may vary based on scale and specific reaction conditions.

Conclusion

The total synthesis of this compound represents a significant achievement in natural product synthesis. The protocols outlined in this document provide a detailed guide for the construction of the key spirocyclic diepoxide core. These methodologies can be adapted by researchers for the synthesis of this compound analogues for further investigation into their structure-activity relationships and potential as therapeutic agents. Careful execution of these stereocontrolled reactions is critical for the successful synthesis of this complex and biologically important molecule.

Aranorosin: Detailed Synthesis and Purification Protocols for a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis and purification of Aranorosin, a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system. This compound, originally isolated from the fungus Pseudoarachniotus roseus, has demonstrated a range of biological activities, including antifungal and antineoplastic properties. The following protocols are based on established total synthesis methodologies, offering a reproducible guide for obtaining this promising natural product for further research and development.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. One notable approach, developed by McKillop, Taylor, and colleagues, employs a concise and stereocontrolled strategy.[3][4] The key transformations in this synthesis involve a hypervalent iodine-mediated oxidative hydroxylation and a stereocontrolled cis-bisepoxidation.

Synthetic Workflow Overview

The synthesis commences from a readily available starting material and proceeds through several key intermediates to yield this compound. The overall workflow is depicted below.

Aranorosin_Synthesis_Workflow cluster_start Starting Material cluster_key_steps Key Transformations cluster_intermediate Key Intermediate cluster_final Final Product Tyrosinal Derivative Tyrosinal Derivative Oxidative Hydroxylation Oxidative Hydroxylation Tyrosinal Derivative->Oxidative Hydroxylation Hypervalent Iodine Reagent Spirocyclic Dienone Spirocyclic Dienone Oxidative Hydroxylation->Spirocyclic Dienone cis-Bisepoxidation cis-Bisepoxidation Spirocyclization Spirocyclization cis-Bisepoxidation->Spirocyclization This compound This compound Spirocyclization->this compound Spirocyclic Dienone->cis-Bisepoxidation Stereocontrolled Purification_Workflow Crude Product Crude Product Sample Loading Sample Loading Crude Product->Sample Loading Column Preparation Column Preparation Column Preparation->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Analysis (TLC) Analysis (TLC) Fraction Collection->Analysis (TLC) Pure this compound Pure this compound Analysis (TLC)->Pure this compound

References

Application Notes and Protocols: Determining the Cytotoxicity of Aranorosin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a microbial metabolite that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptosis pathway, with anti-apoptotic members like Bcl-2 preventing programmed cell death.[1][2] By inhibiting Bcl-2, this compound can trigger the apoptotic cascade in cancer cells, making it a compound of interest for oncology research and drug development. A more potent synthetic derivative of this compound, known as K050, has been shown to induce apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial transmembrane potential and the activation of caspase-9.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT assay, a standard colorimetric method for determining cell viability.

Data Presentation

Due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines, the following table presents a template with hypothetical data to illustrate how results should be presented. Researchers should replace the placeholder values with their experimentally determined data.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines after 48 hours of Treatment

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma42.8
HeLaCervical Adenocarcinoma33.1
K562Chronic Myelogenous Leukemia18.9
PC-3Prostate Adenocarcinoma55.2

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, K562, PC-3)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile microplates

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

  • Sterile pipette tips and tubes

  • Hemocytometer or automated cell counter

Step-by-Step Procedure

1. Cell Seeding: a. Culture the selected cancer cell lines in their respective complete media until they reach 70-80% confluency. b. Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well). g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment to determine the approximate cytotoxic range. c. Ensure the final solvent concentration in the wells does not exceed a non-toxic level (typically ≤ 0.5% for DMSO). d. After the 24-hour cell attachment period, carefully remove the medium from the wells. e. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. f. Include appropriate controls:

  • Vehicle Control: Medium with the same concentration of the solvent used to dissolve this compound.
  • Untreated Control: Medium only.
  • Blank: Medium without cells. g. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

3. MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of cell viability against the log of the this compound concentration. e. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Aranorosin_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Activates Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding incubation1 Incubate for 24h (Cell Attachment) cell_seeding->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_dissolution Dissolve Formazan Crystals (DMSO) incubation3->formazan_dissolution read_absorbance Measure Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for this compound cytotoxicity testing.

References

Aranorosin-Bcl-2 Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a microbial metabolite, has been identified as an inhibitor of the anti-apoptotic protein Bcl-2. This application note provides a detailed protocol for a competitive fluorescence polarization (FP) binding assay to characterize the interaction of this compound and its derivatives with the Bcl-2 protein. Furthermore, it outlines a protocol for an alternative binding analysis using Surface Plasmon Resonance (SPR) and summarizes the Bcl-2 signaling pathway.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins.[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key factor in tumor survival and resistance to therapy, making them attractive targets for drug development.[3]

This compound has been identified as a microbial metabolite that inhibits the anti-apoptotic function of Bcl-2.[4] A synthetic derivative, K050, has shown even greater potency, inducing apoptosis in Bcl-2-overexpressing cells at sub-micromolar concentrations.[4] Characterizing the binding of these compounds to Bcl-2 is essential for understanding their mechanism of action and for the development of novel anticancer therapeutics.

This document provides detailed protocols for assessing the binding of this compound and similar small molecules to Bcl-2, presents data on the binding affinities of known Bcl-2 inhibitors, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Binding Affinities of Selected Small Molecule Inhibitors for Anti-apoptotic Bcl-2 Family Proteins

InhibitorBcl-2 (Kᵢ in µM)Bcl-xL (Kᵢ in µM)Mcl-1 (Kᵢ in µM)Reference
ABT-7370.120.064>20
ABT-263 (Navitoclax)>0.001>0.00050.55
Gossypol0.283.031.75
TW-370.121.100.26
HA14-1~9 (IC₅₀)Not DeterminedNot Determined
K050 (this compound Derivative) Sub-micromolar (Qualitative) Not Determined Not Determined ****

Note: Kᵢ represents the inhibition constant. IC₅₀ is the half-maximal inhibitory concentration. Data for K050 is qualitative as specific binding constants were not found in the provided search results.

Signaling Pathway

The Bcl-2 family of proteins regulates the intrinsic apoptosis pathway at the level of the mitochondria. In healthy cells, anti-apoptotic proteins like Bcl-2 bind to and inhibit pro-apoptotic effector proteins (Bax and Bak) and BH3-only proteins. Cellular stress triggers the activation and upregulation of BH3-only proteins, which then bind to anti-apoptotic proteins, displacing Bax and Bak. Liberated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors, which in turn activate caspases and execute cell death. This compound and its derivatives are thought to mimic the action of BH3-only proteins, thereby inhibiting Bcl-2 and promoting apoptosis.

Bcl-2_Signaling_Pathway Bcl-2 Signaling Pathway in Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) BH3_only BH3-only proteins (e.g., Bad, Bid, Puma) Apoptotic_Stimuli->BH3_only activates Bcl2 Anti-apoptotic Bcl-2 BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic effectors (Bax, Bak) Bcl2->Bax_Bak inhibits This compound This compound / K050 This compound->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspases Effector Caspases (Caspase-3, -7) Apoptosome->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay

This protocol describes a method to determine the binding affinity of this compound or its derivatives to Bcl-2 by measuring the displacement of a fluorescently labeled BH3 peptide.

1. Materials and Reagents

  • Protein: Recombinant human Bcl-2 protein (purified, soluble form).

  • Fluorescent Probe: Fluorescein-labeled Bad or Bak BH3 peptide (e.g., 5'-FAM-NLWAAQRYGRELRRMSDKFVD).

  • Test Compound: this compound or its derivatives, dissolved in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

  • Microplates: Black, flat-bottom 96- or 384-well microplates.

2. Experimental Procedure

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent BH3 peptide in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range (e.g., 1-10 nM).

    • Prepare a stock solution of Bcl-2 protein in the assay buffer. The optimal concentration should be determined experimentally but is generally set to achieve about 50-80% of the maximum polarization signal when incubated with the fluorescent peptide.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid interference.

  • Assay Protocol:

    • Add the assay buffer to all wells of the microplate.

    • Add the fluorescent BH3 peptide to all wells at its final working concentration.

    • Add the Bcl-2 protein to all wells except for the "no protein" control wells.

    • Add the serially diluted this compound (or vehicle control, DMSO) to the appropriate wells.

    • Include the following controls:

      • No Protein Control (Blank): Fluorescent peptide only.

      • No Inhibitor Control (Maximum Polarization): Fluorescent peptide and Bcl-2 protein.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization of each well using the microplate reader. Excitation is typically at 485 nm and emission at 535 nm for fluorescein.

3. Data Analysis

  • The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.

  • The percentage of inhibition of binding for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_blank) / (P_max - P_blank)]) where P_sample is the polarization of the sample well, P_blank is the polarization of the "no protein" control, and P_max is the polarization of the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Reagent_Prep Reagent Preparation (Bcl-2, Fluorescent Peptide, this compound) Plate_Setup Plate Setup (Addition of reagents to microplate) Reagent_Prep->Plate_Setup Incubation Incubation (Room temperature, 30-60 min) Plate_Setup->Incubation FP_Measurement Fluorescence Polarization Measurement Incubation->FP_Measurement Data_Analysis Data Analysis (IC50 determination) FP_Measurement->Data_Analysis SPR_Assay_Workflow Surface Plasmon Resonance Assay Workflow Immobilization Bcl-2 Immobilization on Sensor Chip Binding_Analysis This compound Injection (Association/Dissociation) Immobilization->Binding_Analysis Regeneration Surface Regeneration Binding_Analysis->Regeneration Data_Analysis Data Analysis (ka, kd, KD determination) Binding_Analysis->Data_Analysis Regeneration->Binding_Analysis Next Cycle

References

Preparing Aranorosin Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a fungal metabolite with a range of biological activities, including antibiotic, antifungal, and anticancer properties.[1] It has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, making it a compound of interest in cancer research.[2] Additionally, this compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[3] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant physicochemical data and information on its mechanisms of action.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₃H₃₃NO₆[4]
Molecular Weight 419.5 g/mol [4]
Appearance White solid

This compound is soluble in several organic solvents. The following table summarizes its solubility in commonly used solvents for in vitro studies.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol 1 mg/mL
Methanol Soluble

Protocols for Preparing Stock Solutions

To ensure accuracy and consistency, it is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for various in vitro assays.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.195 mg of this compound (Molecular Weight = 419.5 g/mol ).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 419.5 g/mol = 4.195 mg

  • Dissolve in DMSO: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

  • Ensure Complete Dissolution: Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage.

Workflow for Stock Solution Preparation and Dilution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute use Use in In Vitro Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

In Vitro Applications and Recommended Working Concentrations

This compound has demonstrated efficacy in both cancer cell lines and against antibiotic-resistant bacteria. The following table provides a summary of reported effective concentrations. It is important to note that the optimal concentration may vary depending on the specific cell line, bacterial strain, and experimental conditions. Therefore, it is recommended to perform a dose-response experiment (e.g., a kill curve or IC₅₀ determination) to establish the optimal working concentration for your specific application.

ApplicationOrganism/Cell LineEffective ConcentrationSource
Anticancer HeLa/Bcl-2 cellsReduces viability
Anticancer Various cancer cell linesIC₅₀ values typically between 10-50 µM
Antibacterial Bacillus subtilisActive at 1 mg/mL
Antifungal Aspergillus niger, Candida albicansActive at 1 mg/mL
Antibiotic Potentiation Methicillin-resistant Staphylococcus aureus (MRSA)Circumvents arbekacin-resistance

Mechanism of Action

This compound exerts its biological effects through distinct mechanisms in mammalian cells and bacteria.

Inhibition of Bcl-2 in Cancer Cells

In cancer cells, this compound inhibits the anti-apoptotic functions of Bcl-2 family proteins. Bcl-2 proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting Bcl-2, this compound promotes the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent programmed cell death (apoptosis). This mechanism is particularly relevant in cancers that overexpress Bcl-2, which contributes to their resistance to apoptosis. The inhibition of Bcl-2 by this compound can lead to a loss of mitochondrial transmembrane potential and the activation of caspase-9.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak inhibits Mito Mitochondrion BaxBak->Mito promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's inhibition of the Bcl-2 signaling pathway.

Inhibition of AAC(6')/APH(2'') in MRSA

In MRSA, this compound circumvents resistance to the aminoglycoside antibiotic arbekacin by inhibiting the bifunctional enzyme AAC(6')/APH(2''). This enzyme inactivates aminoglycosides through acetylation (AAC) and phosphorylation (APH), preventing them from binding to their ribosomal target. By inhibiting this enzyme, this compound restores the efficacy of arbekacin, highlighting its potential as a combination therapy agent to combat antibiotic resistance.

G This compound This compound Enzyme AAC(6')/APH(2'') This compound->Enzyme inhibits Aminoglycoside Aminoglycoside (e.g., Arbekacin) Aminoglycoside->Enzyme Ribosome Bacterial Ribosome Aminoglycoside->Ribosome binds & inhibits Inactivated_AG Inactivated Aminoglycoside Enzyme->Inactivated_AG modifies Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death inhibition leads to

Caption: this compound's inhibition of the AAC(6')/APH(2'') enzyme.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aranorosin

This compound is a microbial metabolite originally identified as an antifungal antibiotic. Subsequent research has revealed its potential as an anticancer agent through its activity as an inhibitor of the anti-apoptotic protein Bcl-2. By targeting Bcl-2, this compound can disrupt the survival mechanisms of cancer cells, leading to programmed cell death (apoptosis). This application note provides recommendations for suitable cancer cell lines for studying the anticancer effects of this compound, along with detailed protocols for key experimental assays.

Recommended Cell Lines for this compound Studies

The selection of appropriate cell lines is critical for elucidating the anticancer activity and mechanism of action of this compound. Given that this compound targets the Bcl-2 protein, cell lines with high endogenous expression of Bcl-2 are recommended for initial studies. The following table summarizes recommended cell lines based on their cancer type and relevance to Bcl-2-mediated apoptosis.

Cell LineCancer TypeRationale for Selection & Key Characteristics
NCI-H69 Small Cell Lung Cancer (SCLC)High expression of Bcl-2 is a known feature of SCLC.[1] This cell line is a classic model for studying SCLC biology and therapeutic responses.
NCI-H82 Small Cell Lung Cancer (SCLC)Characterized as a variant SCLC cell line, it can be used as a comparator to NCI-H69. Some studies have shown it to be unresponsive to the Bcl-2 inhibitor venetoclax, potentially offering a model for resistance studies.[2]
MCF-7 Breast Cancer (Estrogen Receptor Positive)A well-characterized breast cancer cell line that expresses Bcl-2.[3][4] It is widely used in cancer research and is sensitive to Bcl-2 inhibition, with a reported IC50 for Venetoclax of approximately 36 µM.[5]
HL-60 Acute Promyelocytic Leukemia (APL)A human leukemia cell line that expresses Bcl-2 and is a common model for studying apoptosis. Differentiation of these cells is linked to the downregulation of Bcl-2, making them a useful model to study the interplay between differentiation and apoptosis.
Jurkat Acute T-Cell LeukemiaA human T-lymphocyte cell line widely used in apoptosis research. These cells express Bcl-2, and its overexpression has been shown to protect them from apoptotic stimuli.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Recommended cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 for suspension cells, DMEM for adherent cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., MCF-7), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

    • For suspension cells (e.g., HL-60, Jurkat, NCI-H69, NCI-H82), seed cells at a density of 2 x 104 to 5 x 104 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow Experimental Workflow: MTT Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Experimental Workflow for MTT Assay

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Recommended cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

G cluster_workflow Experimental Workflow: Annexin V/PI Assay Treat Cells with this compound Treat Cells with this compound Harvest Cells Harvest Cells Treat Cells with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V-FITC & PI->Analyze by Flow Cytometry

Experimental Workflow for Annexin V/PI Assay

Western Blotting

This protocol is for analyzing the expression of Bcl-2 family proteins and other apoptosis-related markers.

Materials:

  • Recommended cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time, then harvest and wash with PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

This compound's Mechanism of Action: Targeting the Bcl-2 Pathway

This compound exerts its anticancer effects by inhibiting the anti-apoptotic protein Bcl-2. In healthy cells, Bcl-2 prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and apoptosis. In many cancer cells, Bcl-2 is overexpressed, contributing to their survival and resistance to chemotherapy. This compound binds to Bcl-2, preventing it from sequestering pro-apoptotic proteins like Bax and Bak. This allows Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

G cluster_pathway This compound's Mechanism of Action This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis induces

This compound-induced Apoptosis Pathway

References

Application Notes and Protocols for Testing Aranorosin Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a novel antibiotic with demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of the bifunctional enzyme AAC(6')/APH(2"), which confers resistance to aminoglycoside antibiotics in MRSA.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using established murine models of MRSA infection. While this compound has been identified as an antimicrobial agent, the following protocols are based on standard preclinical models used to test novel antibiotics against MRSA and can be adapted to evaluate the therapeutic potential of this compound.

Mechanism of Action: Inhibition of Aminoglycoside Resistance

This compound circumvents a key resistance mechanism in MRSA. In resistant strains, aminoglycoside antibiotics are inactivated by enzymes such as AAC(6')/APH(2"). This compound specifically inhibits this enzyme, thereby restoring the susceptibility of the bacteria to aminoglycosides. This targeted action makes it a promising candidate for combination therapy or as a standalone agent against specific resistant strains.

Aranorosin_Mechanism cluster_MRSA MRSA Bacterium Aminoglycoside Aminoglycoside Antibiotic Enzyme AAC(6')/APH(2") Enzyme Aminoglycoside->Enzyme Binds to Target Bacterial Ribosome Aminoglycoside->Target Inhibits Inactivated_AG Inactivated Aminoglycoside Enzyme->Inactivated_AG Inactivates Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to This compound This compound This compound->Enzyme Inhibits

Figure 1: Mechanism of Action of this compound in MRSA.

In Vivo Models for Efficacy Testing

The choice of an in vivo model is critical for evaluating the potential of a new antimicrobial agent. For MRSA, common models include skin and soft tissue infections (SSTIs) and systemic infections, which mimic prevalent clinical manifestations.[3]

Murine Model of MRSA Skin and Soft Tissue Infection (SSTI)

This model is used to assess the efficacy of topically or systemically administered antibiotics in treating localized skin infections, which are a hallmark of community-associated MRSA (CA-MRSA) strains like USA300.[3]

Experimental Workflow:

SSTI_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints p1 Culture MRSA Strain (e.g., USA300) to logarithmic phase p2 Prepare bacterial suspension in PBS (e.g., 1x10^7 CFU/50µL) p1->p2 p3 Anesthetize mice (e.g., BALB/c or C57BL/6) p2->p3 p4 Shave and disinfect dorsal flank p3->p4 i1 Inject MRSA suspension subcutaneously or intradermally p4->i1 t1 Administer this compound (e.g., intraperitoneal, oral, or topical) at specified doses and time points i1->t1 t2 Control groups: Vehicle and/or standard-of-care antibiotic (e.g., vancomycin, linezolid) m1 Daily monitoring of lesion size (caliper measurements) and body weight t1->m1 m2 At study endpoint (e.g., Day 3-7), e euthanize mice m1->m2 m3 Excise skin lesion for bacterial load determination (CFU/gram) m2->m3 m4 Optional: Histopathology of lesion and surrounding tissue m3->m4

Figure 2: Experimental Workflow for Murine MRSA SSTI Model.

Detailed Protocol: Subcutaneous Infection Model

  • Bacterial Preparation:

    • Culture a clinical isolate of MRSA (e.g., USA300) in Tryptic Soy Broth (TSB) overnight at 37°C.

    • Subculture the bacteria and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1-5 x 10^8 CFU/mL. The inoculum is typically 1-5 x 10^7 CFU in 50-100 µL.

  • Animal Procedure:

    • Use 6-8 week old BALB/c or C57BL/6 mice.

    • Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.

    • Shave the hair on the dorsal side of the mouse and clean the area with 70% ethanol.

    • Inject 50-100 µL of the bacterial suspension subcutaneously into the shaved area.

  • Treatment:

    • Initiate treatment with this compound at a predetermined time post-infection (e.g., 2-4 hours).

    • Administer this compound via the desired route (e.g., intraperitoneal, oral gavage, or topical application). Multiple dose levels should be tested.

    • Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic like vancomycin or linezolid.

  • Efficacy Evaluation:

    • Measure the length and width of the resulting skin lesion daily using calipers. The lesion area (mm²) is a primary endpoint.

    • Monitor animal weight and clinical signs of illness daily.

    • At the end of the study (typically 3-7 days post-infection), euthanize the mice.

    • Aseptically excise the entire skin lesion, homogenize the tissue, and perform serial dilutions for quantitative culture on Tryptic Soy Agar (TSA) plates to determine the bacterial burden (CFU/gram of tissue).

Data Presentation:

Treatment GroupDoseLesion Area (mm²) on Day 3 (Mean ± SD)Bacterial Load (log10 CFU/g) on Day 3 (Mean ± SD)
Vehicle Control-
This compoundX mg/kg
This compoundY mg/kg
VancomycinZ mg/kg
Murine Model of Systemic MRSA Infection

This model evaluates the efficacy of an antibiotic in treating life-threatening systemic infections, such as sepsis or bacteremia.

Experimental Workflow:

Systemic_Workflow cluster_prep_sys Preparation cluster_infection_sys Infection cluster_treatment_sys Treatment cluster_monitoring_sys Monitoring & Endpoints p1_sys Culture MRSA strain to logarithmic phase p2_sys Prepare bacterial suspension in PBS (e.g., 1x10^7 - 1x10^8 CFU/100µL) p1_sys->p2_sys i1_sys Inject MRSA suspension intraperitoneally (IP) or intravenously (IV) p2_sys->i1_sys t1_sys Administer this compound (e.g., IP or IV) at specified doses and time points i1_sys->t1_sys t2_sys Control groups: Vehicle and/or standard-of-care antibiotic m1_sys Monitor survival rates over a period of 7-14 days t1_sys->m1_sys m2_sys Alternatively, for bacterial burden, e euthanize mice at an earlier time point (e.g., 24-48 hours) m1_sys->m2_sys m3_sys Harvest organs (kidneys, spleen, liver), homogenize, and plate for CFU determination m2_sys->m3_sys

References

Application Notes and Protocols: Aranorosin in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a novel antibiotic with a unique chemical structure, belonging to the furan class of compounds.[1] It has demonstrated significant antibacterial and antifungal properties. A key area of interest for researchers is its potential application in drug combination therapies, particularly in overcoming antibiotic resistance. One of the well-documented mechanisms of this compound is its ability to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[2] It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2"), which is responsible for inactivating aminoglycoside antibiotics like arbekacin.[2] This targeted action makes this compound a prime candidate for synergistic studies with other antimicrobial agents.

These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic potential of this compound in combination with other drugs. The protocols outlined below are based on established methodologies for assessing drug synergy.

Data Presentation: Quantifying Synergy

The efficacy of a drug combination is often quantified using the Fractional Inhibitory Concentration (FIC) Index, derived from a checkerboard assay. The FIC Index is calculated to determine if the combination effect is synergistic, additive, indifferent, or antagonistic. A summary of hypothetical quantitative data from a checkerboard assay evaluating this compound in combination with a fictional Antibiotic 'X' against an MRSA strain is presented below.

Table 1: Hypothetical Synergy Data for this compound and Antibiotic X against MRSA

This compound Conc. (µg/mL)Antibiotic X Conc. (µg/mL)% Growth InhibitionFIC of this compoundFIC of Antibiotic XFIC IndexInterpretation
8 (MIC alone)0100101-
40500.500.5-
20100.2500.25-
1000.12500.125-
016 (MIC alone)100011-
085000.50.5-
042000.250.25-
02000.1250.125-
2 4 100 0.25 0.25 0.5 Synergy
421000.50.1250.625Additive
181000.1250.50.625Additive

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

FIC Index Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Materials:

  • This compound (potency-adjusted powder)

  • Second antibiotic of interest (potency-adjusted powder)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration of at least 10 times the highest concentration to be tested. Use the appropriate solvent for each antibiotic.

  • Preparation of Antibiotic Dilutions:

    • In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should contain only broth and inoculum (growth control).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).

    • For each well showing no growth, calculate the FIC Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic X where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

  • Interpretation: The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.

Time-Kill Assay

A time-kill assay can be used as a complementary method to confirm the dynamic interaction (bactericidal or bacteriostatic) of the drug combination over time.

Brief Protocol:

  • Prepare bacterial cultures in the logarithmic phase of growth.

  • Expose the bacteria to this compound alone, the second antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., the synergistic combination).

  • Include a growth control (no antibiotic).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Perform serial dilutions and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizations

Signaling Pathways and Experimental Workflows

Aranorosin_Mechanism cluster_0 MRSA Bacterium Arbekacin Arbekacin (Aminoglycoside Antibiotic) Ribosome Bacterial Ribosome Arbekacin->Ribosome Inhibits AAC_APH AAC(6')/APH(2") (Resistance Enzyme) Arbekacin->AAC_APH Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for survival Inactivated_Arbekacin Inactivated Arbekacin AAC_APH->Inactivated_Arbekacin Inactivates This compound This compound This compound->AAC_APH Inhibits

Caption: Mechanism of this compound action in MRSA.

Checkerboard_Workflow cluster_workflow Checkerboard Assay Workflow prep_stocks Prepare Antibiotic Stock Solutions (this compound & Drug B) serial_dilutions Perform Serial Dilutions in 96-well Plate prep_stocks->serial_dilutions inoculation Inoculate with Bacterial Suspension (0.5 McFarland) serial_dilutions->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read MICs and Visual Growth incubation->read_results calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_results->calculate_fic interpret Interpret Results (Synergy, Additive, etc.) calculate_fic->interpret

Caption: Experimental workflow for a checkerboard assay.

References

Application Notes and Protocols: A Strategic Approach to Aranorosin Off-Target Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is an antibiotic known to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[1] To ensure its safety and efficacy as a potential therapeutic, a thorough investigation of its off-target interactions is crucial. This document outlines a comprehensive experimental design for this compound off-target screening, providing detailed protocols for a tiered approach that includes computational prediction, targeted panel screening, and proteome-wide analysis. The goal is to identify and characterize potential off-target binding events, thereby enabling a robust assessment of this compound's selectivity and potential for adverse effects.

Introduction to this compound and the Imperative of Off-Target Screening

This compound is a microbial metabolite with a novel 1-oxaspiro[2][3]decane ring system.[4] Its primary established mechanism of action is the inhibition of the aminoglycoside-modifying enzyme AAC(6')/APH(2''), a key factor in arbekacin-resistant MRSA.[1] While this targeted activity is promising, the development of any small molecule therapeutic necessitates a rigorous evaluation of its interactions with unintended biological macromolecules.

Off-target effects can lead to unforeseen toxicity, reduced efficacy, and adverse drug reactions, which are significant contributors to late-stage clinical trial failures. A proactive and systematic off-target screening strategy is therefore essential to:

  • Identify potential safety liabilities early in development.

  • Elucidate secondary mechanisms of action that may be beneficial or detrimental.

  • Provide a more complete understanding of the compound's pharmacological profile.

  • Guide lead optimization efforts to improve selectivity.

This application note provides a strategic workflow and detailed protocols for the comprehensive off-target screening of this compound.

Experimental Design: A Tiered Approach to Off-Target Profiling

A tiered or cascaded approach to off-target screening is recommended to efficiently manage resources and progressively build a comprehensive selectivity profile for this compound. This strategy begins with broad, cost-effective in silico and in vitro methods, followed by more focused and complex cellular and proteome-wide analyses.

Diagram: Tiered Off-Target Screening Workflow for this compound

G A In Silico Prediction (Similarity & Docking) B Broad Kinase Panel (e.g., 480+ kinases) A->B C Cellular Thermal Shift Assay (CETSA) (Target Validation in Cells) B->C D Thermal Proteome Profiling (TPP) C->D E Activity-Based Protein Profiling (ABPP) C->E

Caption: A strategic workflow for this compound off-target screening.

Tier 1: Broad Screening Methodologies

In Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective first pass to identify potential off-targets by comparing this compound's structure to databases of known ligands and protein binding sites.

Protocol:

  • Ligand-Based Similarity Searching:

    • Utilize platforms such as SEA (Similarity Ensemble Approach) or PharmMapper.

    • Input the 2D structure (SMILES format) of this compound.

    • The software will screen against a database of annotated ligands to identify proteins that bind molecules with similar pharmacophores.

    • Rank potential off-targets based on similarity scores (e.g., Tanimoto coefficient).

  • Structure-Based Inverse Docking:

    • Obtain the 3D structure of this compound.

    • Use inverse docking servers (e.g., idTarget, TarFisDock) to screen this compound against a library of 3D protein structures.

    • The algorithm will predict binding affinities and poses for this compound with a wide range of proteins.

    • Prioritize hits based on docking scores and the biological relevance of the potential off-target.

Data Presentation:

Table 1: Hypothetical In Silico Off-Target Prediction for this compound

RankPotential Off-TargetMethodScoreRationale for Follow-up
1Kinase XSimilarity0.85High structural similarity to known kinase inhibitors.
2Protease YDocking-9.5 kcal/molFavorable binding energy in the active site.
3GPCR ZSimilarity0.79Shared pharmacophoric features with known GPCR ligands.
Broad Kinase Panel Screening

Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target interactions for many small molecules. Screening this compound against a broad panel of kinases is a critical step.

Protocol: Radiometric Kinase Assay (HotSpot)

This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate peptide by a kinase.

  • Reaction Setup:

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

    • In a 384-well plate, add 5 µL of a 2X kinase/substrate mix.

    • Add 2.5 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) or vehicle control (DMSO).

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 2.5 µL of a 4X [γ-³³P]-ATP solution to start the reaction.

    • Incubate for 2 hours at room temperature.

  • Termination and Detection:

    • Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Table 2: Hypothetical Kinase Profiling Data for this compound (10 µM Screen)

Kinase TargetFamily% Inhibition at 10 µM
CDK2/CycACMGC5%
PKAAGC8%
Kinase X TK 89%
SRCTK12%
p38αCMGC3%

Hits with >50% inhibition are typically prioritized for IC₅₀ determination.

Tier 2: Cellular Target Engagement

Identified hits from Tier 1 screening must be validated in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct binding of a compound to its target in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

G A 1. Cell Culture & Treatment (Incubate cells with this compound or vehicle) B 2. Heat Challenge (Aliquot and heat cells at a range of temperatures) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Soluble/Aggregated Fractions (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Plot soluble protein vs. temperature to generate melt curves) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol: CETSA for Kinase X

  • Cell Preparation and Treatment:

    • Culture a relevant cell line (e.g., HEK293T overexpressing Kinase X, or a cancer cell line where Kinase X is active) to 80-90% confluency.

    • Treat cells with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Measure the amount of soluble Kinase X in each sample using Western blotting with a specific antibody.

    • Include a loading control (e.g., GAPDH) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of the Kinase X band at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature for both vehicle- and this compound-treated samples to generate melting curves and determine the thermal shift (ΔTₘ).

Data Presentation:

Table 3: Hypothetical CETSA Data for this compound with Kinase X

TreatmentMelting Temperature (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)52.1°C-
This compound (50 µM)56.8°C+4.7°C

A significant positive thermal shift confirms the direct binding of this compound to Kinase X in a cellular environment.

Tier 3: Unbiased Proteome-Wide Screening

To discover novel and unexpected off-targets, unbiased proteome-wide methods are employed. These techniques assess the interaction of a compound with thousands of proteins simultaneously.

Thermal Proteome Profiling (TPP)

TPP is an extension of CETSA to the entire proteome, using quantitative mass spectrometry to identify proteins that are thermally stabilized or destabilized by compound treatment.

Protocol:

  • Sample Preparation: Treat cells with this compound or vehicle as described in the CETSA protocol.

  • Heat Challenge and Lysis: Perform the heat challenge across a temperature gradient and lyse the cells.

  • Protein Digestion and Labeling:

    • Collect the soluble fractions from each temperature point.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT10plex).

  • Mass Spectrometry:

    • Pool the labeled peptide samples.

    • Analyze the pooled sample by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify thousands of proteins across all temperature points.

    • For each protein, generate melting curves for both the vehicle- and this compound-treated states.

    • Statistically analyze the curves to identify proteins with significant thermal shifts upon this compound treatment.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes to map the functional state of enzymes in a complex proteome. If this compound targets a specific enzyme class (e.g., serine hydrolases, ATPases), a competitive ABPP experiment can identify off-targets within that class.

Protocol:

  • Cell Treatment: Incubate live cells or cell lysates with this compound at various concentrations.

  • Probe Labeling: Add a broad-spectrum, activity-based probe that is tagged with a reporter (e.g., biotin or a fluorophore) and targets the active site of a large enzyme family.

  • Analysis:

    • If using a fluorescent probe, visualize protein labeling by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the presence of this compound indicates target engagement.

    • If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads, digest them into peptides, and identify them by LC-MS/MS. A decrease in the spectral counts or signal intensity for a protein in the this compound-treated sample indicates it is an off-target.

Data Presentation:

Table 4: Hypothetical Proteome-Wide Screening Hits for this compound

Protein HitMethodObserved EffectPotential Implication
Metabolic Enzyme ATPPΔTₘ = +3.5°CPotential for metabolic disruption.
Serine Hydrolase BABPP75% decreased probe labelingMay affect lipid signaling pathways.
Uncharacterized Protein CTPPΔTₘ = -2.8°CDestabilization suggests a non-canonical binding mode.

Conclusion

The experimental design detailed in this document provides a robust framework for the systematic off-target screening of this compound. By progressing through a tiered strategy of in silico prediction, targeted panel screening, cellular target validation, and unbiased proteome-wide analysis, researchers can build a comprehensive selectivity profile of the compound. The data generated will be invaluable for assessing the safety of this compound, understanding its full pharmacological activity, and guiding its journey through the drug development pipeline. This systematic approach minimizes the risk of late-stage failures and ultimately contributes to the development of safer and more effective therapeutics.

References

Methods for assessing Aranorosin stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the stability of Aranorosin, a novel antibiotic with potential therapeutic applications. Understanding the stability of this compound under various experimental conditions is crucial for ensuring the reliability of research data and for its development as a potential drug candidate. The following protocols and guidelines will enable researchers to design and execute robust stability studies.

Introduction to this compound Stability

This compound is a structurally complex natural product isolated from Pseudoarachniotus roseus.[1] Its chemical structure contains functionalities, such as furan and epoxide rings, which may be susceptible to degradation under certain conditions.[2] Therefore, a thorough evaluation of its stability is a critical step in its preclinical development. Stability studies are essential to identify optimal storage conditions, compatible excipients, and potential degradation pathways.[3][4] Forced degradation studies, in particular, are instrumental in developing and validating stability-indicating analytical methods.[3]

Key Stability-Indicating Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is the cornerstone of this compound stability assessment. This method should be able to separate the intact this compound from its potential degradation products, ensuring accurate quantification of the parent compound over time.

Recommended HPLC Method Parameters (Starting Point)

The following parameters can be used as a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the specific instrumentation and degradation products observed.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan of this compound)
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation products and pathways. These studies are crucial for developing a stability-indicating analytical method.

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a suitable reaction vessel.

  • Expose the solution to the stress condition for a specified duration.

  • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the samples by the validated stability-indicating HPLC method.

  • A control sample (unstressed this compound solution) should be analyzed concurrently.

Specific Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis Mix this compound solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Mix this compound solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Mix this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of this compound under defined storage conditions.

Protocol
  • Prepare multiple, identical samples of this compound in the desired formulation and packaging.

  • Divide the samples into two groups for long-term and accelerated stability testing.

  • Store the samples under the conditions specified in the table below.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples for analysis.

  • Analyze the samples for the appearance, purity (by HPLC), and content of this compound.

Storage Conditions (Based on ICH Guidelines)
Study TypeStorage Condition
Long-Term 25°C ± 2°C / 60% RH ± 5% RH
Accelerated 40°C ± 2°C / 75% RH ± 5% RH

Data Presentation

Summarize all quantitative data from stability studies in clearly structured tables for easy comparison and trend analysis.

Example Data Table for Forced Degradation Studies
Stress ConditionTreatmentTime (hours)This compound Remaining (%)Number of Degradation Products
ControlNone2499.80
Acid Hydrolysis0.1 N HCl, 60°C2475.22
Base Hydrolysis0.1 N NaOH, 60°C2460.53
Oxidation3% H₂O₂, RT2482.11
Thermal80°C (solid)4895.31
PhotolyticUV/Fluorescent light2488.72
Example Data Table for Long-Term Stability Study
Time Point (Months)Storage ConditionAppearancePurity (%)Assay (% of Initial)
025°C/60% RHWhite powder99.9100.0
325°C/60% RHWhite powder99.899.5
625°C/60% RHWhite powder99.799.2
1225°C/60% RHWhite powder99.598.8

Visualization of this compound's Mechanism of Action

While a complex signaling pathway for this compound has not been fully elucidated, its mechanism of action in circumventing arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2") is known. The following diagram illustrates this inhibitory action.

Aranorosin_Mechanism_of_Action cluster_MRSA Methicillin-resistant Staphylococcus aureus (MRSA) This compound This compound Enzyme Bifunctional Enzyme AAC(6')/APH(2") This compound->Enzyme Inhibits Inactivation Inactivation of Arbekacin Enzyme->Inactivation Catalyzes Arbekacin Arbekacin (Aminoglycoside Antibiotic) Arbekacin->Enzyme Substrate Resistance Antibiotic Resistance Inactivation->Resistance

This compound's inhibition of the AAC(6')/APH(2") enzyme in MRSA.

The following diagram illustrates a general workflow for assessing the stability of this compound.

Aranorosin_Stability_Workflow cluster_planning Phase 1: Planning and Method Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Stability Study Objectives B Develop & Validate Stability-Indicating HPLC Method A->B C Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->C D Long-Term & Accelerated Stability Studies B->D E Analyze Samples by HPLC C->E D->E F Quantify this compound & Degradants E->F G Identify Degradation Pathways F->G H Determine Shelf-life & Storage Conditions F->H

A general workflow for this compound stability assessment.

References

Aranorosin In Vivo Studies in Mouse Models: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

As of the latest literature review, there are no publicly available scientific studies detailing the in vivo efficacy, pharmacokinetics, or mechanism of action of Aranorosin in mouse models. While this compound, a novel antibiotic isolated from Pseudoarachniotus roseus, has demonstrated interesting in vitro activities, its effects and behavior within a living organism have not yet been reported in the scientific literature. This lack of in vivo data prevents the creation of detailed application notes and protocols for its use in murine research models.

In Vitro Activity of this compound

Current research on this compound has been limited to laboratory studies outside of living organisms. These studies have highlighted its potential as:

  • An inhibitor of a bifunctional enzyme in Methicillin-resistant Staphylococcus aureus (MRSA): this compound has been shown to circumvent arbekacin-resistance in MRSA by inhibiting the AAC(6')/APH(2") enzyme in vitro.

  • A cytotoxic agent against lymphoma cells: Studies have indicated that this compound exhibits potent cytotoxic activity against L5178Y mouse lymphoma cells in culture.

Despite these promising in vitro findings, the translation of these results into a therapeutic effect in a complex living system remains to be investigated.

The Need for In Vivo Studies

To understand the full therapeutic potential of this compound, comprehensive in vivo studies in animal models, such as mice, are essential. These studies would need to address several key areas:

  • Efficacy: Does this compound show a therapeutic effect against specific diseases (e.g., bacterial infections, cancer) in a living mouse?

  • Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME) in the body? What are its half-life and bioavailability?

  • Pharmacodynamics (PD): How does this compound interact with its target(s) in the body to produce its effect?

  • Toxicity and Safety: What is the safety profile of this compound? Are there any adverse effects at therapeutic doses?

Future Directions and Hypothetical Experimental Design

Should in vivo studies on this compound be undertaken, a typical experimental workflow to assess its efficacy in a cancer mouse model might look like the following:

G cluster_0 Pre-clinical In Vivo Efficacy Study Workflow A Tumor Cell Implantation (e.g., L5178Y lymphoma cells in mice) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups (Vehicle Control, this compound doses) B->C D Drug Administration (Specify route, dose, and frequency) C->D E Continued Tumor Growth and Body Weight Monitoring D->E F Endpoint Analysis (Tumor volume/weight, survival analysis) E->F G Tissue Collection for Biomarker Analysis (e.g., Histopathology, Target Engagement) F->G

Caption: Hypothetical workflow for an in vivo efficacy study of this compound in a mouse tumor model.

A signaling pathway that could be investigated, based on its cytotoxic activity, might involve the induction of apoptosis.

G This compound This compound Cell Cancer Cell This compound->Cell Enters Apoptosis_Pathway Apoptotic Signaling Cascade (e.g., Caspase activation) Cell->Apoptosis_Pathway Induces Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Caption: Putative signaling pathway for this compound-induced apoptosis in cancer cells.

For researchers, scientists, and drug development professionals interested in this compound, the critical next step is the initiation and publication of in vivo studies in relevant mouse models. Without such data, any discussion of its application in a living system remains speculative. The scientific community awaits these crucial studies to determine if the in vitro promise of this compound can be translated into tangible therapeutic benefits.

Troubleshooting & Optimization

Technical Support Center: Aranorosin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Aranorosin for cell-based assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a microbial metabolite with antibiotic, antifungal, and anticancer properties.[1] Its primary anticancer mechanism involves the inhibition of the anti-apoptotic functions of B-cell lymphoma 2 (Bcl-2).[2] By targeting Bcl-2, this compound can induce apoptosis (programmed cell death) in cancer cells that overexpress this protein.[2] This process involves the activation of caspase-9 and subsequent morphological changes characteristic of apoptosis.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. This occurs because the compound's solubility drastically decreases when transferred from a high-concentration organic solvent (like DMSO) to the aqueous environment of the media.[3] Factors contributing to precipitation include the final concentration of this compound, the final percentage of the organic solvent in the media, the composition of the media (e.g., presence of proteins), and temperature.

Troubleshooting Guide: this compound Solubility

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your cell-based assays.

Problem: this compound precipitates out of solution upon dilution into cell culture medium.

Potential Cause Troubleshooting Step Expected Outcome
High Final Concentration Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and assay.Identify a concentration that is both effective and remains soluble in the final assay volume.
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture wells is kept low, ideally at or below 0.1% (v/v), and not exceeding 0.5% (v/v) to avoid solvent toxicity to the cells.Reduced cytotoxicity from the solvent and potentially improved compound solubility at lower final concentrations.
Improper Dilution Method Avoid adding the concentrated this compound stock solution directly to the full volume of media. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete media.Gradual reduction of the organic solvent concentration helps to keep the compound in solution.
Media Composition The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds. If using serum-free media, consider if the addition of a small percentage of serum or a carrier protein like bovine serum albumin (BSA) is compatible with your experimental design.Increased stability and solubility of this compound in the final culture medium.
Temperature Effects Ensure that both the this compound stock solution and the cell culture media are at the same temperature (e.g., 37°C) before mixing. Pre-warming the media can sometimes help prevent precipitation of compounds that are less soluble at lower temperatures.Minimized precipitation due to temperature shock.
Compound Aggregation If precipitation persists, briefly sonicate the final diluted solution before adding it to the cells. This can help to break up small aggregates.A more homogenous solution of this compound for treating cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (for a final concentration of 10 µM in 10 mL of media):

  • Calculate the volume of this compound stock solution required. For a 1000-fold dilution from a 10 mM stock to a 10 µM final concentration, you will need 10 µL of the stock solution.

  • In a sterile tube, prepare an intermediate dilution by adding the 10 µL of this compound stock solution to 990 µL of pre-warmed serum-free medium or PBS. Gently pipette to mix. This creates a 100 µM intermediate solution.

  • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.

  • Gently invert the tube several times to ensure the solution is thoroughly mixed.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 3: General Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 2)

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

Aranorosin_Bcl2_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Aranorosin_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_assay Cell-Based Assay stock_prep Prepare 10 mM this compound in 100% DMSO intermediate_dilution Create intermediate dilution (e.g., 100 µM in serum-free media) stock_prep->intermediate_dilution final_dilution Prepare final working concentration (e.g., 10 µM in complete media) intermediate_dilution->final_dilution check_precipitation Precipitation? final_dilution->check_precipitation add_to_cells Add working solution to cells check_precipitation->add_to_cells No troubleshoot_options Optimize dilution method, lower concentration, or sonicate check_precipitation->troubleshoot_options Yes incubate Incubate for desired time add_to_cells->incubate measure Measure endpoint incubate->measure

References

Aranorosin stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store Aranorosin stock solutions?

A1: this compound is typically dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is the expected stability of this compound in a DMSO stock solution?

A2: While specific data for this compound is unavailable, many compounds stored in anhydrous DMSO at -20°C or -80°C remain stable for months to years. However, the stability can be compound-specific. For initial experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for less than a month. Long-term storage stability should be empirically determined.

Q3: How stable is this compound in cell culture media?

A3: The stability of compounds in aqueous-based cell culture media at 37°C can be limited. Degradation can occur due to hydrolysis, oxidation, or enzymatic activity from components in the serum or secreted by cells. Without specific data for this compound, it is recommended to assess its stability in your specific culture medium over the time course of your experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

Q4: What are the potential signs of this compound degradation in my experiments?

A4: A decrease in the expected biological activity over time, such as a reduced inhibition of cell growth or a diminished effect on a target pathway, may indicate compound degradation. Visual signs like a change in the color of the medium or the appearance of precipitate are also indicators of potential instability or insolubility.

Q5: How can I test the stability of this compound in my experimental conditions?

A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining intact this compound can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in a time-dependent manner. This compound may be degrading in the culture medium at 37°C.1. Perform a stability study to determine the half-life of this compound in your specific medium. 2. Replenish the medium with fresh this compound at intervals shorter than its half-life. 3. For shorter experiments, prepare fresh working solutions immediately before use.
Precipitate forms after adding this compound to the culture medium. The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.1. Visually inspect the stock solution for any precipitate before dilution. 2. Ensure the final concentration of this compound is within its solubility limit in the culture medium. 3. Optimize the final DMSO concentration, ensuring it remains non-toxic to the cells (typically <0.5%). 4. Prepare a more dilute stock solution to increase the volume of DMSO added to the medium, while keeping the final DMSO percentage within the acceptable range.
Inconsistent results between experiments. Variability in the preparation of this compound solutions or differences in the age of the stock solution.1. Use a consistent protocol for preparing stock and working solutions. 2. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Note the preparation date of the stock solution and use it within a defined period.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical stability data for this compound for illustrative purposes. Actual stability should be determined experimentally.

Table 1: Hypothetical Stability of this compound (10 mM) in DMSO at Various Temperatures

Storage Temperature% Remaining after 1 Month% Remaining after 6 Months% Remaining after 1 Year
Room Temperature95%85%70%
4°C99%97%94%
-20°C>99%>99%>99%
-80°C>99%>99%>99%

Table 2: Hypothetical Stability of this compound (10 µM) in Culture Medium (DMEM + 10% FBS) at 37°C

Time (Hours)% Remaining (Mean ± SD)
0100 ± 0
292 ± 2.1
485 ± 3.5
871 ± 4.2
2445 ± 5.8
4822 ± 6.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Dispense into single-use aliquots in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Culture Medium using HPLC

  • Materials: this compound stock solution, cell culture medium (e.g., DMEM + 10% FBS), sterile tubes, 37°C incubator, HPLC system with a suitable column (e.g., C18), appropriate mobile phase.

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

    • Immediately after preparation (T=0), take an aliquot of the solution, and store it at -80°C until analysis.

    • Incubate the remaining solution at 37°C in a humidified incubator with 5% CO₂.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Immediately store these samples at -80°C.

    • For analysis, thaw all samples and centrifuge to remove any precipitates.

    • Inject the supernatant onto the HPLC system.

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate T=0 Sample sampling Collect Samples at Time Points incubate->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Workflow for assessing this compound stability.

Protein_Synthesis_Inhibition cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Peptidyl Transfer E_site E Site P_site->E_site Translocation Peptide Growing Polypeptide Chain P_site->Peptide mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site This compound This compound This compound->A_site Inhibits tRNA binding

Proposed mechanism of protein synthesis inhibition.

mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth This compound This compound This compound->ProteinSynthesis Direct Inhibition

Hypothetical impact of this compound on mTOR signaling.

Troubleshooting inconsistent results in Aranorosin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aranorosin-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing standardized protocols for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a microbial metabolite known for its antifungal and anti-cancer properties. Its principal mechanism of action in cancer cells is the inhibition of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, mitochondrial outer membrane permeabilization, and subsequent cell death.

Q2: How should this compound be stored and handled?

Proper storage and handling of this compound are critical for maintaining its activity.

ParameterRecommendation
Storage Temperature Store powder at -20°C.
Solution Storage Prepare fresh solutions in DMSO for each experiment. If short-term storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles.
Light Sensitivity Protect from light to prevent degradation.
Solubility This compound is soluble in DMSO, ethanol, and methanol. For cell-based assays, prepare a concentrated stock in DMSO and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: My cells are not showing the expected apoptotic response to this compound treatment. What are the possible reasons?

Several factors can contribute to a lack of apoptotic response. These can be broadly categorized as issues with the compound, the cell line, or the experimental procedure. A logical troubleshooting workflow can help identify the root cause.

A No Apoptotic Response B Check Compound Integrity A->B C Verify Cell Line Sensitivity A->C D Review Experimental Protocol A->D E Freshly prepare this compound solution B->E F Confirm concentration and dosage B->F G Assess Bcl-2 family protein expression (Western Blot) C->G H Check for Mcl-1 or Bcl-xL overexpression C->H I Optimize incubation time and concentration D->I J Validate apoptosis detection method D->J

Figure 1. Troubleshooting workflow for lack of apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cell Viability Results

Inconsistent IC50 values or variable cell death percentages across experiments are common challenges.

Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation in Media This compound may precipitate when a concentrated DMSO stock is diluted in aqueous culture media. To mitigate this, perform serial dilutions in pre-warmed media. Visually inspect for precipitates after dilution.
Cell Health and Density Use healthy, log-phase cells for all experiments. Ensure consistent cell seeding density, as this can significantly impact drug sensitivity.
Assay-Specific Issues Different viability assays (e.g., MTT, XTT, CellTiter-Glo) can yield different results due to their underlying biochemical principles. Be consistent with the assay used and the incubation times. For instance, MTT assays can sometimes produce false results and may require optimization.
Issue 2: Off-Target Effects or Unexpected Phenotypes

Observing cellular effects that are not consistent with Bcl-2 inhibition may indicate off-target activities.

Potential Cause Troubleshooting Step
High this compound Concentration High concentrations of any compound can lead to non-specific effects. Perform dose-response experiments to identify the optimal concentration range for Bcl-2 inhibition without significant off-target toxicity.
Cell Line-Specific Responses The genetic background of the cell line can influence its response. Consider using a control cell line with low Bcl-2 expression to distinguish on-target from off-target effects.
Interaction with Media Components Components in the cell culture medium, particularly serum, can bind to the compound and alter its effective concentration and activity. If feasible, conduct experiments in reduced-serum or serum-free media.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Bcl-2 Family Proteins

This protocol is for assessing the expression levels of Bcl-2 family proteins.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

cluster_0 Sample Preparation cluster_1 Western Blotting a Cell Treatment with this compound b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer d->e f Immunoblotting e->f g Detection f->g

Figure 2. Western blot experimental workflow.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay detects changes in mitochondrial membrane potential, a key event in apoptosis.

  • Cell Treatment: Treat cells with this compound for the desired time. Include a positive control such as CCCP (a mitochondrial uncoupler).

  • JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[1][2]

Caspase-9 Activity Assay

This assay measures the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

  • Cell Lysis: After this compound treatment, lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-9 specific substrate (e.g., LEHD-pNA for colorimetric or LEHD-AFC for fluorometric assays) to the cell lysate.[3]

  • Incubation: Incubate at 37°C to allow for substrate cleavage.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase-9 activity.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound in inducing apoptosis through the inhibition of Bcl-2.

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. this compound-induced apoptotic signaling pathway.

References

Technical Support Center: Optimizing Aranorosin Concentration for Antifungal Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Aranorosin concentration in your antifungal testing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is an antibiotic with antifungal properties, originally isolated from Pseudoarachniotus roseus.[1] While its precise mechanism of action is still under investigation, like many antifungal agents, it is hypothesized to interfere with critical fungal cellular processes. Common antifungal targets include the cell wall and the cell membrane. Disruption of the fungal cell wall, a structure not present in mammalian cells, is a key target for many antifungals.[2][3] This can be achieved by inhibiting enzymes essential for its synthesis, such as β-(1,3)-glucan synthase or chitin synthase.[2][4] Another major target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.

Q2: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration is typically determined by finding the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. A common and standardized method for determining the MIC of antifungal agents is the broth microdilution assay, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Q3: Which solvents should I use to prepare this compound stock solutions?

For many antifungal agents that are not readily soluble in water, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. It is critical to ensure that the final concentration of DMSO in the experimental wells is low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

Q4: What are the critical parameters that can affect the reproducibility of my MIC results?

Several factors can introduce variability into MIC assays. These include:

  • Inoculum Preparation: The size of the initial fungal inoculum is crucial. An inoculum concentration outside the recommended range can lead to falsely elevated or lowered MIC values.

  • Growth Medium: The composition and pH of the culture medium can influence both fungal growth and the activity of the antifungal agent.

  • Incubation Conditions: Temperature and duration of incubation must be standardized.

  • Endpoint Reading: Subjectivity in visually determining the inhibition of growth can be a source of variability. Using a spectrophotometer to read optical density can provide a more objective measure.

Troubleshooting Guides

Problem 1: High variability in MIC values between experiments.

  • Possible Cause: Inconsistent inoculum density.

    • Solution: Ensure meticulous preparation of the fungal inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) before dilution. Use a spectrophotometer for accuracy.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound for each experiment or aliquot and store at an appropriate temperature (e.g., -20°C or -80°C) to avoid repeated freeze-thaw cycles.

  • Possible Cause: Variation in incubation time.

    • Solution: Strictly adhere to the standardized incubation time as outlined in your protocol. Reading plates too early or too late can significantly alter the apparent MIC.

Problem 2: No inhibition of fungal growth observed, even at high concentrations of this compound.

  • Possible Cause: The fungal strain is resistant to this compound.

    • Solution: Include a known susceptible control strain in your experiments to validate the activity of your this compound stock. Also, consider testing a broader range of concentrations.

  • Possible Cause: Inactivation of this compound.

    • Solution: Verify the stability of this compound in your chosen solvent and culture medium. Some compounds can degrade or precipitate out of solution.

  • Possible Cause: Excessive inoculum.

    • Solution: Double-check your inoculum preparation procedure to ensure you are not adding too many fungal cells to the wells, which could overwhelm the effect of the antifungal agent.

Problem 3: "Trailing" or "Paradoxical" growth is observed.

  • Description: Trailing is the persistence of reduced growth at concentrations above the MIC. The paradoxical effect is an increase in growth at concentrations above the MIC. These phenomena can complicate the determination of the MIC endpoint.

    • Solution: For trailing, it is often recommended to read the endpoint as the concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the control. For the paradoxical effect, the MIC should be read as the lowest concentration that shows significant inhibition before the paradoxical growth occurs. It is important to be consistent in your reading methodology.

Data Presentation

Below is a template table for summarizing your MIC results for this compound against various fungal species. For illustrative purposes, hypothetical data is included. Researchers should replace this with their own experimental findings.

Fungal SpeciesStrain IDThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)Number of Isolates
Candida albicansSC5314480.5110
Candida glabrataATCC 2001163281610
Aspergillus fumigatusAf29324N/AN/A10
Cryptococcus neoformansH998164810

Note: MIC₅₀ and MIC₉₀ represent the concentrations of the antifungal agent that inhibit the growth of 50% and 90% of the tested isolates, respectively. Fluconazole is included as a common control antifungal. N/A indicates "not applicable" as fluconazole has no clinically relevant activity against Aspergillus species.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound

This protocol is based on the CLSI M27 guidelines for yeast and M38 for filamentous fungi.

Materials:

  • This compound powder

  • DMSO (sterile)

  • 96-well flat-bottom microtiter plates (sterile)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • Vortex to ensure complete dissolution.

    • This stock solution can be stored in aliquots at -20°C.

  • Preparation of Microtiter Plates:

    • Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

    • The final volume in each well before adding the inoculum should be 100 µL.

    • Ensure the final DMSO concentration in each well does not exceed 1%.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.):

      • Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

    • For Molds (e.g., Aspergillus spp.):

      • Grow the mold on an SDA plate until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

      • Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Controls:

      • Growth Control: 100 µL of RPMI-1640 with 100 µL of inoculum (and DMSO equivalent to the highest concentration used).

      • Sterility Control: 200 µL of RPMI-1640 medium only.

      • Positive Control: A separate set of dilutions with a known antifungal agent (e.g., fluconazole for Candida, voriconazole for Aspergillus).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

    • The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 600 nm).

Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Fungal Suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic signaling_pathway Hypothetical Signaling Pathway for this compound Action cluster_cellwall Fungal Cell Wall Synthesis This compound This compound glucan_synthase β-(1,3)-Glucan Synthase This compound->glucan_synthase Inhibits chitin_synthase Chitin Synthase This compound->chitin_synthase Inhibits cell_wall_integrity Cell Wall Integrity glucan_synthase->cell_wall_integrity chitin_synthase->cell_wall_integrity cell_lysis Cell Lysis cell_wall_integrity->cell_lysis Loss of

References

Potential off-target effects of Aranorosin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranorosin. It addresses potential issues and unexpected outcomes that may arise during experiments, with a focus on identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is primarily known as an antibiotic with antibacterial and antifungal properties.[1] In methicillin-resistant Staphylococcus aureus (MRSA), its mechanism of action is the inhibition of the bifunctional enzyme AAC(6')/APH(2"), which is involved in aminoglycoside resistance.[2] The specific molecular target responsible for its antifungal activity has not been definitively characterized in publicly available literature.

Q2: Are there any known off-target effects of this compound in mammalian cells?

Currently, there is a lack of published data specifically detailing the off-target effects of this compound in mammalian cells. Its primary characterization has been in the context of its antibiotic activity. Therefore, researchers should be vigilant for unexpected cellular effects during their experiments.

Q3: I am observing higher-than-expected cytotoxicity in my cell line when treated with this compound. What could be the cause?

Higher-than-expected cytotoxicity could be due to several factors:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.

  • Off-Target Effects: this compound may be interacting with unintended cellular targets that regulate cell viability and proliferation.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent cytotoxicity.

Q4: My experiment with this compound is not showing the expected outcome based on its known antibacterial/antifungal activity. What should I do?

If you are not observing the expected effects, consider the following:

  • Compound Integrity: Ensure the purity and stability of your this compound sample.

  • Experimental Design: Review your experimental setup, including concentrations, treatment duration, and the specific assays used.

  • Cellular Context: The molecular pathways present in your specific cell model may differ from those in which this compound's primary activity has been characterized.

  • Resistance Mechanisms: If working with microbial cells, they may possess or develop resistance to this compound.

Troubleshooting Guide for Unexpected Experimental Outcomes

If you encounter unexpected results, such as unanticipated cytotoxicity, altered cellular morphology, or changes in signaling pathways, the following guide can help you investigate potential off-target effects.

Initial Assessment of Unexpected Cytotoxicity

If you observe significant cell death, it is important to quantify this effect and determine if it is a general cytotoxic effect or a more specific cellular process.

Table 1: Summary of Potential Off-Target Effects and Investigative Assays

Observed Effect Potential Off-Target Pathway Recommended Initial Assay Follow-up Assays
High CytotoxicityGeneral cellular toxicity, Apoptosis, NecrosisCell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)Caspase activation assays, Annexin V/PI staining, Kinase profiling
Altered Cell MorphologyCytoskeletal integrity, Cell adhesionMicroscopy (Phase-contrast or fluorescence)Immunofluorescence for cytoskeletal proteins (e.g., actin, tubulin)
Changes in Cell ProliferationCell cycle regulationCell proliferation assay (e.g., BrdU incorporation, Ki-67 staining)Flow cytometry for cell cycle analysis, Western blot for cell cycle proteins
Altered Gene ExpressionVarious signaling pathwaysqPCR or Microarray of key target genesRNA-Seq, Pathway analysis

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line using a colorimetric MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

Hypothesized Off-Target Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by an off-target interaction of this compound, leading to apoptosis. This is a generalized representation to guide investigation.

OffTargetApoptosis This compound This compound OffTarget Hypothetical Off-Target (e.g., Kinase, Phosphatase) This compound->OffTarget DownstreamEffector Downstream Effector (e.g., Transcription Factor) OffTarget->DownstreamEffector Inhibition UpstreamSignal Upstream Signaling Molecule UpstreamSignal->OffTarget Apoptosis Apoptosis DownstreamEffector->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: Hypothetical pathway of this compound-induced apoptosis via an off-target.

Experimental Workflow for Investigating Off-Target Effects

This diagram outlines a logical workflow for a researcher to follow when investigating unexpected experimental results with this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result Observed Confirm Confirm Result with Repeat Experiment Start->Confirm Cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH assay) Confirm->Cytotoxicity IsCytotoxic Is it Cytotoxic? Cytotoxicity->IsCytotoxic ApoptosisAssay Investigate Apoptosis (Caspase Assay, Annexin V) IsCytotoxic->ApoptosisAssay Yes ProliferationAssay Assess Cell Proliferation (BrdU, Ki-67) IsCytotoxic->ProliferationAssay No Mechanism Investigate Mechanism (Kinase Profiling, RNA-Seq) ApoptosisAssay->Mechanism ProliferationAssay->Mechanism End Characterize Off-Target Effect Mechanism->End

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Preventing degradation of Aranorosin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aranorosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound should be stored at -20°C as a solid.[1] Short-term storage of solutions should also be at -20°C or lower.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in ethanol, methanol, and DMSO.[1] For biological assays, DMSO is commonly used. However, for long-term storage of solutions, it is advisable to use anhydrous solvents to minimize hydrolysis.

Q3: I see unexpected peaks in my HPLC analysis of an older this compound sample. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram are likely due to the degradation of this compound. Degradation can be caused by several factors including improper storage temperature, exposure to light, presence of moisture, or incompatible pH of the solution.

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While the α-pyrone ring in similar compounds has shown some stability in mild basic conditions, the overall stability of the complex this compound molecule at these temperatures is not guaranteed. For optimal stability, always store solutions at -20°C or below and use them as quickly as possible after preparation.

Q5: How can I prevent freeze-thaw cycles from degrading my this compound stock solution?

A5: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes. This allows you to thaw only the amount you need for a specific experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity in an assay. Degradation of this compound in the stock solution or assay buffer.1. Verify the integrity of your this compound stock by a fresh analytical run (e.g., HPLC).2. Prepare fresh dilutions from a new aliquot of the stock solution.3. Ensure the pH and temperature of your assay buffer are compatible with this compound stability.
Change in the physical appearance of solid this compound (e.g., color change, clumping). Uptake of moisture or degradation due to improper storage.1. Discard the vial if significant changes are observed.2. Ensure the storage container is tightly sealed and stored in a desiccator if necessary.3. Always allow the container to warm to room temperature before opening to prevent condensation.
Precipitation of this compound in aqueous buffers. Low solubility of this compound in aqueous solutions.1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.2. Prepare a more concentrated stock solution in an appropriate organic solvent and dilute it further in the aqueous buffer just before use.

Stability of this compound

The stability of this compound is influenced by temperature, pH, and light. The molecule contains several functional groups susceptible to degradation, including an α-pyrone, an epoxyketone, and an amide linkage.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide linkage and the α-pyrone ring can be susceptible to hydrolysis under acidic or basic conditions. The epoxide ring can also open via hydrolysis.

  • Oxidation: The double bonds in the polyketide chain and other electron-rich parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the conjugated double bond system.

Below is a diagram illustrating a hypothetical degradation pathway for this compound.

This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradation_Products Degradation Products (e.g., opened rings, cleaved amide) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Hypothetical degradation pathways of this compound.

Experimental Protocols

To assess the stability of this compound and identify potential degradants, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol for this compound.

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in a solution of 0.1 N HCl in a suitable organic solvent/water mixture. Incubate at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve this compound in a solution of 0.1 N NaOH in a suitable organic solvent/water mixture. Incubate at room temperature for 4 hours. Neutralize before analysis.
Oxidation Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable organic solvent/water mixture. Incubate at room temperature for 24 hours, protected from light.
Thermal Degradation Store solid this compound at 60°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photostability Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Aranorosin_Stock Prepare this compound Stock Solution Stress_Samples Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Aranorosin_Stock->Stress_Samples Control_Samples Prepare Control Samples (Stored at -20°C, protected from light) Aranorosin_Stock->Control_Samples HPLC_Analysis Analyze all samples by Stability-Indicating HPLC Method Stress_Samples->HPLC_Analysis Control_Samples->HPLC_Analysis Compare_Chromatograms Compare Chromatograms of Stressed vs. Control Samples HPLC_Analysis->Compare_Chromatograms Identify_Degradants Identify and Quantify Degradation Products Compare_Chromatograms->Identify_Degradants Assess_Stability Assess Stability and Determine Degradation Rate Identify_Degradants->Assess_Stability

Workflow for assessing this compound stability.
Troubleshooting Decision Tree for Stability Issues

This decision tree can help you troubleshoot unexpected experimental results that may be related to this compound degradation.

Start Unexpected Experimental Result (e.g., loss of activity, new HPLC peaks) Check_Storage Were storage recommendations followed? (-20°C, protected from light, tightly sealed) Start->Check_Storage Check_Handling Were solutions prepared fresh? Were freeze-thaw cycles minimized? Check_Storage->Check_Handling Yes New_Sample Use a fresh vial of this compound and prepare new solutions. Check_Storage->New_Sample No Check_Compatibility Is this compound stable in the experimental buffer/medium? (Consider pH and temperature) Check_Handling->Check_Compatibility Yes Check_Handling->New_Sample No Perform_Stability_Test Perform a small-scale stability test in the experimental buffer. Check_Compatibility->Perform_Stability_Test No/Unsure Problem_Solved Problem Resolved Check_Compatibility->Problem_Solved Yes New_Sample->Problem_Solved Modify_Protocol Modify experimental protocol (e.g., change buffer, lower temperature). Perform_Stability_Test->Modify_Protocol Modify_Protocol->Problem_Solved

Troubleshooting decision tree for this compound stability.

References

Common experimental artifacts with Aranorosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aranorosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

General Information

Product Handling and Storage

Proper handling and storage of this compound are critical for maintaining its bioactivity and ensuring reproducible experimental results.

ParameterRecommendation
Appearance White solid
Solubility Soluble in DMSO. Also soluble in other organic solvents such as ethyl acetate, chloroform, methanol, ethanol, and acetone.
Storage of Solid Store at +4°C for short-term storage.
Solution Preparation Prepare fresh solutions in DMSO for each experiment if possible.
Storage of Solutions Aliquot and store solutions at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.

Note: The quantitative solubility (e.g., mg/mL) of this compound in various solvents is not extensively reported. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

Frequently Asked Questions (FAQs)

Q1: My minimum inhibitory concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent MIC values can arise from several factors. The most common include:

  • Inoculum Preparation: Variation in the density of the bacterial or fungal inoculum can significantly impact MIC results. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.

  • Media Composition: The type and batch of culture medium can affect the activity of this compound. Use the recommended medium for your specific microorganism and ensure consistency between experiments.

  • Compound Precipitation: Given this compound's limited aqueous solubility, it may precipitate in the culture medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Using a low percentage of DMSO in the final assay volume can help maintain solubility.

  • Incubation Conditions: Ensure that incubation times and temperatures are consistent and appropriate for the test organism.

Q2: I am observing no or weak activity of this compound in my enzyme inhibition assay. What should I check?

A2: If this compound appears inactive in an enzyme inhibition assay, consider the following:

  • Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. It is advisable to use a freshly prepared solution.

  • Assay Conditions: The pH and temperature of your assay buffer can affect the stability and activity of this compound. Currently, there is limited public data on the optimal pH and temperature stability for this compound. It is recommended to test a range of pH values if you suspect instability.

  • Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate can influence the apparent activity of an inhibitor. Ensure these concentrations are appropriate for your assay and are held constant when comparing results.

  • Assay Interference: Some compounds can interfere with the detection method of the assay (e.g., absorbance, fluorescence). Run a control with this compound and the detection reagents in the absence of the enzyme to check for interference.

Q3: What is the known mechanism of action of this compound?

A3: this compound has been reported to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[1] It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[1] This enzyme is responsible for modifying aminoglycoside antibiotics, thereby inactivating them. By inhibiting this enzyme, this compound restores the efficacy of aminoglycosides like arbekacin.

Troubleshooting Guides

Inconsistent Antimicrobial Susceptibility Testing (AST) Results

This guide provides a step-by-step approach to troubleshooting inconsistent MIC or disk diffusion results with this compound.

start Inconsistent AST Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Quality and Consistency (pH, depth, batch) check_inoculum->check_media Inoculum OK check_compound Assess this compound Solution (Freshly prepared? Precipitate?) check_media->check_compound Media OK check_incubation Confirm Incubation Conditions (Time, Temperature, Atmosphere) check_compound->check_incubation Compound OK check_qc Review Quality Control Strain Results check_incubation->check_qc Incubation OK resolve Consistent Results Obtained check_qc->resolve QC in range

Caption: Troubleshooting workflow for inconsistent AST results.

Enzyme Inhibition Assay Artifacts

Natural products like this compound can sometimes produce artifacts in enzyme inhibition assays. This guide helps identify and mitigate these issues.

Potential Artifact Observation Recommended Action
Compound Precipitation Turbidity or visible particles in assay wells.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect enzyme activity.
Assay Signal Interference Change in signal (absorbance, fluorescence) in a cell-free system with compound and detection reagents only.Run a control without the enzyme to quantify the interference and subtract this background from the experimental wells.
Time-Dependent Inhibition The inhibitory effect of this compound increases with pre-incubation time.Perform pre-incubation experiments of varying durations to characterize this effect. This may indicate a slow-binding or irreversible inhibition mechanism.
Compound Instability Loss of activity over the course of the assay.Assess the stability of this compound in the assay buffer over the experiment's duration using an orthogonal method like HPLC if available.

Experimental Protocols

Note: Detailed, validated protocols for specific experiments with this compound are not widely published. The following are generalized protocols that should be optimized for your specific experimental setup.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Intermediate Dilutions: Serially dilute the stock solution in the appropriate culture medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Culture the test microorganism overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Plate Preparation: Add 50 µL of the appropriate this compound dilution to the wells of a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test organism.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

2. Generic Enzyme Inhibition Assay

  • Prepare Reagents: Prepare assay buffer, enzyme solution, substrate solution, and this compound dilutions.

  • Assay Plate Setup: Add this compound dilutions to the wells of a microtiter plate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time if pre-incubation is required.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value if applicable.

Signaling Pathway and Experimental Workflows

cluster_bacterium MRSA Bacterium Arbekacin Arbekacin (Aminoglycoside) Enzyme AAC(6')/APH(2'') Arbekacin->Enzyme Inactivated by Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Performs Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for survival This compound This compound This compound->Enzyme Inhibits

Caption: Mechanism of this compound in MRSA.

Disclaimer: The information provided in this Technical Support Center is based on currently available public data. Specific quantitative data such as MIC and IC50 values for this compound against a wide range of targets are limited in the scientific literature. Researchers are encouraged to perform their own validation and optimization experiments.

References

Technical Support Center: Addressing Poor Bioavailability of Aranorosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Aranorosin. Due to the limited publicly available pharmacokinetic data for this compound, this guide is based on established principles for improving the bioavailability of complex natural products with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a complex polyketide natural product with a spiroketal structure. It has demonstrated in vitro activity as an antibiotic and antifungal agent. Its unique structure and biological activity make it a compound of interest for further investigation in infectious diseases and potentially other therapeutic areas.

Q2: Why might this compound exhibit poor in vivo bioavailability?

While specific data for this compound is scarce, complex natural products often face several challenges that can lead to poor oral bioavailability:

  • Low Aqueous Solubility: The intricate and often lipophilic nature of polyketides can result in poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Membrane Permeability: Despite a favorable calculated logP, the rigid, three-dimensional structure of this compound may hinder its passive diffusion across the intestinal epithelium.

  • Rapid Metabolism: this compound may be subject to rapid first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells back into the gut lumen.

Q3: What are the key physicochemical properties of this compound?

Based on available data, the following properties of this compound are known:

PropertyValueImplication for Bioavailability
Molecular Weight419.5 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting size is not a primary absorption barrier.
XLogP33.6Indicates good lipophilicity, which is generally favorable for membrane permeation. However, it does not guarantee good solubility in aqueous media.
Hydrogen Bond Donors2Compliant with Lipinski's Rule of Five (≤5), suggesting it does not have an excessive number of hydrogen bond donors that could impede membrane crossing.
Hydrogen Bond Acceptors6Compliant with Lipinski's Rule of Five (≤10), suggesting it does not have an excessive number of hydrogen bond acceptors that could impede membrane crossing.

Data sourced from PubChem.

Troubleshooting Guide: Low In Vivo Efficacy of this compound

This guide provides a structured approach to troubleshooting experiments where this compound shows poor efficacy in vivo, likely due to low bioavailability.

Issue 1: Sub-therapeutic plasma concentrations of this compound following oral administration.

Potential Cause: Poor absorption from the gastrointestinal tract.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Oral Bioavailability start Low in vivo efficacy observed check_pk Measure plasma concentration of this compound start->check_pk is_low Is Cmax below therapeutic threshold? check_pk->is_low solubility Assess Aqueous Solubility (e.g., kinetic solubility assay) is_low->solubility Yes iv_admin Administer via IV route to bypass absorption barriers is_low->iv_admin No, but still low efficacy (consider other factors like target engagement) permeability Evaluate Membrane Permeability (e.g., PAMPA, Caco-2 assay) solubility->permeability formulation Implement Formulation Strategies permeability->formulation prodrug Consider Prodrug Approach permeability->prodrug success Therapeutic plasma concentration achieved formulation->success prodrug->success

Caption: Workflow for troubleshooting low oral bioavailability of this compound.

Experimental Protocols:

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of, for example, 100 µM.

    • Incubate the solution at room temperature for a defined period (e.g., 2 hours).

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate is coated with a lipid-infused artificial membrane.

    • The donor compartment is filled with a solution of this compound in a buffer.

    • The acceptor compartment is filled with buffer.

    • The plate is incubated, allowing the compound to permeate from the donor to the acceptor compartment.

    • After incubation, the concentration of this compound in both compartments is measured to determine the permeability coefficient.

Issue 2: this compound is poorly soluble in aqueous media for in vivo studies.

Potential Cause: High lipophilicity and crystalline structure of this compound.

Troubleshooting Strategies & Formulations:

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increasing the surface area of the drug particles to enhance dissolution rate.Simple and widely applicable.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions Dispersing this compound in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.Significant solubility enhancement.Potential for recrystallization over time, affecting stability.
Lipid-Based Formulations (e.g., SEDDS) Dissolving this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract.Can significantly improve solubility and absorption, and may reduce first-pass metabolism.Can be complex to formulate and may have stability issues.
Complexation with Cyclodextrins Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin, with a hydrophilic exterior.Improves solubility and can mask taste.Limited to molecules that can fit within the cyclodextrin cavity.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Select a suitable polymer (e.g., PVP, HPMC).

  • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is a dispersion of this compound in the polymer.

  • Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Issue 3: Suspected rapid metabolism or efflux of this compound.

Potential Cause: this compound may be a substrate for metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-gp).

Signaling and Metabolic Pathway Considerations:

G cluster_0 Hypothesized Metabolic and Efflux Pathways for this compound Aranorosin_gut This compound in GI Lumen Enterocyte Intestinal Enterocyte Aranorosin_gut->Enterocyte Absorption Pgp P-gp Efflux Enterocyte->Pgp Efflux CYP3A4_gut CYP3A4 Metabolism Enterocyte->CYP3A4_gut Portal_vein Portal Vein Enterocyte->Portal_vein To Liver Pgp->Aranorosin_gut Metabolites Inactive Metabolites CYP3A4_gut->Metabolites Liver Liver Portal_vein->Liver CYP3A4_liver CYP3A4 Metabolism Liver->CYP3A4_liver Systemic_circulation Systemic Circulation Liver->Systemic_circulation Bioavailable Drug CYP3A4_liver->Metabolites

Caption: Hypothesized pathways affecting this compound's oral bioavailability.

Troubleshooting and Experimental Approaches:

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or recombinant CYP enzymes to identify the specific enzymes responsible for its metabolism.

  • Caco-2 Permeability Assay with Efflux Inhibition: Perform a Caco-2 cell permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the basolateral to apical transport in the presence of the inhibitor would suggest that this compound is a P-gp substrate.

  • Co-administration with Inhibitors: In animal models, co-administer this compound with a CYP3A4 inhibitor (e.g., ketoconazole) or a P-gp inhibitor (e.g., elacridar) to assess their impact on plasma exposure.

Disclaimer

The information provided in this technical support center is intended for research purposes only. The troubleshooting strategies and experimental protocols are based on general principles of drug development and may need to be adapted for the specific properties of this compound. It is highly recommended to conduct thorough literature searches for any new data on this compound and to design experiments based on a comprehensive understanding of its chemical and biological characteristics.

Technical Support Center: Aranorosin Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aranorosin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experiments.

Troubleshooting Guides

Optimizing the incubation time for this compound treatment is critical for achieving accurate and reproducible results in antibacterial studies. The ideal duration depends on the bacterial species, the experimental objective (e.g., determining minimum inhibitory concentration [MIC], time-kill kinetics), and the specific assay being performed.

Table 1: Recommended Incubation Time Ranges for Various Antibacterial Assays with this compound

Assay TypeBacterial SpeciesRecommended Incubation TimeKey Considerations
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (including MRSA)16-20 hoursEnsure standardized inoculum density. Visually inspect for turbidity or use a plate reader.
Other Gram-positive bacteria18-24 hoursGrowth rates may vary; adjust incubation time accordingly.
Time-Kill Kinetics Staphylococcus aureus (including MRSA)0, 2, 4, 8, 12, 24 hoursRequires sampling at multiple time points to determine the rate of bacterial killing.
Other susceptible bacteriaDependent on growth rateThe goal is to observe the bactericidal or bacteriostatic effect over time.
Biofilm Eradication Staphylococcus aureus24-48 hoursBiofilms are more resistant; longer incubation times may be necessary.

Common Problems and Solutions

ProblemPossible CauseRecommended Solution
No observable effect of this compound 1. Incubation time is too short. 2. Bacterial strain is resistant. 3. Incorrect this compound concentration. 4. This compound degradation.1. Increase incubation time, especially for slower-growing strains or biofilm assays. 2. Verify the susceptibility of the bacterial strain to this compound. 3. Perform a dose-response experiment with a wider concentration range. 4. Prepare fresh this compound solutions for each experiment and store stock solutions as recommended.
High variability between replicates 1. Inconsistent inoculum density. 2. Edge effects in microplates. 3. Pipetting errors.1. Standardize the preparation of the bacterial inoculum (e.g., using a McFarland standard). 2. Avoid using the outer wells of the microplate, or fill them with sterile media. 3. Ensure accurate and consistent pipetting technique.
Unexpected bacterial growth at high this compound concentrations 1. Contamination of the bacterial culture. 2. This compound precipitation at high concentrations.1. Perform a Gram stain and streak the culture on an agar plate to check for purity. 2. Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibiotic that has been shown to inhibit the bifunctional enzyme AAC(6')/APH(2''), which is responsible for resistance to the aminoglycoside antibiotic arbekacin in Methicillin-Resistant Staphylococcus aureus (MRSA).[1] By inhibiting this enzyme, this compound can restore the activity of arbekacin against resistant MRSA strains.

Q2: What is a typical starting concentration for this compound in antibacterial assays?

A2: The optimal concentration of this compound will vary depending on the bacterial species and the specific assay. For initial experiments such as MIC determination, it is advisable to test a broad range of concentrations (e.g., from 0.01 µg/mL to 128 µg/mL) in a serial two-fold dilution.

Q3: How should I prepare and store this compound stock solutions?

A3: It is crucial to refer to the manufacturer's instructions for the specific formulation of this compound you are using. Generally, antibiotic stock solutions are prepared in a suitable solvent (e.g., DMSO or water) at a high concentration and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in combination with other antibiotics?

A4: Yes, this compound has been shown to act synergistically with other antibiotics, such as arbekacin, against resistant bacterial strains.[1] When testing combinations, it is important to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic).

Q5: For how long should I incubate my bacterial culture with this compound to determine its effect on viability?

A5: The incubation time to assess bacterial viability depends on the growth rate of the bacterium and the desired endpoint. For standard MIC assays, a 16-20 hour incubation is common for S. aureus. For time-kill kinetic studies, you will need to measure viability at several time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to understand the dynamics of bacterial killing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of this compound dilutions:

    • Prepare a series of two-fold dilutions of this compound in a 96-well microplate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microplate containing the this compound dilutions.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Kinetic Assay

  • Preparation of Cultures:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Treatment:

    • Add this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures.

    • Include a growth control culture without this compound.

  • Incubation and Sampling:

    • Incubate the cultures at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

Visualizations

Aranorosin_MoA cluster_MRSA Methicillin-Resistant Staphylococcus aureus (MRSA) cluster_treatment This compound Treatment cluster_outcome Outcome Arbekacin Arbekacin AAC_APH AAC(6')/APH(2'') Arbekacin->AAC_APH Inactivated by Ribosome Ribosome Arbekacin->Ribosome Target Arbekacin_active Active Arbekacin Resistance Resistance AAC_APH->Resistance Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AAC_APH Ribosome_active Ribosome Arbekacin_active->Ribosome_active Binds to Protein_Synthesis_active Protein Synthesis Inhibition Ribosome_active->Protein_Synthesis_active Susceptibility Susceptibility Protein_Synthesis_active->Susceptibility

Caption: Mechanism of this compound in overcoming Arbekacin resistance in MRSA.

Optimization_Workflow cluster_setup Experimental Setup cluster_incubation Incubation Time Optimization cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A Define Bacterial Strain and Assay (e.g., MIC, Time-Kill) B Prepare Standardized Inoculum A->B C Prepare this compound Dilutions B->C D Select Initial Time Range (e.g., 16-24h for MIC, 0-24h for Time-Kill) C->D E Perform Assay at Different Time Points D->E F Measure Endpoint (e.g., Visual Growth, CFU/mL) E->F G Analyze Data and Determine Optimal Incubation Time F->G H Inconsistent Results? G->H I No Effect? G->I H->A Review Setup I->D Adjust Time/Concentration

Caption: General workflow for optimizing this compound incubation time.

References

Technical Support Center: Overcoming Resistance to Aranorosin in Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with Aranorosin, a novel antibiotic with a broad spectrum of activity. While specific resistance mechanisms to this compound are not yet extensively documented in the literature, this guide offers strategies based on established principles of antimicrobial resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel antibiotic isolated from the fungus Pseudoarachniotus roseus.[1][2][3] It is classified as a polyketide and exhibits both antibacterial and antifungal properties.[4] One of its known mechanisms of action is the ability to circumvent arbekacin-resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[5]

Q2: My microbial strain is showing reduced susceptibility to this compound. What are the potential general mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, microorganisms can develop resistance to antibiotics through several general mechanisms:

  • Target Modification: Alterations in the drug's molecular target can prevent the drug from binding effectively.

  • Enzymatic Degradation: The microbe may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.

  • Efflux Pumps: Increased activity of efflux pumps can actively transport the antibiotic out of the cell, preventing it from reaching its target.

  • Reduced Permeability: Changes in the cell wall or membrane can limit the uptake of the antibiotic.

Q3: Are there any known instances of cross-resistance between this compound and other antibiotics?

Currently, there is limited published data on cross-resistance specifically involving this compound. However, cross-resistance can occur when a single resistance mechanism confers tolerance to multiple drugs. For example, overexpression of a broad-spectrum efflux pump could potentially reduce susceptibility to this compound and other structurally unrelated antibiotics.

Q4: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my microbial strain?

Standardized methods for determining the MIC of antimicrobial agents, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), can be adapted for this compound. The broth microdilution method is a commonly used technique. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Section 2: Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results and potential resistance when working with this compound.

Problem 1: Increased MIC of this compound for a previously susceptible microbial strain.

Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm the MIC: Repeat the MIC determination to ensure the result is reproducible. 2. Investigate Resistance Mechanisms: Proceed to the experimental protocols for investigating target modification, efflux pump activity, and enzymatic degradation. 3. Sequence Potential Target Genes: If the molecular target of this compound in your strain is known or hypothesized, sequence the corresponding gene(s) to identify potential mutations.
Experimental Error 1. Check Inoculum Preparation: Ensure the inoculum density is standardized (e.g., using a 0.5 McFarland standard). 2. Verify Drug Concentration: Confirm the correct preparation of this compound stock and working solutions. 3. Incubation Conditions: Check that the incubation time, temperature, and atmospheric conditions are appropriate for the test organism.

Problem 2: Inconsistent results in this compound susceptibility testing.

Possible Cause Troubleshooting Steps
Heteroresistance 1. Population Analysis: Plate the microbial culture on agar plates with and without this compound to observe for the presence of subpopulations with varying levels of susceptibility. 2. Clonal Analysis: Isolate individual colonies and perform MIC testing on each to determine the distribution of susceptibility within the population.
Biofilm Formation 1. Microscopic Examination: Check for biofilm formation in your culture system, as this can contribute to reduced susceptibility. 2. Biofilm Susceptibility Testing: If biofilms are present, consider using specific biofilm susceptibility testing methods.
Media Components 1. Review Media Composition: Some media components can interfere with the activity of certain antibiotics. Test susceptibility in different recommended media.

Section 3: Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various microbial strains. Note: This data is for illustrative purposes, as comprehensive MIC data for this compound against a wide range of resistant strains is not yet publicly available.

Microorganism Strain Type This compound MIC (µg/mL) Reference Antimicrobial MIC (µg/mL)
Staphylococcus aureusWild-Type0.5Methicillin: 1
Staphylococcus aureusMRSA0.5Methicillin: >256
Candida albicansWild-Type1Fluconazole: 0.5
Candida albicansAzole-Resistant2Fluconazole: 64
Aspergillus fumigatusWild-Type2Voriconazole: 0.25
Aspergillus fumigatusAzole-Resistant4Voriconazole: 8

Section 4: Experimental Protocols

Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing of this compound

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and can be modified for other fungi.

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline or water

  • Fungal isolate

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto appropriate agar plates and incubate to obtain fresh, pure colonies.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions and the growth control well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the absorbance on a microplate reader.

Protocol 2: Investigating Efflux Pump Activity

This protocol utilizes a fluorescent dye to qualitatively assess efflux pump activity.

Materials:

  • Ethidium bromide (EtBr) or other fluorescent substrate

  • Glucose

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another efflux pump inhibitor

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase.

  • Loading with Fluorescent Dye:

    • Wash the cells with PBS and resuspend them in PBS containing EtBr and an efflux pump inhibitor (e.g., CCCP) to facilitate dye accumulation.

    • Incubate for 30-60 minutes.

  • Efflux Assay:

    • Wash the cells to remove the inhibitor and extracellular dye.

    • Resuspend the cells in PBS containing glucose to energize the efflux pumps.

    • Monitor the decrease in fluorescence over time, which corresponds to the efflux of the dye.

  • Comparison: Compare the rate of efflux between the suspected resistant strain and a susceptible parent strain. A faster decrease in fluorescence in the resistant strain suggests increased efflux pump activity.

Section 5: Visualizations

Diagram 1: General Mechanisms of Antimicrobial Resistance

ResistanceMechanisms cluster_drug Antimicrobial Drug cluster_cell Microbial Cell cluster_mechanisms Resistance Mechanisms Drug This compound Target Drug Target Drug->Target Inhibition CellWall Cell Wall/Membrane Drug->CellWall Entry Enzyme Degrading Enzyme Efflux Efflux Pump Efflux->Drug Expels Drug TargetMod Target Modification TargetMod->Target Alters Target Degradation Enzymatic Degradation Degradation->Drug Inactivates Drug EffluxPump Increased Efflux EffluxPump->Efflux Enhances Pump ReducedUptake Reduced Permeability ReducedUptake->CellWall Alters Permeability

Caption: Overview of common microbial resistance mechanisms to antimicrobial drugs.

Diagram 2: Troubleshooting Workflow for Reduced this compound Susceptibility

TroubleshootingWorkflow Start Reduced this compound Susceptibility Observed ConfirmMIC Confirm MIC with Repeat Experiment Start->ConfirmMIC CheckProcedures Review Experimental Procedures ConfirmMIC->CheckProcedures If inconsistent InvestigateResistance Investigate Potential Resistance Mechanisms ConfirmMIC->InvestigateResistance If consistent CheckProcedures->ConfirmMIC TargetSeq Sequence Target Gene(s) InvestigateResistance->TargetSeq EffluxAssay Perform Efflux Pump Assay InvestigateResistance->EffluxAssay EnzymeAssay Test for Enzymatic Degradation InvestigateResistance->EnzymeAssay AnalyzeData Analyze Results and Formulate Hypothesis TargetSeq->AnalyzeData EffluxAssay->AnalyzeData EnzymeAssay->AnalyzeData

Caption: A logical workflow for troubleshooting reduced susceptibility to this compound.

Diagram 3: Hypothetical Signaling Pathway for Efflux Pump Upregulation

EffluxUpregulation This compound This compound Stress SensorKinase Sensor Kinase (e.g., Two-Component System) This compound->SensorKinase Activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylates Promoter Efflux Pump Gene Promoter ResponseRegulator->Promoter Binds to EffluxGene Efflux Pump Gene (e.g., ABC or MFS transporter) Promoter->EffluxGene Induces Transcription EffluxProtein Efflux Pump Protein EffluxGene->EffluxProtein Translation IncreasedEfflux Increased Drug Efflux EffluxProtein->IncreasedEfflux

Caption: A potential signaling pathway leading to the upregulation of efflux pumps in response to this compound.

References

Minimizing Aranorosin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aranorosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on preventing precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is an antibiotic with antibacterial, antifungal, and anticancer properties. In research, it is known to inhibit the anti-apoptotic functions regulated by Bcl-2 and can circumvent arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2] For cell-based assays, DMSO is the most commonly used solvent.

Q3: How should I store this compound powder and its stock solutions?

  • Powder: Store the solid powder at +4°C for long-term stability.[1]

  • Stock Solutions: Prepare and use solutions on the same day if possible. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]

Q4: My this compound stock solution, prepared in DMSO, precipitates when I dilute it in my aqueous cell culture medium. Why is this happening?

This is a common issue when diluting compounds from an organic solvent into an aqueous medium. Precipitation occurs because this compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO concentration drops sharply upon dilution, the this compound can no longer stay dissolved and crashes out of solution.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your stock and working solutions.

Problem: Precipitate observed in this compound stock or working solution.

Below is a workflow to help you identify the cause and find a solution.

Aranorosin_Troubleshooting cluster_preparation Stock Solution Preparation cluster_dilution Dilution into Aqueous Media cluster_further_steps Advanced Troubleshooting start Start: Observe Precipitate check_stock Is the precipitate in the undiluted DMSO stock? start->check_stock warm_stock Action: Gently warm the stock solution (e.g., 37°C) and vortex/sonicate to redissolve. check_stock->warm_stock Yes check_dilution Does precipitation occur upon dilution into aqueous buffer/medium? check_stock->check_dilution No check_solvent Was anhydrous DMSO used? warm_stock->check_solvent use_anhydrous Recommendation: Use fresh, anhydrous (≤0.02% water) DMSO for stock preparation. check_solvent->use_anhydrous No check_solvent->check_dilution Yes use_anhydrous->check_dilution dilution_method How was the dilution performed? check_dilution->dilution_method direct_dilution Direct, one-step dilution of concentrated stock. dilution_method->direct_dilution serial_dilution Stepwise/serial dilution. dilution_method->serial_dilution recommend_serial Recommendation: Perform serial dilutions. First, dilute the DMSO stock with more DMSO to a lower concentration before the final dilution into the aqueous medium. direct_dilution->recommend_serial final_dmso What is the final DMSO concentration in the working solution? serial_dilution->final_dmso recommend_serial->final_dmso high_dmso > 0.5% final_dmso->high_dmso low_dmso ≤ 0.5% final_dmso->low_dmso reduce_dmso Recommendation: Adjust stock concentration so the final DMSO percentage is ≤ 0.5% to minimize both precipitation and cytotoxicity. high_dmso->reduce_dmso consider_cosolvent Still precipitating? Consider co-solvents. low_dmso->consider_cosolvent end End: Optimized Protocol reduce_dmso->end cosolvent_examples Action: Test co-solvents like PEG-400 in combination with the primary solvent. Note: Always run a vehicle control. consider_cosolvent->cosolvent_examples cosolvent_examples->end

Figure 1. Troubleshooting workflow for this compound precipitation.

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValue / Recommendation
Molecular Weight 419.5 g/mol
Appearance White solid
Recommended Solvents DMSO, Ethanol, Methanol
Solubility in Organic Solvents Soluble at 1 mg/mL in Ethanol, Methanol, and DMSO
Storage of Powder +4°C
Storage of Stock Solutions Prepare fresh or store at -20°C for up to one month
Handling of Stored Solutions Equilibrate to room temperature and ensure no precipitate is visible before use
Final DMSO in Cell Culture Recommended to be ≤ 0.5% to avoid cytotoxicity

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation:

    • Molecular Weight of this compound = 419.5 g/mol

    • To prepare a 10 mM solution, you need 4.195 mg of this compound per 1 mL of DMSO.

    • Calculate the required mass of this compound based on your desired stock solution volume. For example, for 1 mL of a 10 mM stock, you will need 4.195 mg of this compound.

  • Weighing:

    • Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolving:

    • Transfer the weighed this compound to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming to 37°C or brief sonication can be applied. Visually inspect the solution to ensure no particles remain.

  • Storage:

    • For immediate use, proceed to the dilution protocol.

    • For storage, aliquot the stock solution into single-use volumes in sterile, amber vials.

    • Store the aliquots at -20°C for up to one month.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is 0.1%.

  • Thawing:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock solution into the cell culture medium.

    • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately after adding the stock solution, gently vortex or pipette up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of this compound that can lead to precipitation.

  • Final DMSO Concentration:

    • A 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Experimental Use:

    • Use the freshly prepared working solution immediately in your experiments. Do not store diluted aqueous solutions of this compound.

Note: If precipitation is observed even with this method, consider performing an intermediate dilution of your 10 mM stock in sterile culture medium before the final dilution. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

References

Technical Support Center: Aranorosin Activity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranorosin. The information is designed to address common issues encountered during the production and evaluation of this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel antibiotic produced by the fungus Pseudoarachniotus roseus. It exhibits a broad spectrum of activity, including antifungal and antibacterial properties. One of its key mechanisms of action is the inhibition of the anti-apoptotic functions of Bcl-2, an intracellular membrane protein. By inhibiting Bcl-2, this compound can induce apoptosis (programmed cell death) in cells where Bcl-2 is overexpressed, such as in certain types of cancer. Additionally, this compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2").

Q2: What are the optimal fermentation conditions for producing this compound from Pseudoarachniotus roseus?

A2: The optimal fermentation conditions for producing this compound and its derivatives involve a careful balance of nutrient sources and physical parameters. The cultivation of Pseudoarachniotus roseus is typically carried out under aerobic conditions. Key parameters include:

  • Temperature: 24°C to 30°C, with a preference for 26°C (± 1°C).[1]

  • pH: 6.0 to 8.0, with a preferred starting pH of 6.5.[1]

  • Fermentation Time: Optimal yields are often achieved between 66 to 90 hours, with a peak around 72 hours.[1]

Q3: Which media components are crucial for high-yield this compound production?

A3: The composition of the nutrient medium is critical for achieving a high yield of this compound. The medium should contain sources of carbon, nitrogen, inorganic salts, and trace elements.

  • Carbon Sources: Glucose, sucrose, starch, or dextrin can be used. Starch is a preferred carbon source.[1]

  • Nitrogen Sources: A variety of nitrogen sources can be utilized, including soyabean meal, tryptone, yeast extract, beef extract, malt extract, cornsteep liquor, peptone, or inorganic ammonium salts. Soyabean meal is a preferred nitrogen source.[1]

  • Inorganic Salts and Trace Elements: Nutrient inorganic salts may include sodium chloride, potassium chloride, phosphates, and calcium carbonate. Trace elements such as salts of iron, manganese, copper, zinc, and cobalt are also important for optimal growth and production.

Q4: How can I assess the antifungal activity of my this compound extract?

A4: The antifungal activity of this compound can be assessed using standard susceptibility testing methods. The broth microdilution method is a common and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain. This involves preparing serial dilutions of the this compound extract in a suitable broth medium, inoculating with the target fungus, and observing for growth inhibition after an incubation period.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Media Composition Review and optimize the concentrations of carbon and nitrogen sources. Ensure all necessary inorganic salts and trace elements are present in the medium.
Incorrect pH of the Medium Monitor and adjust the initial pH of the fermentation medium to be within the optimal range of 6.0-8.0, ideally starting at pH 6.5.
Inappropriate Fermentation Temperature Ensure the incubator or fermenter is maintaining a constant temperature between 24°C and 30°C.
Insufficient Aeration For submerged fermentation, ensure adequate agitation and aeration to maintain aerobic conditions for Pseudoarachniotus roseus.
Incorrect Fermentation Time Harvest the culture at different time points (e.g., 66, 72, 90 hours) to determine the optimal fermentation time for your specific conditions.
Problem 2: Inconsistent Antifungal Activity
Possible Cause Troubleshooting Step
Inaccurate MIC Determination Ensure proper sterile technique and accurate serial dilutions in your antifungal susceptibility testing. Use a standardized inoculum of the fungal strain.
Degradation of this compound This compound may be sensitive to light and temperature. Store extracts and purified compounds in a cool, dark place.
Resistant Fungal Strain Verify the susceptibility of the fungal strain being used for the assay. Consider testing against a known sensitive control strain.
Interference from Media Components When testing crude extracts, components from the fermentation medium may interfere with the assay. Consider a partial purification step to remove interfering substances.

Data Presentation: Impact of Media Components on this compound Production

The following tables provide an example of how to structure quantitative data to assess the impact of different media components on this compound yield. Note: The values presented here are for illustrative purposes and may not represent actual experimental results.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)This compound Yield (mg/L)
Glucose150
Sucrose180
Starch 220
Dextrin195

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)This compound Yield (mg/L)
Soyabean Meal 250
Tryptone210
Yeast Extract190
Ammonium Sulfate150

Experimental Protocols

Protocol 1: Fermentation of Pseudoarachniotus roseus for this compound Production
  • Seed Culture Preparation:

    • Inoculate a loopful of Pseudoarachniotus roseus from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., potato dextrose broth).

    • Incubate at 26°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Production Medium Preparation:

    • Prepare the production medium with the desired carbon source (e.g., 20 g/L starch), nitrogen source (e.g., 10 g/L soyabean meal), and necessary inorganic salts and trace elements.

    • Adjust the pH of the medium to 6.5 before sterilization.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation and Fermentation:

    • Inoculate the sterile production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture at 26°C with agitation (e.g., 180 rpm) for 72-90 hours.

    • If using a fermenter, maintain aeration to ensure aerobic conditions. An antifoaming agent may be used if necessary.

  • Extraction of this compound:

    • After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.

    • This compound can be extracted from both the mycelium and the culture filtrate using a suitable organic solvent (e.g., ethyl acetate).

    • The organic extract can then be concentrated under reduced pressure to obtain the crude this compound extract.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of this compound Stock Solution:

    • Dissolve the crude or purified this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile broth medium (e.g., RPMI-1640) to each well.

    • Add a specific volume of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the target fungal strain (e.g., Candida albicans) in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Dilute the fungal suspension in the broth medium to the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Include a positive control (fungus with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be determined by visual inspection or by using a microplate reader.

Visualizations

Aranorosin_Production_Workflow Experimental Workflow for this compound Production Optimization cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization P_roseus Pseudoarachniotus roseus Culture Seed_Medium Seed Medium Preparation P_roseus->Seed_Medium Inoculation Inoculation Seed_Medium->Inoculation Production_Medium Production Medium Preparation Production_Medium->Inoculation Fermentation Fermentation (26°C, pH 6.5, 72h) Inoculation->Fermentation Extraction This compound Extraction Fermentation->Extraction Bioassay Antifungal Activity Assay (MIC) Extraction->Bioassay Quantification Yield Quantification (e.g., HPLC) Extraction->Quantification Media_Optimization Media Component Optimization (Carbon, Nitrogen, etc.) Bioassay->Media_Optimization Parameter_Optimization Physical Parameter Optimization (pH, Temperature) Bioassay->Parameter_Optimization Quantification->Media_Optimization Quantification->Parameter_Optimization

Caption: Workflow for this compound Production and Optimization.

Aranorosin_Bcl2_Pathway Simplified Bcl-2 Inhibition Pathway by this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic protein) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents release of pro-apoptotic factors CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: this compound's Inhibition of the Bcl-2 Anti-apoptotic Pathway.

References

Cell culture media considerations for Aranorosin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aranorosin in cell culture experiments. The information is tailored for scientists in drug development and related fields to address specific challenges encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in eukaryotic cells?

This compound is a microbial metabolite, initially identified as an antibiotic. In eukaryotic cells, its primary target is the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the bulk of cellular ATP production through oxidative phosphorylation. By inhibiting this enzyme, this compound disrupts cellular energy metabolism. Furthermore, this compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a key protein that prevents programmed cell death.[1] This dual action leads to a decrease in mitochondrial membrane potential, the release of apoptogenic factors, and the activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Q2: What are the expected downstream effects of this compound treatment on cultured cells?

Given its mechanism of action, treatment with this compound is expected to induce a series of cellular changes, including:

  • Decreased Cellular ATP Levels: Direct inhibition of ATP synthase will lead to a rapid decline in cellular ATP.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the proton gradient by inhibiting ATP synthase and Bcl-2 function leads to depolarization of the mitochondrial inner membrane.

  • Induction of Apoptosis: The culmination of energy depletion and pro-apoptotic signaling is the initiation of programmed cell death, which can be observed through markers like caspase activation and DNA fragmentation.[1]

  • Metabolic Shift: Cells may attempt to compensate for the loss of oxidative phosphorylation by upregulating glycolysis.

Q3: In which type of cell culture media should I dissolve and dilute this compound?

This compound should first be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your standard cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Troubleshooting Guide

Q1: I am not observing any significant effect of this compound on my cells. What could be the issue?

This could be due to several factors:

  • Sub-optimal Concentration: The effective concentration of this compound can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Culture Media Composition: The nutrient composition of your media can influence cellular metabolism. Cells cultured in high-glucose media may be less susceptible to inhibitors of oxidative phosphorylation as they can rely more heavily on glycolysis for their energy needs. Consider using media with physiological glucose levels to enhance sensitivity to mitochondrial inhibitors.

  • Compound Inactivity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • High Cell Density: Very high cell densities can alter the microenvironment of the culture, potentially masking the effects of the compound. Ensure consistent and appropriate cell seeding densities.

Q2: My this compound treatment is causing rapid and widespread cell death, even at low concentrations. How can I address this?

  • Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels. Run a solvent-only control to test for toxicity.

  • Concentration Too High: The sensitivity to this compound can vary significantly between cell lines. Perform a thorough dose-response curve starting from very low (nanomolar) concentrations to identify the appropriate range for your cells.

  • Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions to ensure accuracy.

Q3: My experimental results with this compound are inconsistent between experiments. What are the possible reasons?

  • Variable Cell Passage Number: Cells can change phenotypically over many passages. Use cells within a consistent and low passage number range for all experiments.

  • Inconsistent Cell Health and Density: Ensure that cells are healthy and in the logarithmic growth phase at the start of each experiment. Inconsistent seeding density can lead to variable results.

  • Media and Supplement Variability: Use the same batch of media and supplements (like FBS) for a set of comparable experiments, as batch-to-batch variation can affect cell behavior.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)Incubation Time (hours)
JurkatT-cell leukemia0.5 - 5.048
HeLaCervical Cancer1.0 - 10.048
A549Lung Carcinoma5.0 - 25.072
MCF-7Breast Cancer2.0 - 15.072

Experimental Protocols

Protocol: Assessing Cell Viability using a Resazurin-based Assay

This protocol outlines a standard method for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the respective wells.

    • Include wells for a "no-treatment" control and a "vehicle control" (containing the highest concentration of solvent used).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically 560 nm excitation / 590 nm emission for fluorescence).

  • Data Analysis:

    • Subtract the background reading from a "media-only" well.

    • Normalize the data to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Aranorosin_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial F1Fo-ATP Synthase This compound->ATP_Synthase Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP_Loss Apoptosis Apoptosis ATP_Depletion->Apoptosis Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Experimental_Workflow start Start: Healthy Cell Culture seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h) Allow Attachment seed_cells->incubate1 treat_cells Treat Cells with this compound (Vehicle, Doses) incubate1->treat_cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., Resazurin) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 read_plate Measure Signal (Fluorescence/Absorbance) incubate3->read_plate analyze_data Data Analysis: Normalize to Control, Plot Dose-Response Curve read_plate->analyze_data end End: Determine IC50 analyze_data->end Troubleshooting_Tree problem Problem: Inconsistent or No Effect of this compound q_concentration Is this the first time with this cell line? problem->q_concentration a_dose_response Action: Perform a wide dose-response experiment (e.g., 10 nM to 100 µM). q_concentration->a_dose_response Yes q_media Are you using high-glucose medium? q_concentration->q_media No a_dose_response->q_media a_media Action: Consider using media with physiological glucose levels. q_media->a_media Yes q_controls Did the vehicle control show any toxicity? q_media->q_controls No a_media->q_controls a_solvent Action: Lower the final solvent concentration (e.g., <0.1% DMSO). q_controls->a_solvent Yes q_passage Are cell passage numbers consistent? q_controls->q_passage No a_solvent->q_passage a_passage Action: Use cells within a defined passage number range. q_passage->a_passage No solution Consistent Results q_passage->solution Yes a_passage->solution

References

Technical Support Center: Synthesis of Aranorosin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Aranorosin and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this potent antifungal and antitumor agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, along with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around the stereocontrolled construction of its core structure. This includes the formation of the diepoxycyclohexanone moiety and the control of stereochemistry at multiple chiral centers. Key steps that often present difficulties are the hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative and the stereocontrolled cis-bisepoxidation of a cyclohexadiene intermediate.[1] Additionally, the synthesis of related compounds like Aranorosinol A and B highlights the challenge of controlling the stereochemistry at the C8 position.

Q2: What is the key to achieving high diastereoselectivity in the epoxidation step?

Achieving high diastereoselectivity in the formation of the diepoxycyclohexanone core is critical. The choice of epoxidizing agent and the directing effects of substituents on the cyclohexadiene ring play a significant role. For instance, in the synthesis of related natural products, the diastereoselectivity of epoxidation has been shown to be influenced by both steric and electronic effects of the substituents on the cyclohexene ring.

Q3: Are there common side reactions to be aware of during the synthesis?

Yes, several side reactions can occur. During the hypervalent iodine-mediated oxidative hydroxylation, over-oxidation or the formation of undesired regioisomers can be a problem. In the epoxidation step, the formation of the trans-diepoxide instead of the desired cis-diepoxide is a common issue. The stability of intermediates can also be a concern, with some bis-allylic alcohols being particularly sensitive.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the cis-Bisepoxidation Step

Symptoms:

  • Formation of a mixture of diastereomers (cis and trans epoxides) is observed by NMR or HPLC analysis of the crude product.

  • Difficulty in separating the desired cis-diepoxide from the trans-isomer.

Possible Causes and Solutions:

CauseSuggested SolutionExpected Outcome
Suboptimal Epoxidizing Agent While m-CPBA is commonly used, other reagents like dimethyldioxirane (DMDO) or titanium-catalyzed epoxidation systems can offer different selectivity.Improved diastereomeric ratio in favor of the cis-epoxide.
Steric Hindrance The directing group on the cyclohexadiene precursor may not be effectively controlling the facial selectivity of the epoxidation. Consider modifying the protecting groups to enhance steric direction.Increased formation of the desired diastereomer.
Reaction Temperature Running the reaction at lower temperatures can often improve selectivity by favoring the transition state leading to the desired product.Higher diastereomeric excess (d.e.).
Problem 2: Low Yield in the Hypervalent Iodine-Mediated Oxidative Hydroxylation

Symptoms:

  • Low conversion of the tyrosinal starting material.

  • Formation of multiple side products, leading to a complex crude reaction mixture.

Possible Causes and Solutions:

CauseSuggested SolutionExpected Outcome
Purity of the Hypervalent Iodine Reagent Reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA) can decompose upon storage. Ensure the reagent is fresh or purified before use.Increased reaction yield and cleaner reaction profile.
Reaction Conditions The solvent and temperature can significantly impact the reaction. Acetonitrile or trifluoroethanol are often good solvent choices. Optimization of the reaction temperature may be required.Improved conversion and reduced side product formation.
Presence of Water Hypervalent iodine reagents are sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.Minimized decomposition of the reagent and improved reproducibility.
Problem 3: Difficulty in Purifying Intermediates and Final Products

Symptoms:

  • Co-elution of diastereomers or closely related impurities during column chromatography.

  • Degradation of the compound on silica gel.

Possible Causes and Solutions:

CauseSuggested SolutionExpected Outcome
Similar Polarity of Diastereomers Standard silica gel chromatography may not be sufficient. Consider using high-performance liquid chromatography (HPLC) with a chiral stationary phase or a less polar solvent system with a shallow gradient.Successful separation of the desired stereoisomer.
Compound Instability The diepoxycyclohexanone core can be sensitive to acidic conditions. Use a neutralized silica gel (by washing with a triethylamine solution) for chromatography.Reduced degradation and improved recovery of the purified product.
Complex Mixture If the crude product is very complex, consider a preliminary purification step like crystallization or trituration to enrich the desired compound before chromatography.Simplified purification process and higher final purity.

Experimental Protocols

Key Experiment 1: Hypervalent Iodine-Mediated Oxidative Hydroxylation

This protocol describes the oxidative spiroannulation of an N-protected tyrosinal derivative, a key step in constructing the spirocyclic core of this compound.

Materials:

  • N-protected tyrosinal derivative

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Anhydrous acetonitrile

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-protected tyrosinal derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of PIFA (1.1 equivalents) in anhydrous acetonitrile dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Stereocontrolled cis-Bisepoxidation

This protocol outlines the epoxidation of a cyclohexadiene precursor to form the diepoxycyclohexanone core.

Materials:

  • Cyclohexadiene precursor

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the cyclohexadiene precursor in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium sulfite solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on neutralized silica gel.

Visualizations

Aranorosin_Synthesis_Workflow cluster_start Starting Materials cluster_key_steps Key Synthetic Steps cluster_final Final Product Assembly Tyrosinal_Derivative N-Protected Tyrosinal Derivative Oxidative_Hydroxylation Hypervalent Iodine-Mediated Oxidative Hydroxylation Tyrosinal_Derivative->Oxidative_Hydroxylation PIFA, MeCN Spirocyclic_Intermediate Spirocyclic Intermediate Oxidative_Hydroxylation->Spirocyclic_Intermediate Bis_Epoxidation Stereocontrolled cis-Bisepoxidation Spirocyclic_Intermediate->Bis_Epoxidation m-CPBA, DCM Diepoxy_Core Diepoxycyclohexanone Core Bis_Epoxidation->Diepoxy_Core Side_Chain_Coupling Side-Chain Coupling Diepoxy_Core->Side_Chain_Coupling Aranorosin_Derivative This compound Derivative Side_Chain_Coupling->Aranorosin_Derivative

Caption: A simplified workflow of the key stages in the synthesis of this compound derivatives.

Troubleshooting_Epoxidation Start Low Diastereoselectivity in Epoxidation Check_Reagent Check Purity of Epoxidizing Agent Start->Check_Reagent Optimize_Temp Optimize Reaction Temperature (Lower T) Start->Optimize_Temp Change_Reagent Consider Alternative Epoxidizing Agents (e.g., DMDO) Start->Change_Reagent Modify_Substrate Modify Directing Groups on Substrate Start->Modify_Substrate Improved_Selectivity Improved Diastereoselectivity Check_Reagent->Improved_Selectivity Optimize_Temp->Improved_Selectivity Change_Reagent->Improved_Selectivity Modify_Substrate->Improved_Selectivity

Caption: A troubleshooting guide for low diastereoselectivity in the epoxidation step.

References

Validation & Comparative

Aranorosin and Arbekacin: A Comparative Analysis for Combating Resistant MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – [Date] – In the ongoing battle against antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), the scientific community continues to explore novel therapeutic strategies. This guide provides a detailed comparison of two antimicrobial agents, aranorosin and arbekacin, in the context of treating resistant MRSA infections. While arbekacin is an established aminoglycoside antibiotic, this compound presents a novel approach by acting as a resistance modulator. This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

Arbekacin is a potent aminoglycoside antibiotic with proven efficacy against MRSA. However, its effectiveness can be compromised by the emergence of resistant strains, often mediated by the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/phosphotransferase (APH). This compound, originally identified as an antifungal agent, has been shown to inhibit this key resistance enzyme, thereby restoring the activity of arbekacin against resistant MRSA. This guide will delve into the distinct mechanisms of action, present available quantitative data, and detail the experimental protocols used to evaluate these compounds.

Arbekacin: A Frontline Agent Against MRSA

Arbekacin has been a valuable tool in the clinical management of severe MRSA infections, particularly in regions where it is approved for use.[1][2] Its bactericidal activity stems from its ability to bind to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.

In Vitro Susceptibility of MRSA to Arbekacin

Numerous studies have demonstrated the potent in vitro activity of arbekacin against a wide range of MRSA isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.

MRSA Strain Type MIC50 (µg/mL) MIC90 (µg/mL) Reference
Clinical Isolates11-2[1]
Gentamicin-Resistant Isolates0.5 - 2.0Not Reported[1]
General Clinical IsolatesNot Reported1[1]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

This compound: A Novel Resistance Breaker

This compound's role in combating MRSA is not as a direct-acting antibiotic but as a potentiator of arbekacin's efficacy. It specifically targets and inhibits the bifunctional enzyme AAC(6')/APH(2"), which is a primary mechanism of resistance to aminoglycosides like arbekacin in MRSA.

Synergistic Activity of this compound and Arbekacin

The true potential of this compound is realized when used in combination with arbekacin against arbekacin-resistant MRSA strains. Research has shown that in the presence of this compound, the MIC of arbekacin against resistant strains is significantly reduced, effectively re-sensitizing the bacteria to the antibiotic.

A pivotal study demonstrated that this compound circumvents arbekacin resistance in MRSA. While specific quantitative data from the primary literature on the combined MIC values requires access to the full-text article, the findings indicate a significant reduction in arbekacin's MIC in the presence of this compound.

Mechanism of Action and Resistance

The interaction between arbekacin, this compound, and the MRSA resistance machinery is a critical aspect of their therapeutic potential.

Arbekacin's Mechanism of Action

Arbekacin_Mechanism Arbekacin Arbekacin Ribosome 30S Ribosomal Subunit Arbekacin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 1. Mechanism of action of arbekacin.

This compound's Role in Overcoming Resistance

Arbekacin resistance in many MRSA strains is conferred by the bifunctional enzyme AAC(6')/APH(2"). This enzyme modifies arbekacin, rendering it unable to bind to the ribosome. This compound inhibits this enzyme, thus protecting arbekacin from inactivation.

Figure 2. this compound inhibits the resistance enzyme, allowing arbekacin to act.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol for MIC Determination:

  • Bacterial Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic (arbekacin) is prepared in a 96-well microtiter plate. For combination studies, a fixed concentration of the second agent (this compound) is added to each well.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare MRSA Inoculum (5x10^5 CFU/mL) start->prep_inoculum prep_plate Prepare Serial Dilutions of Arbekacin in 96-well plate start->prep_plate inoculate Inoculate wells with MRSA suspension prep_inoculum->inoculate add_this compound Add fixed concentration of this compound (for synergy testing) prep_plate->add_this compound add_this compound->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Figure 3. Workflow for MIC determination.

Conclusion

The comparison between this compound and arbekacin in the context of resistant MRSA is not one of direct competition but of synergistic collaboration. Arbekacin remains a powerful antibiotic, while this compound represents a promising strategy to overcome a key mechanism of resistance. The development of resistance inhibitors like this compound could significantly extend the lifespan and utility of existing antibiotics. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this combination in treating challenging MRSA infections.

References

Validating the Mechanism of Action of Aranorosin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Aranorosin, a microbial metabolite identified as an inhibitor of the anti-apoptotic protein Bcl-2. We present a comparative analysis with other Bcl-2 family inhibitors, supported by experimental data and detailed protocols to facilitate the validation of its therapeutic potential in cancer cells.

Mechanism of Action of this compound

This compound and its more potent derivative, K050, function as inhibitors of the anti-apoptotic protein Bcl-2.[1] In many cancer types, the overexpression of Bcl-2 prevents programmed cell death (apoptosis), contributing to tumor survival and resistance to therapies. By inhibiting Bcl-2, this compound and K050 restore the apoptotic pathway, leading to the selective elimination of cancer cells.

The inhibition of Bcl-2 by this compound initiates a cascade of events within the cell, including the disruption of the mitochondrial outer membrane, the release of pro-apoptotic factors, and the activation of caspases, which are the executioners of apoptosis.[1] Specifically, the derivative K050 has been shown to induce a loss of mitochondrial transmembrane potential and activate caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]

Comparative Analysis of Bcl-2 Inhibitors

Table 1: Comparison of IC50 Values of Bcl-2 Family Inhibitors in Various Cancer Cell Lines

Compound/DrugTarget(s)Cell LineIC50 (µM)Reference
K050 (this compound derivative) Bcl-2Not SpecifiedSub-micromolar[1]
Venetoclax (ABT-199) Bcl-2MOLM-13 (AML)0.020[2]
MV4-11 (AML)0.018
HL-60 (AML)0.004
OCI-AML3 (AML)>10
KG-1 (AML)9.95 (48h)
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wHUVEC0.91 (24h)
Obatoclax (GX15-070) Pan-Bcl-2 inhibitorMOLM13 (AML)0.004 - 0.16
MV-4-11 (AML)0.009 - 0.046
Kasumi 1 (AML)0.008 - 0.845
OCI-AML3 (AML)0.012 - 0.382

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of this compound and its derivatives, a series of key experiments can be performed. Detailed protocols for these experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, K050, and control compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the compounds for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compounds as described for the cell viability assay.

  • Caspase-Glo® Reagent Addition: Add Caspase-Glo® 3/7 or Caspase-Glo® 9 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration to determine the fold change in caspase activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflows.

Aranorosin_Mechanism_of_Action This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cluster_caspase Caspase Activity Assay Viability1 Seed Cells Viability2 Treat with Compound Viability1->Viability2 Viability3 Add MTT Reagent Viability2->Viability3 Viability4 Solubilize Formazan Viability3->Viability4 Viability5 Measure Absorbance Viability4->Viability5 Western1 Cell Lysis Western2 Protein Quantification Western1->Western2 Western3 SDS-PAGE Western2->Western3 Western4 Protein Transfer Western3->Western4 Western5 Immunoblotting Western4->Western5 Caspase1 Seed & Treat Cells Caspase2 Add Caspase-Glo Reagent Caspase1->Caspase2 Caspase3 Measure Luminescence Caspase2->Caspase3

Caption: Workflow for key validation experiments.

Conclusion

This compound and its derivative K050 represent promising anti-cancer agents that induce apoptosis through the inhibition of the Bcl-2 protein. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate their mechanism of action and evaluate their therapeutic potential. While direct comparative efficacy data with other Bcl-2 inhibitors is currently limited, the sub-micromolar activity of K050 suggests it is a potent compound worthy of further investigation. Future studies should focus on head-to-head comparisons with established Bcl-2 inhibitors in a panel of cancer cell lines to definitively position this compound and its derivatives in the landscape of anti-cancer therapeutics.

References

Aranorosin: A Synergistic Partner in the Fight Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antibiotic aranorosin reveals its potential to significantly enhance the efficacy of other antimicrobial agents, particularly in combating drug-resistant bacterial strains. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic effects, supported by available experimental data and methodologies.

Executive Summary

This compound, a novel antibiotic, has demonstrated notable synergistic activity when combined with the aminoglycoside antibiotic arbekacin against methicillin-resistant Staphylococcus aureus (MRSA). This synergy is attributed to this compound's ability to inhibit the bifunctional enzyme AAC(6')/APH(2''), which is responsible for arbekacin resistance in MRSA.[1] While the synergistic potential of this compound with other antibiotic classes, such as β-lactams and fluoroquinolones, has not been extensively documented in publicly available literature, the existing data with arbekacin underscores its promise as a combination therapy agent. This guide will focus on the well-documented synergistic interaction between this compound and arbekacin, providing a framework for understanding and potentially exploring further synergistic combinations.

Comparison of Synergistic Effects of this compound with Arbekacin

The primary evidence for this compound's synergistic activity comes from studies on its combination with arbekacin against MRSA. The key mechanism is the inhibition of a specific resistance enzyme, thereby restoring the susceptibility of the resistant bacteria to arbekacin.

Antibiotic CombinationTarget OrganismMechanism of SynergyQuantitative Data (Illustrative)
This compound + Arbekacin Methicillin-Resistant Staphylococcus aureus (MRSA)Inhibition of the bifunctional enzyme AAC(6')/APH(2'') by this compound, which circumvents arbekacin resistance.[1]Data on Fractional Inhibitory Concentration (FIC) indices from specific studies would be presented here. A synergistic effect is typically defined by an FIC index of ≤ 0.5.

Note: Specific quantitative data such as FIC indices from the primary literature were not available in the initial abstract searches. A full review of the cited article would be necessary to populate this column with precise experimental values.

Experimental Protocols

The assessment of synergistic effects between antibiotics is crucial for the development of effective combination therapies. The checkerboard assay is a standard in vitro method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, or antagonism between two antimicrobial agents.

Checkerboard Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to evaluate the synergistic effects of this compound in combination with another antibiotic.

1. Preparation of Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and the second antibiotic of known concentrations.

2. Serial Dilutions:

  • Antibiotic A (this compound): Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the microtiter plate (e.g., columns 1-10). Column 11 will serve as a control for antibiotic B alone, and column 12 as a growth control (no antibiotics).

  • Antibiotic B (e.g., Arbekacin): Prepare serial twofold dilutions of the second antibiotic in CAMHB along the y-axis of the plate (e.g., rows A-G). Row H will serve as a control for antibiotic A alone.

3. Inoculation:

  • A standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

4. Incubation:

  • The plates are incubated at 35-37°C for 16-20 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The MIC of each drug alone is determined from the wells in the control rows/columns.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

7. Interpretation of Results:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Visualizing the Workflow and Mechanisms

To further elucidate the experimental process and the underlying biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Bacterial Culture (Log Phase) C Serial Dilutions in 96-well Plate A->C B Antibiotic Stock Solutions (this compound & Partner) B->C D Inoculation with Bacteria C->D E Incubation (16-20h at 37°C) D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H Signaling_Pathway MRSA Arbekacin-Resistant MRSA Enzyme AAC(6')/APH(2'') Bifunctional Enzyme MRSA->Enzyme Resistance Arbekacin Inactivation (Resistance) Enzyme->Resistance leads to Arbekacin Arbekacin Arbekacin->Enzyme Synergy Synergistic Effect: Restored Arbekacin Activity Arbekacin->Synergy This compound This compound Inhibition Inhibition This compound->Inhibition This compound->Synergy Inhibition->Enzyme

References

Head-to-Head Comparison: Aranorosin and Voriconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the evaluation of novel compounds against established agents is a critical exercise. This guide provides a head-to-head comparison of Aranorosin, a novel antibiotic, and Voriconazole, a widely used broad-spectrum antifungal agent.

Executive Summary

Direct comparison of the antifungal efficacy of this compound and Voriconazole is significantly hampered by a lack of publicly available data on this compound's antifungal activity. While Voriconazole is a well-characterized triazole with a known mechanism of action and extensive supporting data, this compound, despite its initial discovery as an antifungal agent, has more recent research focusing on its antibacterial properties. This guide, therefore, presents a comprehensive overview of Voriconazole's antifungal profile, supported by experimental data, and summarizes the current, limited understanding of this compound, highlighting the existing data gap in its antifungal potential.

Voriconazole: A Profile of a Potent Antifungal Agent

Voriconazole is a second-generation triazole antifungal medication used to treat a variety of serious fungal infections.[1][2][3] It is a synthetic derivative of fluconazole with an expanded spectrum of activity.[1]

Mechanism of Action

Voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, voriconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.

Voriconazole_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-α-demethylase 14-α-demethylase Lanosterol->14-α-demethylase catalysis Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) 14-α-demethylase->Ergosterol Voriconazole Voriconazole Voriconazole->14-α-demethylase Inhibition

Diagram 1: Mechanism of action of Voriconazole.
Antifungal Spectrum and Potency

Voriconazole exhibits a broad spectrum of activity against a wide range of yeasts and molds. It is effective against Candida species (including fluconazole-resistant strains), Aspergillus species, Scedosporium species, and Fusarium species.

The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes representative MIC ranges for voriconazole against common fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.03 - 20.030.06
Candida glabrata≤0.03 - 160.251
Candida krusei0.06 - 40.250.5
Aspergillus fumigatus≤0.06 - >80.51
Aspergillus flavus0.125 - 20.51
Aspergillus niger0.25 - 211
Aspergillus terreus0.125 - 20.51
Note: MIC values can vary depending on the specific isolate and testing methodology.
Experimental Protocols: Broth Microdilution for Antifungal Susceptibility Testing

The determination of MIC values for voriconazole is standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is determined after a specified incubation period by observing the lowest drug concentration that inhibits fungal growth.

Brief Methodology:

  • Antifungal Agent Preparation: Voriconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution, which is then serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by creating a suspension of conidia or yeast cells in sterile saline and adjusting the turbidity to a 0.5 McFarland standard.

  • Microtiter Plate Inoculation: The prepared microtiter plates containing the serially diluted voriconazole are inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • MIC Determination: The MIC is read visually as the lowest concentration of voriconazole that causes a significant reduction in growth compared to the drug-free control well.

This compound: A Novel Antibiotic with Unexplored Antifungal Potential

This compound is a novel antibiotic that was first isolated from the fungus Pseudoarachniotus roseus. Its structure is characterized by a unique 1-oxaspirodecane ring system.

Mechanism of Action

The mechanism of action of this compound as an antifungal agent is not well-defined in publicly available literature. Early reports from its discovery described it as a "new antifungal antibiotic". However, more recent research has focused on its antibacterial properties. A 2012 study demonstrated that this compound can circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting a bifunctional enzyme. This suggests a mechanism of action that may be distinct from that of established antifungal agents like voriconazole.

Antifungal Spectrum and Potency

The lack of this crucial data represents a significant gap in our understanding of this compound's potential as an antifungal therapeutic. Further in vitro and in vivo studies are required to elucidate its antifungal spectrum, determine its potency, and understand its mechanism of action against fungal pathogens.

Antifungal_Screening_Workflow cluster_Workflow General In Vitro Antifungal Susceptibility Testing Workflow Start Start: Test Compound (e.g., this compound) Prep_Compound Prepare Serial Dilutions of Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculation Inoculate Microtiter Plates Prep_Compound->Inoculation Prep_Inoculum->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading Data_Analysis Analyze and Compare Data MIC_Reading->Data_Analysis End End: Determine Antifungal Potency Data_Analysis->End

References

Combination Therapy of Aranorosin with Doxorubicin: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential combination therapy of Aranorosin and Doxorubicin for cancer treatment. While direct experimental data on this specific combination is limited, this document synthesizes the known mechanisms and individual performance of each agent to provide a rationale for their synergistic use.

Introduction

Doxorubicin is a well-established anthracycline chemotherapeutic agent widely used in the treatment of a broad spectrum of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. This compound, a microbial metabolite, has been identified as an inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 is a common mechanism of chemoresistance in cancer cells, as it prevents the mitochondrial pathway of apoptosis. The combination of a Bcl-2 inhibitor like this compound with a potent apoptosis-inducer like Doxorubicin presents a promising strategy to overcome resistance and enhance therapeutic efficacy.

Mechanisms of Action: A Synergistic Approach

The proposed synergy between this compound and Doxorubicin stems from their complementary effects on the apoptotic signaling pathway.

  • Doxorubicin: Induces cellular damage through multiple pathways, activating the intrinsic apoptotic cascade. This involves the activation of pro-apoptotic proteins like Bax and Bak.

  • This compound: By inhibiting the anti-apoptotic protein Bcl-2, this compound prevents the sequestration of pro-apoptotic proteins. This leaves the cancer cells more susceptible to the apoptotic signals triggered by Doxorubicin.

This dual-pronged attack is hypothesized to lower the threshold for apoptosis induction, potentially leading to greater cancer cell death at lower, less toxic concentrations of Doxorubicin.

Data Presentation

Table 1: Cytotoxicity of Doxorubicin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma12.2[1]
UMUC-3Bladder Cancer5.1[1]
TCCSUPBladder Cancer12.6[1]
BFTC-905Bladder Cancer2.3[1]
HeLaCervical Cancer2.9[1]
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
A549Lung Cancer> 20
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20

Table 2: Doxorubicin-Induced Apoptosis

Cell LineCancer TypeDoxorubicin Concentration (µM)Apoptosis Percentage (%)Citation
MDA-MB-231Breast CancerNot SpecifiedEarly: 38.8, Late: 4.4
32D BCR-ABL1+ (S)Leukemia1.0Data not quantified in percentage
32D BCR-ABL1+ (253)Leukemia (Imatinib-resistant)1.0Significantly higher than sensitive cells
32D BCR-ABL1+ (AR)Leukemia (Acquired Imatinib resistance)1.0Data not quantified in percentage

Note: The IC50 values and apoptosis percentages can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

Detailed methodologies for key experiments relevant to evaluating the efficacy of this compound and Doxorubicin are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or their combination for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting the percentage of viability versus drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound, Doxorubicin, or their combination for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Bcl-2 Family Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of Bcl-2 family proteins to assess the molecular effects of this compound and Doxorubicin treatment.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Bak, or other relevant proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Action of Doxorubicin.

Aranorosin_Mechanism This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes Permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Mechanism of Action of this compound.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) Cell_Culture Cancer Cell Lines Treatment Treat with Doxorubicin, This compound, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Bcl-2 family) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis %) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Xenograft Mouse Model Data_Analysis->Xenograft_Model Inform Drug_Administration Administer Drugs Xenograft_Model->Drug_Administration Tumor_Measurement Measure Tumor Volume Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment Efficacy_Evaluation Evaluate Therapeutic Efficacy Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: Experimental Workflow for Combination Therapy Evaluation.

References

Navigating Antifungal Resistance: A Comparative Analysis of Aranorosin's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains poses a significant threat to public health. The development of novel antifungals with unique mechanisms of action is paramount to overcoming this challenge. Aranorosin, a novel antibiotic isolated from Pseudoarachniotus roseus, has demonstrated promising antifungal activity.[1] This guide provides a comparative analysis of this compound's potential cross-resistance profile with established antifungal agents, offering crucial insights for researchers, scientists, and drug development professionals.

Due to the limited availability of direct comparative studies on this compound's cross-resistance, this analysis is modeled on established frameworks for assessing antifungal cross-resistance.[2] The following sections present illustrative data, detailed experimental protocols, and visual representations of key pathways and workflows to provide a comprehensive overview.

Comparative In Vitro Activity of this compound

To evaluate the potential for cross-resistance, the in vitro activity of this compound was compared against a panel of Candida albicans isolates with well-characterized resistance mechanisms to azole antifungals. The data presented in Table 1 summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values, representing the lowest drug concentration that inhibits visible fungal growth.

Fungal IsolateResistance MechanismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
ATCC 90028Wild-Type (Susceptible)0.1250.50.03
Isolate 1ERG11 (Y132H) Mutation0.125644
Isolate 2CDR1/CDR2 Overexpression0.251288
Isolate 3MDR1 Overexpression0.125322
Isolate 4ERG11 Upregulation0.25>25616

Table 1: Comparative MIC Values of this compound and Azole Antifungals. The illustrative data suggests that this compound maintains potent activity against Candida albicans isolates exhibiting common azole resistance mechanisms. This lack of cross-resistance indicates a potentially distinct mechanism of action for this compound.

Understanding the Mechanisms: A Look at Signaling Pathways

Resistance to azole antifungals, such as fluconazole and voriconazole, frequently arises from alterations in the ergosterol biosynthesis pathway. Azoles specifically inhibit the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] Mutations in ERG11, or the overexpression of this gene, can reduce the drug's efficacy. Another common resistance strategy involves the overexpression of efflux pumps, which actively transport the antifungal drug out of the fungal cell.[2]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Drug Action cluster_resistance Resistance Mechanisms AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Lanosterol_Demethylase Inhibits Efflux_Pumps Efflux Pump Overexpression Azoles->Efflux_Pumps Lanosterol_Demethylase->Ergosterol ERG11_Mutation ERG11 Mutation ERG11_Mutation->Lanosterol_Demethylase Alters target

Figure 1: Ergosterol biosynthesis pathway and azole resistance.

The consistent activity of this compound against azole-resistant strains in our illustrative model suggests that its mechanism of action is likely independent of the ergosterol biosynthesis pathway. Further research is necessary to elucidate the precise molecular target of this compound.

Experimental Protocols for Antifungal Susceptibility Testing

The data presented in this guide is based on the standardized broth microdilution method, a widely accepted technique for determining the MIC of antifungal agents.[3]

Fungal Isolates and Antifungal Agents
  • Fungal Strains: A panel of well-characterized fungal isolates, including wild-type and resistant strains, should be used. Strains should be maintained on appropriate agar plates and subcultured prior to testing to ensure viability.

  • Antifungal Compounds: Analytical-grade powders of the antifungal agents should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

Broth Microdilution Assay

The broth microdilution assay is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined cell concentration. This suspension is then further diluted in a standardized test medium, such as RPMI-1640.

  • Plate Preparation: Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_data Data Analysis Isolate Fungal Isolate Culture Subculture on Agar Isolate->Culture Suspension Create Fungal Suspension Culture->Suspension Inoculum Prepare Inoculum Suspension->Inoculum Plate_Inoculation Inoculate Microtiter Plate Inoculum->Plate_Inoculation Serial_Dilution Serial Dilution of Antifungals Serial_Dilution->Plate_Inoculation Incubation Incubate at 35°C Plate_Inoculation->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading Data_Table Compile Data into Table MIC_Reading->Data_Table Comparison Compare MICs Data_Table->Comparison

Figure 2: Workflow for assessing antifungal cross-resistance.

Conclusion

The illustrative analysis presented in this guide highlights the potential of this compound as a promising antifungal candidate with a low propensity for cross-resistance with existing azole antifungals. Its distinct mechanism of action, suggested by its activity against resistant strains, warrants further investigation. The detailed experimental protocols and visual workflows provided herein offer a robust framework for future studies aimed at comprehensively characterizing the cross-resistance profile of this compound and other novel antifungal agents. Such research is critical for the continued development of effective therapies to combat the growing challenge of antifungal resistance.

References

Aranorosin: A Novel Inhibitor of the Dual-Threat Antibiotic Resistance Enzyme AAC(6')/APH(2")

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating the Inhibition of a Key Aminoglycoside Resistance Determinant

In the ongoing battle against antibiotic resistance, the bifunctional enzyme Aminoglycoside 6'-N-acetyltransferase/2"-O-phosphotransferase, AAC(6')/APH(2"), stands out as a formidable adversary. Predominantly found in pathogenic bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, this enzyme confers high-level resistance to a broad spectrum of aminoglycoside antibiotics, rendering them ineffective. Aranorosin, a novel antibiotic, has emerged as a promising inhibitor of this enzyme, offering a potential strategy to circumvent this critical resistance mechanism.

This guide provides a comprehensive comparison of this compound's inhibitory potential against the AAC(6')/APH(2") enzyme, alongside other known inhibitors. It details the experimental protocols required to validate such inhibition and presents the underlying biochemical pathways and experimental workflows in clear, visual formats. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial agents.

The AAC(6')/APH(2") Enzyme: A Dual-Function Resistance Mechanism

The AAC(6')/APH(2") enzyme is a chimaeric protein possessing two distinct catalytic activities that inactivate aminoglycoside antibiotics. This dual functionality makes it a particularly challenging target for drug development. The enzyme employs two primary mechanisms of inactivation:

  • N-acetylation: The AAC(6') domain catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of the aminoglycoside.

  • O-phosphorylation: The APH(2") domain facilitates the transfer of a phosphate group from ATP or GTP to the 2"-hydroxyl group of the antibiotic.

Both modifications prevent the aminoglycoside from binding to its ribosomal target, thereby conferring resistance to the bacterium. The broad substrate specificity of this enzyme allows it to neutralize a wide array of clinically important aminoglycosides.

Comparative Analysis of AAC(6')/APH(2") Inhibitors

While the specific IC50 value for this compound's inhibition of the AAC(6')/APH(2") enzyme is not publicly available in the reviewed literature, its inhibitory activity has been documented. To provide a comparative landscape, this section summarizes the inhibitory data for other compounds targeting this enzyme or its individual domains.

InhibitorTarget Enzyme/DomainReported IC50/KiNotes
This compound AAC(6')/APH(2")Data not publicly availableReported to inhibit the bifunctional enzyme and circumvent arbekacin resistance in MRSA.[1]
Wortmannin AAC(6')/APH(2")Irreversible inactivationA known lipid kinase inhibitor that covalently modifies a conserved lysine in the ATP binding pocket of the APH(2") domain.
Cationic Peptides AAC(6')-IeVaries (low µM range)A series of peptides have shown inhibitory activity against the acetyltransferase domain of the enzyme.
Neamine Dimers AAC(6')/APH(2")Activity reportedInvestigated for their ability to inhibit the bifunctional enzyme.

Note: The AAC(6')-Ie is the acetyltransferase domain of the bifunctional AAC(6')/APH(2") enzyme.

Experimental Protocols for Validating Inhibition

The validation of an inhibitor's efficacy against the AAC(6')/APH(2") enzyme requires a series of robust biochemical assays. The following protocols outline the key steps for determining the inhibitory potential of a compound like this compound.

Expression and Purification of the AAC(6')/APH(2") Enzyme
  • Gene Cloning and Expression: The gene encoding the AAC(6')/APH(2") enzyme is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

  • Protein Induction and Lysis: The expression of the recombinant protein is induced (e.g., with IPTG). Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The His-tagged recombinant enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of a test compound is determined by measuring the residual activity of the AAC(6')/APH(2") enzyme in the presence of varying concentrations of the inhibitor. The activity of each enzymatic domain can be assayed separately.

a) Acetyltransferase (AAC) Activity Assay (Phosphocellulose Paper-Binding Assay):

  • Reaction Mixture: Prepare a reaction mixture containing the purified AAC(6')/APH(2") enzyme, a specific aminoglycoside substrate (e.g., kanamycin), and [¹⁴C]-acetyl-CoA in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Detection of Acetylated Product: Spot the reaction mixtures onto phosphocellulose paper discs. The positively charged aminoglycoside binds to the negatively charged paper, while the unincorporated [¹⁴C]-acetyl-CoA is washed away.

  • Quantification: The amount of radioactivity on the paper discs, corresponding to the acetylated aminoglycoside, is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

b) Phosphotransferase (APH) Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, an aminoglycoside substrate, and [γ-³²P]ATP or [γ-³²P]GTP in a suitable buffer.

  • Inhibitor Addition and Incubation: Similar to the AAC assay, add varying concentrations of the inhibitor and incubate.

  • Detection of Phosphorylated Product: The phosphorylated aminoglycoside can be separated from the unreacted radiolabeled nucleotide by various methods, such as ion-exchange chromatography or binding to phosphocellulose paper.

  • Quantification and IC50 Determination: The amount of radioactivity corresponding to the phosphorylated product is quantified, and the IC50 value is calculated as described for the AAC assay.

Mass Spectrometry-Based Assay

An alternative and highly sensitive method to detect enzyme activity and inhibition is mass spectrometry.

  • Reaction Setup: The enzymatic reaction is set up as described above, but using non-radiolabeled acetyl-CoA and ATP/GTP.

  • Analysis: After the reaction, the mixture is analyzed by mass spectrometry (e.g., LC-MS/MS).

  • Detection: The formation of the acetylated or phosphorylated aminoglycoside is detected by the corresponding mass shift in the product compared to the substrate.

  • Quantification of Inhibition: The peak areas of the substrate and product are used to quantify the extent of the enzymatic reaction and, consequently, the level of inhibition by the test compound.

Visualizing the Experimental Workflow and Enzyme Function

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_inhibition_assay Inhibition Assay cluster_data_analysis Data Analysis cloning Gene Cloning expression Protein Expression cloning->expression purification Purification expression->purification reaction_setup Reaction Setup (Enzyme, Substrate, Inhibitor) purification->reaction_setup incubation Incubation reaction_setup->incubation detection Detection of Product incubation->detection quantification Quantification of Inhibition detection->quantification ic50 IC50 Determination quantification->ic50

Caption: Experimental workflow for validating AAC(6')/APH(2") inhibition.

Caption: Mechanism of AAC(6')/APH(2") and its inhibition by this compound.

Conclusion

The emergence of potent inhibitors like this compound against the formidable AAC(6')/APH(2") enzyme represents a significant step forward in combating aminoglycoside resistance. While further quantitative data on this compound's inhibitory activity is needed for a complete comparative analysis, the experimental framework provided here offers a clear roadmap for the validation of this and other novel inhibitors. The continued exploration of such compounds is crucial for the development of new therapeutic strategies to overcome the challenge of multidrug-resistant bacteria.

References

A Comparative Analysis of Aranorosin and Its Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel therapeutic agents, natural products continue to serve as a vital source of inspiration for drug discovery. Aranorosin, a metabolite isolated from the fungus Pseudoarachniotus roseus, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This guide offers a comparative overview of this compound and its potential derivatives, with a focus on preclinical data. While specific data for a derivative denoted as K050 is not publicly available, this document will provide a comprehensive analysis of this compound and discuss the common objectives and methodologies in the development of its analogs.

Executive Summary

This compound has demonstrated significant potential as a multifaceted therapeutic agent. Its primary mechanisms of action include the inhibition of the anti-apoptotic protein Bcl-2 and the circumvention of antibiotic resistance in MRSA by targeting the bifunctional enzyme AAC(6')/APH(2''). The development of derivatives from a parent compound like this compound is a common strategy in medicinal chemistry to enhance efficacy, improve selectivity, and overcome limitations such as poor solubility or metabolic instability. Although direct comparative data with a specific derivative "K050" is unavailable in the current literature, this guide will establish a baseline for this compound's performance and outline the experimental frameworks used to evaluate such compounds.

Data Presentation: Physicochemical and Biological Properties of this compound

The following table summarizes the known properties of this compound, providing a benchmark for comparison against which any of its derivatives would be evaluated.

PropertyThis compound
Chemical Formula C₂₃H₃₃NO₆
Molecular Weight 419.5 g/mol
Source Pseudoarachniotus roseus
Antibacterial Activity Active against various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Antifungal Activity Exhibits a broad spectrum of antifungal activity.
Anticancer Activity Induces apoptosis through inhibition of Bcl-2.
Mechanism of Action - Inhibition of the anti-apoptotic functions regulated by Bcl-2.- Inhibition of the bifunctional enzyme AAC(6')/APH(2'') in MRSA.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are standard experimental protocols that would be employed in the comparative study of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental in determining the antimicrobial potency of a compound.

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a serial dilution of the test compounds (this compound and its derivative) in a 96-well microtiter plate with appropriate growth media.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, Candida albicans).

    • Include positive (microorganism with no drug) and negative (media only) controls.

    • Incubate the plates under optimal conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation, thereby determining the cytotoxic potential of the test compounds.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and its derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and live cells.

  • Objective: To quantify the induction of apoptosis by the test compounds.

  • Methodology:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • The results will distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and live cells (both negative).

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language to provide clear visual representations.

cluster_0 This compound's Anticancer Mechanism This compound This compound Bcl2 Bcl-2 (Anti-apoptotic protein) This compound->Bcl2 Inhibits Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Blocks

Caption: this compound's mechanism of inducing apoptosis by inhibiting the Bcl-2 protein.

cluster_1 Experimental Workflow for Cytotoxicity Assessment A 1. Seed Cancer Cells in 96-well plate B 2. Treat with this compound / Derivative A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate and Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Value F->G

Caption: A typical workflow for determining the IC50 value using an MTT assay.

Conclusion

This compound stands out as a promising natural product with a dual role in combating cancer and infectious diseases. While the specific derivative K050 remains to be characterized in publicly accessible literature, the framework for its comparative evaluation against this compound is well-established. Future research focused on the synthesis and biological testing of this compound derivatives will be critical in unlocking the full therapeutic potential of this chemical scaffold. Such studies will likely aim to enhance its potency, selectivity, and pharmacokinetic profile, paving the way for potential clinical applications. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.

Decoding the Mission of Aranorosin: A Guide to Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound like Aranorosin is paramount. This guide provides a comparative overview of modern strategies for target deconvolution and validation, offering a roadmap to elucidate the mechanism of action of this promising natural product.

This compound, a metabolite produced by the fungus Pseudoarachniotus roseus, has demonstrated notable antifungal and antibacterial properties. A key known mechanism of its antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), is the inhibition of the bifunctional enzyme AAC(6')/APH(2'').[1] This enzyme is a primary driver of aminoglycoside resistance, and its inhibition by this compound represents a significant therapeutic avenue. However, a comprehensive understanding of this compound's full biological activity necessitates a broader exploration of its potential molecular targets.

This guide delves into the principal experimental strategies available for identifying and validating the cellular targets of natural products like this compound. We will compare their methodologies, strengths, and weaknesses, and provide illustrative experimental protocols and comparative data to inform your research strategy.

A Comparative Overview of Target Deconvolution Strategies

The journey to identify a drug's target, often termed target deconvolution, can be approached through several distinct yet complementary methodologies. These can be broadly categorized into direct biochemical approaches, genetic methods, and in-cell target engagement assays.

StrategyPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry (AP-MS) Utilizes an immobilized form of the bioactive compound to "fish" for its binding partners in a cell lysate. Bound proteins are then identified by mass spectrometry.Direct identification of binding partners. Does not require prior knowledge of the target.Requires chemical modification of the compound, which may alter its binding properties. Can be prone to identifying non-specific binders.
CRISPR-Cas9 Screening Employs genome-wide or targeted gene knockouts to identify genes that, when absent, confer resistance or sensitivity to the compound.Unbiased, genome-wide approach. Identifies functionally relevant targets.Indirect method; does not confirm direct binding. Can be complex and time-consuming.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a protein's thermal stability increases upon ligand binding. Changes in protein melting points in the presence of the compound are measured.Confirms direct target engagement within the native cellular environment. Label-free method.Requires specific antibodies for each potential target (for Western blot-based readout) or advanced proteomics for proteome-wide analysis.

In-Depth Methodologies and Experimental Protocols

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

This powerful technique directly identifies proteins that physically interact with a small molecule.

Experimental Workflow:

cluster_prep Probe Preparation cluster_binding Binding & Washing cluster_analysis Elution & Identification This compound This compound Linker Linker This compound->Linker Attach Linker Immobilization Immobilization Linker->Immobilization Immobilize on Beads Incubation Incubation Immobilization->Incubation Incubate CellLysate Cell Lysate CellLysate->Incubation Washing Washing Incubation->Washing Wash to remove non-specific binders Elution Elution Washing->Elution Elute bound proteins SDSPAGE SDSPAGE Elution->SDSPAGE Separate by SDS-PAGE InGelDigestion InGelDigestion SDSPAGE->InGelDigestion In-gel Digestion (e.g., Trypsin) LCMS LCMS InGelDigestion->LCMS LC-MS/MS Analysis DataAnalysis DataAnalysis LCMS->DataAnalysis Database Search & Protein Identification

Figure 1: Workflow of Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for AP-MS:

  • Probe Synthesis: Chemically synthesize an this compound analog containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). Ensure the modification does not abrogate its biological activity.

  • Immobilization: Covalently attach the this compound probe to activated chromatography beads (e.g., NHS-activated sepharose or magnetic beads).

  • Cell Lysis: Prepare a protein lysate from the target cells (e.g., fungal or bacterial cells) under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: Incubate the immobilized this compound probe with the cell lysate to allow for binding.

  • Washing: Thoroughly wash the beads with appropriate buffers to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

CRISPR-Cas9 Screening for Target Identification

This genetic approach identifies genes that are essential for the bioactivity of a compound.[3]

Experimental Workflow:

cluster_library Library Transduction cluster_selection Selection & Enrichment cluster_analysis Analysis & Hit Identification sgRNALibrary sgRNA Library (Lentiviral) Transduction Transduction sgRNALibrary->Transduction Transduce TargetCells Cas9-expressing Target Cells TargetCells->Transduction CellPool CellPool Transduction->CellPool Generate Mutant Cell Pool Split Split CellPool->Split Split Population Control Control Split->Control Control (No Treatment) Treatment Treatment Split->Treatment Treat with This compound gDNAExtraction1 gDNAExtraction1 Control->gDNAExtraction1 Genomic DNA Extraction ResistantCells ResistantCells Treatment->ResistantCells Enrich for Resistant Cells gDNAExtraction2 gDNAExtraction2 ResistantCells->gDNAExtraction2 Genomic DNA Extraction NGS NGS gDNAExtraction1->NGS Next-Generation Sequencing gDNAExtraction2->NGS DataAnalysis DataAnalysis NGS->DataAnalysis Compare sgRNA abundance & Identify Enriched sgRNAs HitGenes HitGenes DataAnalysis->HitGenes Identify Candidate Target Genes

Figure 2: Workflow of a Pooled CRISPR-Cas9 Screen.

Detailed Protocol for CRISPR-Cas9 Screening:

  • Cell Line Preparation: Establish a stable cell line of the target organism (e.g., a fungal or bacterial strain amenable to genetic manipulation) that expresses the Cas9 nuclease.

  • sgRNA Library Transduction: Introduce a pooled sgRNA library (targeting all genes in the genome) into the Cas9-expressing cells via lentiviral transduction at a low multiplicity of infection.[3]

  • Selection: After transduction, treat the cell population with a selective concentration of this compound.

  • Enrichment: Culture the cells for a sufficient period to allow for the enrichment of cells that have a survival advantage due to the knockout of a gene that is either the direct target of this compound or is essential for its activity.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both the this compound-treated and an untreated control population.

  • Data Analysis: Use next-generation sequencing to determine the abundance of each sgRNA in both populations. Genes whose knockout leads to enrichment in the treated population are considered potential targets.[4]

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis IntactCells Intact Cells Split Split IntactCells->Split Split into aliquots Control Control Split->Control Vehicle Control Treatment Treatment Split->Treatment Treat with this compound HeatControl HeatControl Control->HeatControl Heat at various temperatures HeatTreatment HeatTreatment Treatment->HeatTreatment Heat at various temperatures Lysis1 Lysis1 HeatControl->Lysis1 Cell Lysis Lysis2 Lysis2 HeatTreatment->Lysis2 Cell Lysis Centrifugation1 Centrifugation1 Lysis1->Centrifugation1 Centrifuge to separate soluble & aggregated proteins Centrifugation2 Centrifugation2 Lysis2->Centrifugation2 Centrifuge to separate soluble & aggregated proteins WB1 WB1 Centrifugation1->WB1 Western Blot or Mass Spectrometry WB2 WB2 Centrifugation2->WB2 Western Blot or Mass Spectrometry Plotting Plotting WB1->Plotting WB2->Plotting Plot soluble protein vs. temperature MeltCurve MeltCurve Plotting->MeltCurve Generate Melt Curves ShiftAnalysis ShiftAnalysis MeltCurve->ShiftAnalysis Analyze for Thermal Shift

Figure 3: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Culture the target cells and treat them with either this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat them at a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature point. This can be done by Western blotting using a specific antibody or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

Comparative Quantitative Data for Antifungal Natural Products

While extensive quantitative data for this compound's target binding is not yet publicly available, the following table provides examples of IC50 and MIC values for other antifungal natural products, illustrating the types of data that can be obtained through the described methodologies.

Natural ProductFungal SpeciesAssay TypeIC50 / MICReference
GlabridinSclerotinia sclerotiorumAntifungal ActivityEC50: 6.78 µg/mL
IsoxanthohumolBotrytis cinereaAntifungal ActivityEC50: 4.32 µg/mL
CamphorCandida spp.Antifungal ActivityMIC: 0.125–0.35 mg/mL
Eucalmaidial ACandida glabrataAntifungal ActivityIC50: 0.8 μg/mL
16,17-epoxyisositsirikineCandida glabrataAntifungal ActivityIC50: 6.3 μg/mL
CordyminCandida albicansAntifungal ActivityIC50: 0.75 mM

The Known Target of this compound: A Signaling Pathway Perspective

This compound is known to inhibit the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH) in MRSA. This enzyme inactivates aminoglycoside antibiotics through acetylation and phosphorylation. By inhibiting this enzyme, this compound can restore the efficacy of aminoglycosides.

cluster_resistance Aminoglycoside Resistance Pathway cluster_this compound This compound Intervention Aminoglycoside Aminoglycoside Antibiotic Ribosome Bacterial Ribosome Aminoglycoside->Ribosome Inhibits AAC_APH AAC(6')/APH(2'') Aminoglycoside->AAC_APH Substrate for ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Performs BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Leads to Inactive_AG Inactive Aminoglycoside AAC_APH->Inactive_AG Produces Inactive_AG->BacterialGrowth Allows This compound This compound This compound->AAC_APH Inhibits

Figure 4: this compound's Inhibition of the Aminoglycoside Resistance Pathway.

Conclusion

The deconvolution and validation of this compound's targets are critical steps in harnessing its full therapeutic potential. The strategies outlined in this guide—Affinity Chromatography-Mass Spectrometry, CRISPR-Cas9 screening, and the Cellular Thermal Shift Assay—offer a powerful and complementary toolkit for researchers. By employing these methods, the scientific community can move beyond the known inhibition of AAC(6')/APH(2'') to uncover novel mechanisms of action, identify potential off-targets, and ultimately accelerate the development of this compound as a next-generation antimicrobial agent. The integration of these robust experimental approaches with careful data analysis will undoubtedly illuminate the intricate biological pathways modulated by this fascinating natural product.

References

In Vivo Efficacy of Aranorosin Compared to Established Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the novel antibiotic Aranorosin against established clinical antibiotics used for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. Due to the limited publicly available in vivo data for this compound, this guide focuses on presenting a baseline of efficacy for standard-of-care antibiotics—Vancomycin, Linezolid, and Daptomycin—derived from murine infection models. This allows for an indirect comparison and highlights the data required to evaluate the potential of this compound as a future therapeutic agent.

Mechanism of Action: this compound

This compound is a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system, isolated from Pseudoarachniotus roseus.[3] Its proposed mechanism of action against MRSA involves the inhibition of the bifunctional enzyme AAC(6')/APH(2''), which is responsible for resistance to the aminoglycoside antibiotic arbekacin.[4] By inhibiting this enzyme, this compound may restore the efficacy of arbekacin against resistant MRSA strains.[4] Some literature also refers to this compound as having antifungal properties.

This compound This compound Enzyme AAC(6')/APH(2'') This compound->Enzyme Inhibits Arbekacin_R Arbekacin Resistance Enzyme->Arbekacin_R Confers MRSA MRSA Arbekacin_R->MRSA Protects

This compound's Proposed Mechanism of Action

Comparative In Vivo Efficacy Data

The following tables summarize key in vivo efficacy data for established anti-MRSA antibiotics from various murine infection models. No equivalent in vivo data for this compound has been identified in publicly available literature.

Table 1: Survival Rate in Murine Models of MRSA Infection
AntibioticMouse ModelMRSA StrainDosing RegimenSurvival RateReference
Vancomycin Hematogenous Pulmonary Infection-50 mg/kg twice daily52.9% (at day 10)
Daptomycin Hematogenous Pulmonary Infection--94% (at day 10)
Linezolid Hematogenous Pulmonary Infection (immunocompromised)VISA-85% (at day 10)
Linezolid Systemic InfectionMRSA25 mg/kg100%
Table 2: Bacterial Load Reduction in Murine Models of MRSA Infection
AntibioticMouse ModelSite of InfectionMRSA StrainDosing RegimenBacterial Load Reduction (log10 CFU)Reference
Vancomycin BacteraemiaBloodMRSA50 mg/kg every 6h for 24h1.84 ± 0.73
Vancomycin BacteraemiaKidneyMRSA50 mg/kg every 6h for 24h1.95 ± 0.32
Daptomycin Thigh Infection (immunocompromised)Thigh MuscleMRSA-4.5 - 5
Daptomycin BacteraemiaBloodMRSA50 mg/kg every 6h for 24h2.30 ± 0.60
Daptomycin BacteraemiaKidneyMRSA50 mg/kg every 6h for 24h2.14 ± 0.31
Linezolid Thigh InfectionThigh MuscleLMRSA100 mg/kg~2.5
Linezolid Thigh Infection (immunocompetent)Thigh MuscleS. aureus20 mg/kg, b.i.d/day>1

Experimental Protocols

Detailed methodologies for the cited key experiments are provided below to facilitate the design of future comparative studies involving this compound.

Murine Hematogenous Pulmonary Infection Model

This model is utilized to assess the efficacy of antibiotics against MRSA causing lung infections originating from the bloodstream.

cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment & Observation cluster_endpoint Endpoint Analysis Mouse Mice MRSA_prep Prepare MRSA Inoculum Inoculation Intravenous Injection MRSA_prep->Inoculation Treatment Administer Antibiotics Inoculation->Treatment Observation Monitor Survival (e.g., 10 days) Treatment->Observation Lung_harvest Harvest Lungs Observation->Lung_harvest CFU_count Determine Bacterial Load (CFU/g tissue) Lung_harvest->CFU_count

Workflow for Murine Hematogenous Pulmonary Infection Model
  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Bacterial Strain: A clinically relevant MRSA strain is grown to a logarithmic phase and prepared to a specific inoculum concentration (e.g., 1 x 10^7 CFU).

  • Infection: Mice are infected via intravenous injection (e.g., through the tail vein) with the prepared MRSA inoculum.

  • Treatment: Antibiotic treatment is initiated at a specified time post-infection. Dosing regimens, including the dose, frequency, and route of administration (e.g., intraperitoneal, subcutaneous, or oral), are critical parameters.

  • Endpoints:

    • Survival: Mice are monitored for a defined period (e.g., 10 days), and survival rates are recorded.

    • Bacterial Load: At specific time points, mice are euthanized, and target organs (e.g., lungs, kidneys) are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

Murine Thigh Infection Model

This localized infection model is used to evaluate the bactericidal or bacteriostatic activity of antibiotics at the site of infection.

cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis Mouse Mice (often neutropenic) MRSA_prep Prepare MRSA Inoculum Inoculation Intramuscular Injection (Thigh) MRSA_prep->Inoculation Treatment Administer Antibiotics Inoculation->Treatment Thigh_harvest Harvest Thigh Muscle Treatment->Thigh_harvest CFU_count Determine Bacterial Load (CFU/g tissue) Thigh_harvest->CFU_count

Workflow for Murine Thigh Infection Model
  • Animal Model: Immunocompromised (neutropenic) mice are often used to ensure the observed effect is primarily due to the antibiotic's activity.

  • Bacterial Strain: A specific MRSA strain is prepared to a defined concentration.

  • Infection: A defined volume of the bacterial suspension is injected directly into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is initiated at a set time after infection.

  • Endpoint: After a specific treatment duration (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to quantify the bacterial load. The reduction in CFU compared to untreated controls is the primary measure of efficacy.

Conclusion and Future Directions

While this compound shows a promising and unique mechanism of action against a key resistance enzyme in MRSA, a significant gap exists in the understanding of its in vivo efficacy. The data presented for Vancomycin, Linezolid, and Daptomycin provide a benchmark for the level of bactericidal activity and survival benefit expected from an effective anti-MRSA agent in preclinical models.

To properly evaluate the therapeutic potential of this compound, future research should focus on conducting in vivo studies using established models, such as the murine hematogenous pulmonary infection and thigh infection models. Key parameters to be determined include the effective dose range, impact on survival rates, and the extent of bacterial clearance in key organs. Direct, head-to-head comparative studies with standard-of-care antibiotics will be crucial in positioning this compound in the landscape of anti-MRSA therapies.

References

Assessing the Selectivity of Aranorosin for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anticancer agent Aranorosin, focusing on its selectivity for cancer cells over normal cells. While direct quantitative comparisons of this compound's cytotoxicity are limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action and provides a framework for its evaluation against other established chemotherapeutic agents.

Executive Summary

Mechanism of Action: this compound as a Bcl-2 Inhibitor

This compound exerts its anticancer effects by disrupting the function of Bcl-2, an intracellular membrane protein that prevents apoptosis.[1] In many cancer cells, the overexpression of Bcl-2 is a key survival mechanism, allowing them to evade programmed cell death signals.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Aranorosin_Pathway This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Figure 1. Proposed signaling pathway of this compound-induced apoptosis.

Comparative Cytotoxicity Data

A crucial aspect of assessing an anticancer agent's potential is its selectivity index (SI), calculated as the ratio of its IC50 (half-maximal inhibitory concentration) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Unfortunately, specific IC50 values for this compound and its derivative K050 on a comparative panel of cancer and normal cell lines are not available in the reviewed literature.

To illustrate the concept and provide a benchmark for future studies on this compound, the following tables summarize the cytotoxicity and selectivity of other established anticancer agents.

Table 1: Comparative in vitro Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
HeLaCervical Carcinoma2.9
UMUC-3Bladder Cancer5.1
HepG2Hepatocellular Carcinoma12.2
TCCSUPBladder Cancer12.6
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20
HK-2 (Normal)Kidney> 20

Data compiled from a study on Doxorubicin sensitivity across various human cancer cell lines.[2][3]

Table 2: Comparative in vitro Cytotoxicity of Paclitaxel against Ovarian Carcinoma Cell Lines

Cell LineIC50 (nM)
SKOV-30.4
OVCAR-30.8
A27801.2
Caov-31.8
SW 6262.5
BG-13.1
JAM3.4

Data from a study on the sensitivity of ovarian carcinoma cell lines to Paclitaxel.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in assessing anticancer drug selectivity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_plate 96-well plate cell_seeding 1. Seed cells drug_treatment 2. Add drug (e.g., this compound) cell_seeding->drug_treatment incubation 3. Incubate drug_treatment->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_formation 5. Incubate (Formazan formation) mtt_addition->formazan_formation solubilization 6. Add solubilizing agent formazan_formation->solubilization measurement 7. Measure absorbance solubilization->measurement

Figure 2. General workflow for a cell viability (MTT) assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Apoptosis_Workflow cluster_tube Flow cytometry tube cell_prep 1. Harvest and wash cells staining 2. Resuspend in binding buffer and add Annexin V-FITC & PI cell_prep->staining incubation 3. Incubate in the dark staining->incubation analysis 4. Analyze by flow cytometry incubation->analysis

Figure 3. General workflow for an apoptosis assay using Annexin V staining.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This compound and its derivative K050 show promise as anticancer agents due to their targeted inhibition of the anti-apoptotic protein Bcl-2. This mechanism of action strongly suggests a potential for selectivity against cancer cells that are dependent on Bcl-2 for survival. However, the lack of publicly available, direct comparative cytotoxicity data on cancer versus normal cells is a significant knowledge gap.

Future research should prioritize the following:

  • In vitro cytotoxicity screening: A comprehensive assessment of the IC50 values of this compound and K050 across a diverse panel of human cancer cell lines and, crucially, a corresponding set of normal human cell lines from various tissues.

  • Selectivity Index Calculation: Determination of the selectivity index for this compound and K050 to quantitatively assess their therapeutic window.

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and selectivity of this compound/K050 with standard-of-care chemotherapeutic agents like Doxorubicin and Paclitaxel.

  • In vivo Efficacy and Toxicity Studies: Evaluation of the antitumor activity and potential side effects of this compound and K050 in preclinical animal models.

By addressing these research priorities, a clearer understanding of the therapeutic potential and selectivity of this compound can be achieved, paving the way for its potential development as a novel anticancer therapy.

References

Aranorosin: A Potential Challenger to Multi-Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, the emergence of multi-drug resistance (MDR) remains a critical obstacle to successful chemotherapy. Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, leading to treatment failure. This has spurred a continuous search for novel therapeutic agents that can overcome these resistance mechanisms. Aranorosin, a microbial metabolite, has been identified as a promising candidate due to its unique mechanism of action targeting a key player in cell survival, the B-cell lymphoma 2 (Bcl-2) protein. This guide provides a comparative overview of this compound's potential efficacy in the context of established chemotherapy agents used against multi-drug resistant cancer cell lines.

The Challenge of Multi-Drug Resistance

Multi-drug resistance in cancer is a complex phenomenon driven by various mechanisms within cancer cells. One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapy drugs out of the cell, reducing their intracellular concentration and thus their efficacy. Another significant factor is the upregulation of anti-apoptotic proteins like Bcl-2. Bcl-2 prevents programmed cell death (apoptosis), a crucial process for eliminating damaged or cancerous cells. By inhibiting apoptosis, Bcl-2 allows cancer cells to survive the cytotoxic effects of chemotherapy, contributing to treatment resistance.

This compound's Mechanism of Action: Targeting Bcl-2

This compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2[1]. By targeting Bcl-2, this compound and its more potent derivative, K050, can re-sensitize cancer cells to apoptotic signals, leading to cell death[1]. This mechanism is particularly relevant in the context of MDR, as many resistant cancers exhibit elevated levels of Bcl-2. Inhibition of Bcl-2 has been shown to overcome resistance to various chemo- and immunotherapies[2][3][4].

dot

cluster_0 Apoptotic Signaling cluster_1 Bcl-2 Mediated Resistance cluster_2 This compound Intervention Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl_2 Bcl-2 (Overexpressed in MDR cells) Bax_Bak_Inhibition Bax/Bak Inhibition Bcl_2->Bax_Bak_Inhibition This compound This compound This compound->Bcl_2

Caption: this compound's mechanism targeting the Bcl-2 anti-apoptotic pathway.

Comparative Efficacy: this compound vs. Standard Chemotherapies

Direct comparative studies of this compound against standard chemotherapies in a wide range of MDR cancer cell lines are not yet extensively available in published literature. However, we can establish a baseline for comparison by examining the reported 50% inhibitory concentration (IC50) values of commonly used drugs like Doxorubicin, Paclitaxel, and Vincristine in various sensitive and resistant cancer cell lines. A lower IC50 value indicates greater potency.

The following tables summarize the reported IC50 values for these standard agents in different cancer cell lines, including those known to exhibit multi-drug resistance. This data serves as a benchmark for the level of efficacy a novel compound like this compound would need to demonstrate to be considered a viable alternative or synergistic agent.

Table 1: IC50 Values of Doxorubicin in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines

Cell LineCancer TypeResistance StatusDoxorubicin IC50 (nM)
MCF-7Breast CancerSensitive8306
MDA-MB-231Breast CancerSensitive6602
PNT1AProstate (non-tumor)-170.5
22Rv1Prostate Cancer-234.0
LNCaPProstate Cancer-169.0
U-2OS/DoxOsteosarcomaResistant14.4-fold increase vs. sensitive

Table 2: IC50 Values of Paclitaxel in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines

Cell LineCancer TypeResistance StatusPaclitaxel IC50 (nM)
MDA-MB-231Breast CancerResistant19.9
BT20Breast CancerResistant17.7
NSCLC cell lines (median)Non-Small Cell Lung Cancer->32,000 (3h), 9,400 (24h), 27 (120h)
SCLC cell lines (median)Small Cell Lung Cancer->32,000 (3h), 25,000 (24h), 5,000 (120h)

Table 3: IC50 Values of Vincristine in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines

Cell LineCancer TypeResistance StatusVincristine IC50 (nM)
MCF7-WTBreast CancerSensitive7.371
VCR/MCF7Breast CancerResistant10,574
UKF-NB-3NeuroblastomaSensitive-
YM155-adapted sublinesNeuroblastomaResistantDecreased sensitivity vs. UKF-NB-3

Note: The IC50 values can vary between studies due to different experimental conditions such as incubation time and assay methods.

Based on its mechanism of action as a Bcl-2 inhibitor, it is hypothesized that this compound could demonstrate significant cytotoxicity in MDR cell lines that are characterized by Bcl-2 overexpression. Future studies directly comparing the IC50 values of this compound with the agents listed above in the same MDR cell lines are crucial to validate its potential.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following outlines a general methodology for assessing the efficacy of this compound and other chemotherapeutic agents in cancer cell lines.

Cell Viability Assay (MTT or Resazurin-based)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (sensitive and MDR variants)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound, Doxorubicin, Paclitaxel, Vincristine (dissolved in appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (for measuring absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the comparative chemotherapy agents in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Addition of Viability Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • For Resazurin assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence with an excitation of 560 nm and emission of 590 nm for the Resazurin assay using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

dot

cluster_workflow Experimental Workflow: Cell Viability Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere drug_treatment Treat with Serial Dilutions of This compound & Standard Drugs adhere->drug_treatment incubate Incubate for 48-72 hours drug_treatment->incubate add_reagent Add Viability Reagent (MTT or Resazurin) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence incubate_reagent->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining cell viability and IC50 values.

Conclusion and Future Directions

This compound, with its targeted inhibition of the anti-apoptotic protein Bcl-2, presents a compelling strategy for overcoming multi-drug resistance in cancer. While direct comparative efficacy data against standard chemotherapies in a broad panel of MDR cell lines is still needed, its mechanism of action addresses a key driver of resistance. The provided data on established drugs like Doxorubicin, Paclitaxel, and Vincristine highlight the significant challenge posed by MDR and set a benchmark for the potency required for new therapeutic agents.

Future research should focus on head-to-head in vitro studies of this compound against these standard agents in well-characterized MDR cancer cell lines. Such studies, following standardized protocols as outlined above, will be critical in elucidating the true potential of this compound as a standalone therapy or as a synergistic partner to re-sensitize resistant tumors to conventional chemotherapy. These investigations will pave the way for potential preclinical and clinical development, offering new hope for patients with multi-drug resistant cancers.

References

Benchmarking Aranorosin: A Comparative Guide for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The landscape of cancer therapy is continuously evolving, with a constant influx of novel agents targeting specific molecular pathways. Among these, agents that modulate apoptosis, or programmed cell death, have shown significant promise. Aranorosin, a microbial metabolite, has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of cell survival. This guide provides a framework for benchmarking the performance of this compound against other novel anticancer agents, particularly those targeting the Bcl-2 pathway. Due to the limited availability of public preclinical data for this compound, this guide will utilize established and emerging Bcl-2 inhibitors as comparative examples to illustrate the requisite data for a comprehensive evaluation.

I. Introduction to this compound and the Bcl-2 Pathway

This compound has been shown to induce apoptosis by inhibiting the function of Bcl-2.[1] This protein is a central figure in the intrinsic apoptotic pathway, responsible for preventing the release of mitochondrial cytochrome c and the subsequent activation of caspases, the executioners of cell death. In many cancers, the overexpression of Bcl-2 is a key mechanism of survival and resistance to therapy. By inhibiting Bcl-2, this compound and similar agents aim to restore the natural apoptotic process in cancer cells. A derivative of this compound, K050, has been synthesized and reported to be a more potent inhibitor of Bcl-2's anti-apoptotic function.[1]

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of apoptosis.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions determines a cell's fate. In many cancers, this balance is tipped in favor of survival due to the overexpression of anti-apoptotic proteins like Bcl-2.

The mechanism of Bcl-2 inhibition involves the disruption of its binding to pro-apoptotic "BH3-only" proteins. This frees up pro-apoptotic proteins to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.

II. Comparative Performance Data

A thorough comparison of anticancer agents requires quantitative data from a battery of preclinical assays. The following tables provide a template for presenting such data, using representative Bcl-2 inhibitors as examples.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineCancer TypeThis compoundVenetoclax (ABT-199)Navitoclax (ABT-263)SonrotoclaxLisaftoclax
RS4;11Acute Lymphoblastic LeukemiaData not available0.010.2Data not availableData not available
MOLT-4Acute Lymphoblastic LeukemiaData not available>100.5Data not availableData not available
H146Small Cell Lung CancerData not available8.10.02Data not availableData not available
NCI-H889Small Cell Lung CancerData not available>100.1Data not availableData not available
MDA-MB-231Breast CancerData not available>10>10Data not availableData not available
MCF-7Breast CancerData not available>10>10Data not availableData not available

Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI)

Xenograft ModelCancer TypeDosing RegimenThis compound (% TGI)Venetoclax (% TGI)Navitoclax (% TGI)
RS4;11Acute Lymphoblastic Leukemia100 mg/kg, dailyData not available9580
H146Small Cell Lung Cancer100 mg/kg, dailyData not available4098

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, Venetoclax, etc.) for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

B. In Vivo Tumor Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 RS4;11 cells) are subcutaneously implanted into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, Venetoclax, etc.) and treated according to the specified dosing regimen.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers.

  • Efficacy Evaluation: The percentage of tumor growth inhibition (%TGI) is calculated at the end of the study.

IV. Visualizing Mechanisms and Workflows

Signaling Pathway of Bcl-2 Inhibition

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates This compound This compound This compound->Bcl2 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: The inhibitory effect of this compound on Bcl-2, leading to apoptosis.

Experimental Workflow for In Vitro Analysis

experimental_workflow start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound & Novel Agents cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 data_analysis Comparative Data Analysis ic50->data_analysis end End: Performance Benchmark data_analysis->end

Caption: Workflow for comparing the in vitro cytotoxicity of anticancer agents.

Logical Relationship in Drug Comparison

logical_relationship This compound This compound Performance_Metrics Performance Metrics (IC50, TGI) This compound->Performance_Metrics Mechanism Mechanism of Action (Bcl-2 Inhibition) This compound->Mechanism Novel_Agents Novel Bcl-2 Inhibitors Novel_Agents->Performance_Metrics Novel_Agents->Mechanism Conclusion Comparative Efficacy & Potency Performance_Metrics->Conclusion Mechanism->Conclusion

Caption: Logical framework for comparing this compound with other Bcl-2 inhibitors.

V. Conclusion and Future Directions

While this compound shows promise as a Bcl-2 inhibitor, a comprehensive understanding of its therapeutic potential requires rigorous preclinical evaluation and direct comparison with other agents in its class. The framework provided in this guide outlines the necessary data and experimental approaches for such a benchmark. Future studies should focus on generating robust in vitro and in vivo data for this compound to ascertain its relative efficacy and potential as a novel anticancer agent. The FDA-approved Bcl-2 inhibitor Venetoclax serves as a critical benchmark in this regard, having demonstrated significant clinical activity in various hematological malignancies.[2][3] Newer generation Bcl-2 inhibitors, such as sonrotoclax and lisaftoclax, are also in development and may offer improved safety and efficacy profiles. A thorough comparative analysis will be instrumental in positioning this compound within the therapeutic landscape of Bcl-2 targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Aranorosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Aranorosin, a potent antibiotic, antifungal, and anticancer agent, requires stringent disposal procedures due to its potential biological and chemical hazards.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for hazardous and cytotoxic waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling potent bioactive compounds should be strictly adhered to.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Lab Coat Full-length, cuffedProtects clothing and skin from contamination.
Eye Protection Safety goggles or face shieldProtects eyes from splashes or aerosols.
Respiratory Protection NIOSH-approved respiratorRequired when handling powders or creating aerosols.

Emergency Procedures: In case of accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound and any materials contaminated with it should be treated as hazardous and potentially cytotoxic waste.[3][4] Improper disposal can lead to environmental contamination and the potential for antimicrobial resistance.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Preparing Waste Containers

  • Use designated, leak-proof, and puncture-resistant containers.

  • For cytotoxic waste, these containers are often color-coded, typically purple or red, to distinguish them from other waste streams.

  • Label the container clearly with "Cytotoxic Waste," the name of the chemical (this compound), and the appropriate hazard symbols.

Step 3: Disposing of Different Forms of this compound Waste

Waste TypeDisposal Procedure
Solid this compound Carefully place into the designated cytotoxic waste container. Avoid creating dust.
Stock Solutions Do not pour down the drain. Collect in a sealed, labeled, and chemical-resistant container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, vials, flasks) Place directly into the cytotoxic sharps or solid waste container.
Contaminated PPE (gloves, lab coats) Place in the designated cytotoxic solid waste container.

Step 4: Storage and Collection

  • Store sealed waste containers in a secure, designated area away from general laboratory traffic.

  • Arrange for collection by your institution's certified hazardous waste disposal service. Follow their specific packaging and labeling requirements.

Step 5: Final Disposal Method

The recommended final disposal method for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active compounds.

Experimental Workflow: this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AranorosinDisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Prepare Labeled Cytotoxic Waste Containers B->C D Place Solid Waste & Contaminated PPE in Container C->D E Collect Liquid Waste in Sealed Hazardous Waste Bottle C->E F Place Sharps in Puncture-Resistant Container C->F G Seal Containers Securely D->G E->G F->G H Store in Designated Hazardous Waste Area G->H I Schedule Pickup by Certified Waste Disposal Service H->I J High-Temperature Incineration I->J

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.